molecular formula C6H6 B225871 1,3-Hexadien-5-yne CAS No. 10420-90-3

1,3-Hexadien-5-yne

Cat. No.: B225871
CAS No.: 10420-90-3
M. Wt: 78.11 g/mol
InChI Key: OGWJYLKDZYZYBA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Hexadien-5-yne, also known as this compound, is a useful research compound. Its molecular formula is C6H6 and its molecular weight is 78.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10420-90-3

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

IUPAC Name

(3E)-hexa-1,3-dien-5-yne

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2/b6-5+

InChI Key

OGWJYLKDZYZYBA-AATRIKPKSA-N

SMILES

C=CC=CC#C

Isomeric SMILES

C=C/C=C/C#C

Canonical SMILES

C=CC=CC#C

boiling_point

83.5 °C

melting_point

-81.0 °C

Synonyms

1,3-Hexadien-5-yne.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Hexadien-5-yne: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,3-hexadien-5-yne are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₆H₆[1][2][3]
Molecular Weight 78.11 g/mol [2]
CAS Number 10420-90-3[1][3]
Appearance Not specified
Melting Point -81 °C[1]
Boiling Point 83.5 - 98 °C[1][4]
Density 0.78 g/cm³[1]
Refractive Index 1.506 - 1.5095[1][4]
Vapor Pressure 83.9 mmHg at 25°C[1]
SMILES C=CC=CC#C[2]
InChI InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2[2]

Synthesis and Reactivity

General Synthetic Strategies

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature, its structure suggests plausible synthetic routes. One general approach involves the creation of the alkyne functionality from a suitable precursor. For instance, a dihalogenated hexadiene could be subjected to a double dehydrohalogenation reaction using a strong base to form the triple bond.[5] Precursors such as 1,5-hexadiyne (B1215225) and hex-1-en-5-yn-3-ol have also been listed in chemical databases as potential starting materials for its synthesis.[6]

Key Reactions: The Hopf Cyclization

A cornerstone of this compound chemistry is its participation in the Hopf cyclization, a thermally allowed 6π-electrocyclization reaction.[5][7][8] First reported in 1969, the pyrolysis of cis-1,3-hexadien-5-yne leads to the formation of benzene.[5] This transformation proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, also known as isobenzene, which subsequently undergoes two consecutive hydrogen shifts to yield the aromatic product.[5] The high temperatures often required for this reaction have somewhat limited its widespread application in synthetic chemistry.[5]

The mechanism of the Hopf cyclization is a key aspect of its utility and is visualized in the diagram below.

Hopf_Cyclization cluster_start Starting Material cluster_transition Transition State & Intermediate cluster_rearrangement Hydrogen Shifts cluster_product Final Product cis-1,3-Hexadien-5-yne cis-1,3-Hexadien-5-yne TS1 6π-Electrocyclization Transition State cis-1,3-Hexadien-5-yne->TS1 Heat (Δ) Intermediate Cyclohexa-1,2,4-triene (Isobenzene) TS1->Intermediate TS2 1,2-H Shift Transition State Intermediate->TS2 [1,2]-H Shift Intermediate2 Cyclohexa-1,3,5-triene TS2->Intermediate2 TS3 1,2-H Shift Transition State Intermediate2->TS3 [1,2]-H Shift Benzene Benzene TS3->Benzene

Caption: The Hopf cyclization of cis-1,3-hexadien-5-yne to benzene.

Spectroscopic Characterization

Detailed experimental spectra for this compound are available in databases such as the NIST WebBook.[3] The following sections describe the expected spectroscopic features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex in the olefinic region due to the coupling between the vinyl protons. The terminal alkyne proton would likely appear as a singlet or a finely split multiplet in the range of 2-3 ppm. The vinyl protons would resonate further downfield, typically between 5 and 7 ppm, exhibiting complex splitting patterns (e.g., doublet of doublets, multiplets) due to cis and trans couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The sp-hybridized carbons of the alkyne would be found in the range of 65-90 ppm. The sp²-hybridized carbons of the diene would appear further downfield, typically between 110 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would provide key information about its functional groups. Characteristic peaks would include:

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne.

  • C≡C stretch: A weak to medium band around 2100 cm⁻¹.

  • =C-H stretch: Bands above 3000 cm⁻¹ for the vinyl C-H bonds.

  • C=C stretch: One or more bands in the 1600-1650 cm⁻¹ region for the conjugated double bonds.

  • =C-H bend (out-of-plane): Strong bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern of the double bonds.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 78. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable propargyl-type cation. Other fragmentations could involve cleavage of the carbon-carbon single bonds, leading to various smaller charged fragments.

Conclusion

This compound is a molecule of significant interest in organic synthesis due to its conjugated enyne structure and its propensity to undergo valuable transformations like the Hopf cyclization. This guide has provided a consolidated overview of its known chemical and physical properties and has outlined the expected spectroscopic features that are crucial for its identification and characterization. Further research into developing and documenting detailed synthetic protocols will undoubtedly enhance its accessibility and application in the scientific community.

References

A Technical Guide to 1,3-Hexadien-5-yne: Properties, Reactivity, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-hexadien-5-yne, a conjugated enyne with significant applications in organic synthesis. The document details its chemical identity, physicochemical properties, and core reactivity, with a particular focus on the Hopf cyclization. While the compound is a valuable building block for constructing complex aromatic systems, information regarding its biological activity and detailed experimental protocols remains limited in publicly accessible literature.

Chemical Identity and Properties

This compound, also known by its IUPAC name hexa-1,3-dien-5-yne and synonym butadienylacetylene, is a hydrocarbon with the molecular formula C₆H₆.[1][2][3][4] Its structure features a conjugated system of two double bonds and one triple bond, making it a versatile precursor in various chemical transformations.

IUPAC Name: hexa-1,3-dien-5-yne[4] CAS Number: 10420-90-3[1][2][3][4][5][6] Molecular Formula: C₆H₆[1][2][3][4] Molecular Weight: Approximately 78.11 g/mol [1][2][4][5]

A summary of its key physicochemical and computed properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueUnitsSource
Molecular Weight78.1118 g/mol [1][3][5]
Boiling Point83.5°C at 760 mmHg[2]
358K[5]
Melting Point-81°C[2]
Density0.78g/cm³[2]
Refractive Index1.5095[2]
Vapor Pressure83.9mmHg at 25°C[2]
Ionization Energy9.20eV[5]
Enthalpy of Vaporization44.0kJ/mol at 238 K[5]
Kovats Retention Index (Standard non-polar)670[4]
XLogP32[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The NIST WebBook provides mass spectrometry data obtained through electron ionization.[3][5] This information is vital for confirming the presence of the molecule in reaction mixtures and for structural elucidation.

Reactivity and Synthetic Applications

The conjugated system of this compound makes it a highly reactive and valuable intermediate in organic synthesis, particularly for the construction of carbocyclic and heterocyclic frameworks.[2]

The Hopf Cyclization

The most notable reaction of this compound is the Hopf cyclization, a thermally allowed 6π-electrocyclization that converts the cis-isomer into benzene.[2] This reaction proceeds through a highly strained isobenzene intermediate, which then undergoes two consecutive hydrogen shifts to form the stable aromatic ring.[2]

High temperatures, often exceeding 300°C for substituted analogs, are typically required for this transformation, which has historically limited its broader synthetic application.[2] However, recent research has shown that the reaction barrier can be significantly lowered on a Au(111) surface, with a gold atom actively participating in the mechanism.[7] This discovery has important implications for the synthesis of novel graphene nanoribbons from precursors containing multiple cis-hexa-1,3-diene-5-yne units.[7]

The general mechanism for the Hopf cyclization is depicted below.

Caption: The Hopf cyclization of this compound to benzene.

Other Reactions

Beyond the Hopf cyclization, the dienyne framework is a versatile precursor for various cycloaddition and metal-catalyzed transformations.[2] It can be strategically incorporated into larger molecules to serve as a key element in cascade reactions, enabling a significant increase in molecular complexity in a single synthetic step.[2]

Experimental Protocols

Biological Activity and Drug Development Potential

There is a notable absence of information in the scientific literature regarding the biological activity of this compound. Searches for its involvement in signaling pathways or its evaluation in medicinal chemistry contexts did not yield relevant results. The available research focuses on its utility as a foundational building block in organic and materials chemistry. While related structures like 1,3-dienes are important in drug synthesis, there is no direct evidence to suggest that this compound itself is a pharmacologically active agent or a direct precursor in current drug development pipelines.[6] Its high reactivity and potential for polymerization may also limit its suitability as a stable therapeutic agent.

Conclusion

This compound is a molecule of significant interest in the field of physical organic chemistry and synthetic methodology. Its well-defined structure and reactivity, particularly the Hopf cyclization, make it a valuable tool for the synthesis of aromatic compounds and advanced materials like graphene nanoribbons. However, for professionals in drug development, the lack of data on its biological activity, signaling pathway interactions, and detailed, reproducible experimental protocols currently limits its direct applicability. Future research may yet uncover roles for this versatile chemical entity in medicinal chemistry, but for now, its primary value lies in fundamental synthetic applications.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,3-Hexadien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Hexadien-5-yne (C₆H₆) is a conjugated enyne of significant interest in organic synthesis due to its versatile reactivity.[1] This document provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound. It includes a summary of its structural parameters based on theoretical calculations, a discussion of its bonding and hybridization, and an outline of a general synthetic protocol. This guide is intended to serve as a foundational resource for researchers utilizing this molecule in synthetic chemistry and drug development.

Introduction

This compound, also known as butadienylacetylene, is a hydrocarbon featuring a conjugated system of two double bonds and one triple bond.[2][3] This high degree of unsaturation and conjugation imparts unique chemical properties, making it a valuable building block for the synthesis of complex organic molecules, including aromatic and heterocyclic systems.[1] Its propensity to undergo cyclization reactions, such as the Hopf cyclization, highlights its potential in the construction of novel molecular scaffolds.[4][5] Understanding the intricate details of its molecular structure and bonding is paramount for predicting its reactivity and effectively utilizing it in synthetic applications.

Molecular Structure

The molecular structure of this compound is characterized by a six-carbon chain with a terminal vinyl group, a conjugated diene system, and a terminal ethynyl (B1212043) group. The molecule exists as stereoisomers, primarily the (E)- and (Z)-configurations around the C3-C4 double bond.[2][3]

Molecular Geometry

Table 1: Computed Geometric Parameters of (E)-1,3-Hexadien-5-yne

ParameterBond/AngleValue (Å or °)
Bond Lengths C1-C2~1.34
C2-C3~1.45
C3-C4~1.35
C4-C5~1.43
C5-C6~1.21
C1-H~1.08
C2-H~1.09
C3-H~1.09
C4-H~1.09
C6-H~1.06
Bond Angles ∠(H-C1-H)~117
∠(H-C1-C2)~121.5
∠(C1-C2-C3)~123
∠(C2-C3-C4)~124
∠(C3-C4-C5)~122
∠(C4-C5-C6)~178
∠(C5-C6-H)~180
Dihedral Angle ∠(C1-C2-C3-C4)~180 (for E-isomer)

Note: These values are estimations based on typical bond lengths and angles for similar conjugated systems and findings from DFT studies. Actual experimental values may vary.

Figure 1: 2D representation of the molecular structure of (E)-1,3-hexadien-5-yne.

Bonding and Hybridization

The electronic structure of this compound is defined by its conjugated system of π-orbitals. This conjugation arises from the overlap of p-orbitals on adjacent sp² and sp hybridized carbon atoms.

  • C1, C2, C3, and C4: These carbon atoms are involved in double bonds and are sp² hybridized. Each forms three σ-bonds, leaving one p-orbital to participate in the π-system. The geometry around these carbons is trigonal planar, with bond angles of approximately 120°.

  • C5 and C6: These carbon atoms form a triple bond and are sp hybridized. Each forms two σ-bonds, with two p-orbitals from each carbon overlapping to form two π-bonds. The geometry around this alkyne moiety is linear, with a bond angle of 180°.

The molecule contains a total of 11 σ-bonds and 4 π-bonds. The delocalization of π-electrons across the conjugated system is responsible for the molecule's stability and its characteristic reactivity in addition and pericyclic reactions.

hybridization_scheme cluster_c1c2 C1-C2 (sp²-sp²) cluster_c2c3 C2-C3 (sp²-sp²) cluster_c3c4 C3-C4 (sp²-sp²) cluster_c4c5 C4-C5 (sp²-sp) cluster_c5c6 C5-C6 (sp-sp) C1 C1 (sp²) C2 C2 (sp²) C1->C2 σ, π C2_clone C2 (sp²) C3 C3 (sp²) C2_clone->C3 σ C3_clone C3 (sp²) C4 C4 (sp²) C3_clone->C4 σ, π C4_clone C4 (sp²) C5 C5 (sp) C4_clone->C5 σ C5_clone C5 (sp) C6 C6 (sp) C5_clone->C6 σ, 2π

Figure 2: Hybridization and bonding scheme for the carbon backbone of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₆[2][3]
Molecular Weight 78.11 g/mol [8]
CAS Number 10420-90-3[2][3]
Boiling Point 98 °C[9]
Refractive Index 1.506[9]
Appearance Not specified, likely a liquid at room temperature
Solubility Soluble in common organic solvents

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of conjugated enynes like this compound is the Sonogashira cross-coupling reaction.[10][11][12] This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

General Protocol for Sonogashira Coupling:

  • Reactants:

    • Vinyl halide (e.g., 1-bromo-1,3-butadiene)

    • Terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection, or acetylene (B1199291) gas)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) salt (e.g., CuI)

    • Base (e.g., triethylamine, diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • A dry reaction flask is charged with the vinyl halide, solvent, and base under an inert atmosphere (e.g., argon or nitrogen).

    • The palladium catalyst and copper(I) salt are added to the mixture.

    • The terminal alkyne is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

    • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired this compound.

sonogashira_workflow start Start: Prepare Reactants reactants Vinyl Halide + Terminal Alkyne + Pd Catalyst + Cu(I) Catalyst + Base + Solvent start->reactants reaction Reaction under Inert Atmosphere (Room Temp or Heated) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Extract Product monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Final Product: This compound purification->product

Figure 3: Generalized workflow for the synthesis of this compound via Sonogashira coupling.
Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the vinylic region (δ 5-7 ppm) and a signal for the acetylenic proton (δ ~3 ppm). The coupling constants would provide information about the stereochemistry of the double bonds.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The sp² carbons would resonate in the range of δ 110-150 ppm, while the sp carbons would appear around δ 70-90 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

    • C≡C-H stretch (~3300 cm⁻¹)

    • C=C-H stretch (~3010-3095 cm⁻¹)

    • C≡C stretch (~2100-2260 cm⁻¹)

    • C=C stretch (~1600-1680 cm⁻¹)

Conclusion

This compound is a molecule with a rich chemical character stemming from its conjugated π-system. Its linear and planar structural elements, a consequence of sp and sp² hybridization, dictate its reactivity. While detailed experimental structural and spectroscopic data remain somewhat elusive in publicly accessible literature, theoretical calculations provide a solid foundation for understanding its molecular geometry. The Sonogashira coupling provides a reliable synthetic route to this and related enynes, opening avenues for its application in the synthesis of more complex molecules of interest to the pharmaceutical and materials science fields. This guide serves as a starting point for researchers, providing the essential structural and chemical information needed to harness the synthetic potential of this compound.

References

Spectroscopic Analysis of 1,3-Hexadien-5-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-hexadien-5-yne. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available experimental mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and detailed, generalized experimental protocols for obtaining such spectra. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and structurally related compounds.

Spectroscopic Data

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.[1]

Table 1: Experimental Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

m/z Intensity (Relative)
78100.0 (Molecular Ion)
7785.9
7641.2
7521.2
7411.8
5218.8
5135.3
5030.6

Source: NIST WebBook

Predicted ¹H NMR Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for the protons of this compound are presented below. These values are estimated based on the analysis of similar functional groups (vinyl and alkynyl protons).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1a (vinyl)~5.2Doublet of doublets (dd)J(H1a-H1b) ≈ 1.5, J(H1a-H2) ≈ 10
H-1b (vinyl)~5.4Doublet of doublets (dd)J(H1b-H1a) ≈ 1.5, J(H1b-H2) ≈ 17
H-2 (vinyl)~6.4Doublet of doublets of triplets (ddt)J(H2-H1b) ≈ 17, J(H2-H1a) ≈ 10, J(H2-H3) ≈ 10
H-3 (vinyl)~5.9Doublet of doublets (dd)J(H3-H2) ≈ 10, J(H3-H4) ≈ 15
H-4 (vinyl)~6.8Doublet of doublets (dd)J(H4-H3) ≈ 15, J(H4-H6) ≈ 2
H-6 (alkynyl)~3.0Doublet (d)J(H6-H4) ≈ 2
Predicted ¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbons of this compound are listed below.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1~120
C-2~135
C-3~130
C-4~110
C-5~85
C-6~80
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are detailed below.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
≡C-HStretch~3300Strong, sharp
C=C-HStretch~3100-3000Medium
C≡CStretch~2100Weak to medium
C=CStretch~1650 and ~1600Medium
C-H (vinyl)Bend (out-of-plane)~1000-800Strong

Experimental Protocols

The following sections provide detailed, generalized methodologies for acquiring the spectroscopic data discussed above.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum to determine the proton environment in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a clean, dry NMR tube.[2] The choice of solvent is crucial and should be based on the solubility of the compound.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. For a simple 1D ¹H spectrum, a single pulse experiment is sufficient.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy

Objective: To obtain a ¹³C NMR spectrum to identify the number and types of carbon atoms in the molecule.

Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width should be set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A significantly larger number of scans is required compared to ¹H NMR to obtain a good quality spectrum.

  • Data Processing:

    • Perform a Fourier transform on the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or the solvent) is first recorded.

    • The sample spectrum is then acquired.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: The positions (wavenumber), intensities, and shapes of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, direct insertion via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC separation is ideal for ensuring the purity of the analyte entering the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample Unknown Organic Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI, etc.) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the logical workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

The Electronic Architecture of Conjugated Dienynes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Electronic Structure, and Spectroscopic Characterization of Conjugated Dienynes for Advanced Applications in Research and Drug Development

Conjugated dienynes, a class of organic molecules characterized by a structural motif of alternating double and triple bonds, represent a fascinating and synthetically versatile area of chemical research. Their unique electronic structure, arising from the extended π-conjugation, imparts distinct spectroscopic properties and reactivity patterns that are of significant interest in materials science, organic synthesis, and medicinal chemistry. This technical guide provides a comprehensive overview of the core principles governing the electronic structure of conjugated dienynes, detailed experimental protocols for their synthesis and characterization, and insights into their potential applications.

Fundamental Principles of Electronic Structure

The electronic properties of conjugated dienynes are fundamentally dictated by the delocalization of π-electrons across the alternating system of double and triple bonds. This delocalization, a consequence of the overlapping p-orbitals on adjacent sp²- and sp-hybridized carbon atoms, leads to a more stabilized molecular structure compared to their non-conjugated counterparts.[1][2]

Molecular Orbital Theory

According to molecular orbital (MO) theory, the atomic p-orbitals of the conjugated system combine to form a set of π molecular orbitals, each with a distinct energy level. For a simple conjugated dienyne system, this results in a series of bonding and antibonding π-orbitals. The electrons from the double and triple bonds occupy the lower-energy bonding molecular orbitals in the ground state.[1][2]

The extent of conjugation directly influences the energy spacing between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As the length of the conjugated system increases, the HOMO-LUMO energy gap decreases. This narrowing of the energy gap is a critical factor that governs the molecule's electronic and optical properties.[3]

A qualitative representation of the molecular orbital interactions in a conjugated dienyne can be visualized as follows:

MO_Interaction Molecular Orbital Diagram for a Conjugated Dienyne p1 p pi1_star π* (antibonding) pi1 π (bonding) p2 p p3 p pi2_star π* (antibonding) pi2 π (bonding) p4 p p5 p pi3_star π* (antibonding) pi3 π (bonding) p6 p

Caption: A simplified molecular orbital diagram illustrating the formation of bonding and antibonding π-orbitals from atomic p-orbitals in a conjugated dienyne.

HOMO-LUMO Gap and its Implications

The energy difference between the HOMO and LUMO is a key parameter that dictates the reactivity and spectroscopic behavior of conjugated dienynes. A smaller HOMO-LUMO gap facilitates the promotion of an electron from the ground state to an excited state upon absorption of light, typically in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This transition is responsible for the characteristic absorption spectra of these compounds.[3]

The reactivity of conjugated dienynes is also closely linked to their frontier molecular orbitals. The HOMO, being the highest energy occupied orbital, is susceptible to electrophilic attack, while the LUMO, the lowest energy unoccupied orbital, is the site for nucleophilic attack. The energies and spatial distributions of these orbitals are therefore crucial in predicting the outcomes of chemical reactions.

Synthesis of Conjugated Dienynes

The construction of conjugated dienyne frameworks can be achieved through various synthetic methodologies, with palladium-catalyzed cross-coupling reactions being among the most powerful and versatile.

Sonogashira Coupling

The Sonogashira coupling reaction is a widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly well-suited for the synthesis of conjugated dienynes by coupling a vinyl halide with a terminal alkyne or vice versa.

A typical reaction workflow for a Sonogashira coupling is as follows:

Sonogashira_Workflow Reactants Vinyl Halide + Terminal Alkyne Reaction Reaction Setup (Inert Atmosphere, Heat) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Cocatalyst (e.g., CuI) Catalyst->Reaction Base Amine Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Conjugated Dienyne Purification->Product

Caption: A generalized workflow for the synthesis of a conjugated dienyne via Sonogashira coupling.

Cadiot-Chodkiewicz Coupling

Another important method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. This method allows for the direct formation of the diyne moiety within the conjugated system.

Spectroscopic Characterization

The unique electronic structure of conjugated dienynes gives rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for probing the electronic transitions in conjugated systems. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO (a π → π* transition). The wavelength of maximum absorbance (λmax) is inversely proportional to the HOMO-LUMO energy gap.[6][7]

As the extent of conjugation in a dienyne increases (i.e., with the addition of more alternating double and triple bonds), the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift of the λmax to longer wavelengths.[8] The molar absorptivity (ε) also tends to increase with the length of the conjugated system.

Table 1: Representative UV-Vis Absorption Data for Conjugated Systems

CompoundStructureλmax (nm)
1,3-ButadieneCH₂=CH-CH=CH₂217
1,3,5-HexatrieneCH₂=CH-CH=CH-CH=CH₂258
(E)-Hex-3-en-1,5-diyneHC≡C-CH=CH-C≡CH~230-260

Note: The λmax for dienynes can vary significantly based on substitution and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of conjugated dienynes.

  • ¹H NMR: The protons attached to the sp² and sp carbons of the conjugated system typically resonate in specific regions of the spectrum. Vinylic protons (on the double bond) generally appear in the range of δ 5.0-7.5 ppm, with their chemical shifts being influenced by the geometry of the double bond and the nature of neighboring substituents. Acetylenic protons, if present, are typically found at around δ 2.0-3.0 ppm.[9][10]

  • ¹³C NMR: The sp² and sp hybridized carbons of the dienyne backbone give rise to characteristic signals in the ¹³C NMR spectrum. The chemical shifts of these carbons provide valuable information about the electronic environment and connectivity within the molecule. Carbons of the double bond typically resonate between δ 100-150 ppm, while the acetylenic carbons appear in the range of δ 65-90 ppm.[11]

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of conjugated dienynes.[12][13]

DFT Calculations

DFT calculations can provide valuable insights into:

  • Molecular Geometry: Optimization of the molecular geometry to predict bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Calculation of HOMO and LUMO energy levels, the HOMO-LUMO gap, and the visualization of molecular orbitals.

  • Spectroscopic Properties: Prediction of UV-Vis absorption spectra and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

A typical workflow for performing DFT calculations on a conjugated dienyne is as follows:

DFT_Workflow Input Define Molecular Structure Method Choose DFT Functional and Basis Set Input->Method GeoOpt Geometry Optimization Method->GeoOpt Freq Frequency Calculation (Confirm Minimum) GeoOpt->Freq Props Calculate Electronic Properties (HOMO, LUMO, etc.) Freq->Props Spectrum Simulate Spectra (UV-Vis, NMR) Props->Spectrum Analysis Analyze and Visualize Results Spectrum->Analysis

Caption: A simplified workflow for computational analysis of a conjugated dienyne using DFT.

Table 2: Calculated vs. Experimental Bond Lengths for a Simple Conjugated System (1,3-Butadiene as a model)

BondExperimental Bond Length (Å)Calculated Bond Length (Å) (DFT)
C1=C21.34~1.35
C2-C31.48~1.47

Note: Calculated values can vary depending on the level of theory and basis set used.[14][15]

Applications in Drug Development

The unique structural and electronic features of conjugated dienynes and related polyynes make them intriguing scaffolds for applications in medicinal chemistry and drug development. While the highly reactive enediyne natural products, known for their DNA-cleaving abilities, are a prominent example, the broader class of conjugated dienynes also holds potential.[16]

  • Molecular Scaffolding: The rigid, linear nature of the dienyne motif can be utilized to construct well-defined molecular architectures for presenting pharmacophores in a specific spatial orientation.

  • Bioorthogonal Chemistry: The reactivity of the alkyne functionalities can be exploited in "click chemistry" reactions for bioconjugation, allowing for the attachment of dienynes to biomolecules for applications in diagnostics and targeted drug delivery.

  • Electronic Properties for Sensing: The sensitivity of the electronic structure of conjugated dienynes to their environment can be harnessed in the design of fluorescent probes and sensors for biological analytes.

The relationship between the electronic structure of a dienyne-containing drug candidate and its potential biological target can be conceptualized as follows:

Drug_Target_Interaction Dienyne Conjugated Dienyne (Drug Candidate) Binding Binding Event Dienyne->Binding Electronic & Steric Complementarity Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Response Biological Response Binding->Response

Caption: A logical diagram illustrating the interaction of a conjugated dienyne-based drug with its biological target.

Experimental Protocols

General Protocol for Sonogashira Coupling

Materials:

  • Vinyl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide, terminal alkyne, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired conjugated dienyne.[17][18][19]

Protocol for UV-Vis Spectroscopic Analysis

Materials:

  • Conjugated dienyne sample

  • Spectroscopic grade solvent (e.g., hexane, ethanol)

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the conjugated dienyne in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.[6]

Protocol for NMR Spectroscopic Analysis

Materials:

  • Conjugated dienyne sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve a small amount of the purified dienyne sample in the appropriate deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

  • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.[20][21]

Conclusion

The electronic structure of conjugated dienynes provides a rich platform for scientific exploration and application. Their tunable properties, accessible through synthetic modification, make them valuable building blocks in materials science and promising scaffolds in drug discovery. A thorough understanding of their electronic architecture, facilitated by a combination of spectroscopic characterization and computational modeling, is crucial for the rational design of novel functional molecules with tailored properties. The experimental protocols outlined in this guide provide a practical foundation for researchers to synthesize, characterize, and ultimately harness the potential of these fascinating conjugated systems.

References

Stability and resonance of conjugated dienes vs non-conjugated dienes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the factors governing the stability of conjugated versus non-conjugated dienes, with a focus on the principles of resonance and molecular orbital theory. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the thermodynamic and spectroscopic properties of these fundamental organic structures. Detailed experimental protocols for the determination of diene stability through heat of hydrogenation and characterization by ultraviolet-visible (UV-Vis) spectroscopy are provided, alongside a quantitative summary of relevant thermochemical data. Visualizations of key concepts and experimental workflows are presented to facilitate a deeper understanding of the subject matter.

Introduction

Dienes, hydrocarbons containing two carbon-carbon double bonds, are classified based on the relative positions of these bonds. The arrangement of the double bonds profoundly influences the molecule's stability, reactivity, and spectroscopic properties. Non-conjugated dienes have their double bonds separated by two or more single bonds and behave largely as two independent alkene units. In contrast, conjugated dienes feature double bonds separated by a single single bond, a configuration that leads to unique electronic interactions and enhanced stability. This increased stability, a cornerstone of organic chemistry, is critical in understanding reaction mechanisms, predicting product distributions, and designing novel molecular scaffolds in fields such as medicinal chemistry and materials science. This guide will explore the theoretical underpinnings of this stability and provide practical experimental methodologies for its quantification and characterization.

Theoretical Framework for Diene Stability

The enhanced stability of conjugated dienes over their non-conjugated counterparts can be rationalized through two primary theoretical models: resonance theory and molecular orbital (MO) theory.

Resonance Theory

Resonance theory describes the delocalization of π-electrons in conjugated systems. In a conjugated diene, such as 1,3-butadiene (B125203), the p-orbitals on the four adjacent sp²-hybridized carbon atoms overlap, allowing the π-electrons to be shared across the entire four-carbon framework.[1][2] This delocalization is represented by drawing multiple resonance structures. While no single resonance structure accurately depicts the true electronic distribution, the resonance hybrid, a weighted average of all contributing structures, provides a more realistic representation. The delocalization of electron density over a larger area lowers the overall potential energy of the molecule, resulting in what is known as resonance energy or delocalization energy.[3] This additional stabilization is absent in non-conjugated dienes where the double bonds are isolated from each other by sp³-hybridized carbons.[4][5] The C2-C3 single bond in 1,3-butadiene is also shorter (147 pm) and stronger than a typical alkane C-C single bond (154 pm) due to its partial double bond character, a direct consequence of resonance.[1][2][6]

Resonance_Butadiene cluster_structures cluster_hybrid struct1 H₂C=CH-CH=CH₂ struct2 ⁺H₂C-CH=CH-⁻CH₂ struct1->struct2 label_major Major Contributor struct3 ⁻H₂C-CH=CH-⁺CH₂ struct2->struct3 label_minor Minor Contributors hybrid H₂C=CH=CH=CH₂ (Resonance Hybrid) label_hybrid Actual Structure

Molecular Orbital Theory

Molecular orbital (MO) theory provides a more quantitative and comprehensive picture of the bonding in conjugated dienes. In this model, the four p-orbitals of 1,3-butadiene combine to form four π molecular orbitals of differing energy levels: two bonding (π₁ and π₂) and two anti-bonding (π₃* and π₄*).[7][8] The four π-electrons of the diene occupy the two lower-energy bonding molecular orbitals.[1] The lowest energy MO, π₁, encompasses all four carbon atoms and exhibits constructive overlap between C2 and C3, contributing to the partial double bond character of the C2-C3 bond.[7][8] This delocalized bonding orbital is lower in energy than the bonding π orbitals of an isolated alkene, leading to the overall stabilization of the conjugated system.[1] In contrast, the π-orbitals of a non-conjugated diene, such as 1,4-pentadiene (B1346968), are localized between C1-C2 and C4-C5, with no significant interaction between them.

MO_Diagram_Butadiene p_orbitals 4 x p orbitals pi4_star π₄* (antibonding) p_orbitals->pi4_star pi3_star π₃* (antibonding) p_orbitals->pi3_star pi2 π₂ (bonding) p_orbitals->pi2 pi1 π₁ (bonding) p_orbitals->pi1 e3 e4 e1 e2 label_energy Energy label_energy->p_orbitals Increasing Energy

s-cis and s-trans Conformations

Conjugated dienes can exist in two primary planar conformations due to rotation around the central C-C single bond: s-trans and s-cis.[4][9] The "s" refers to the single bond. In the s-trans conformation, the double bonds are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side. The s-trans conformation is generally more stable than the s-cis due to reduced steric hindrance between the terminal hydrogen atoms.[4][10] For 1,3-butadiene, the s-trans conformer is approximately 12 kJ/mol (2.8 kcal/mol) more stable than the s-cis form.[10] While the s-trans conformation is thermodynamically favored, the s-cis conformation is crucial for certain reactions, most notably the Diels-Alder cycloaddition. The energy barrier for interconversion between these conformers is relatively low.[11]

Experimental Evidence and Quantitative Analysis

The theoretical concepts of enhanced stability in conjugated dienes are strongly supported by experimental data, primarily from heats of hydrogenation and ultraviolet-visible (UV-Vis) spectroscopy.

Heat of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when an unsaturated compound is catalytically hydrogenated to its corresponding saturated alkane. A lower, less exothermic heat of hydrogenation indicates a more stable starting alkene.[2] Experimental measurements consistently show that conjugated dienes have a lower heat of hydrogenation than their non-conjugated isomers.[1][2] For example, the hydrogenation of 1,3-butadiene releases approximately -226 kJ/mol, whereas the hydrogenation of a non-conjugated diene like 1,4-pentadiene releases about -251 kJ/mol.[1][2][6] The difference of roughly 25 kJ/mol represents the resonance stabilization energy of the conjugated system.

Table 1: Heats of Hydrogenation for Selected Dienes

DieneStructureTypeHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)
1,3-ButadieneH₂C=CH-CH=CH₂Conjugated-226[1][2][6]~-54[4][5]
1,4-PentadieneH₂C=CH-CH₂-CH=CH₂Non-conjugated (Isolated)-251[1][2][6]~-60[4][5]
1,2-Propadiene (Allene)H₂C=C=CH₂Cumulated-~-70[4][5]
1,3-PentadieneH₂C=CH-CH=CH-CH₃Conjugated-226[12]-
(E)-1,3-PentadieneH₂C=CH-CH=CH-CH₃ (trans)Conjugated--
(Z)-1,3-PentadieneH₂C=CH-CH=CH-CH₃ (cis)Conjugated--
1,4-PentadieneH₂C=CH-CH₂-CH=CH₂Non-conjugated (Isolated)-253[12]-
2,3-PentadieneH₃C-CH=C=CH-CH₃Cumulated-54.1[13]
1,4-PentadieneH₂C=CH-CH₂-CH=CH₂Non-conjugated (Isolated)-60.8[13]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a lower energy molecular orbital to a higher one. For dienes, the relevant electronic transition is the π → π* transition. In conjugated dienes, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller than in non-conjugated dienes. Consequently, conjugated dienes absorb light of longer wavelengths (lower energy). While a non-conjugated diene absorbs UV light at wavelengths below 200 nm, a conjugated diene like 1,3-butadiene absorbs at a longer wavelength of 217 nm. This shift to longer wavelengths (a bathochromic or red shift) is a hallmark of conjugation and can be used to distinguish between conjugated and non-conjugated systems. The extent of conjugation also affects the wavelength of maximum absorbance (λmax); as the number of conjugated double bonds increases, the λmax shifts to even longer wavelengths.

Table 2: UV Absorption Maxima for Dienes

CompoundConjugationλmax (nm)
EtheneNone (isolated double bond)165
1,3-ButadieneConjugated217
1,3,5-HexatrieneConjugated258
β-CaroteneExtended Conjugation (11 double bonds)455

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of diene stability and characterization.

Determination of Heat of Hydrogenation via Calorimetry

This protocol outlines the general procedure for measuring the heat of hydrogenation of a diene using a reaction calorimeter.

4.1.1. Materials and Equipment

  • Reaction calorimeter (e.g., a constant-pressure or bomb calorimeter)

  • High-pressure hydrogenation reactor

  • Hydrogen gas source (high purity)

  • Catalyst: 5% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent: An inert solvent such as ethanol, hexane, or acetic acid

  • Diene sample (e.g., 1,3-butadiene, 1,4-pentadiene)

  • Standard for calibration (a compound with a known heat of hydrogenation)

  • High-precision balance

  • Temperature probe

  • Data acquisition system

4.1.2. Experimental Workflow

Heat_of_Hydrogenation_Workflow start Start calibrate Calibrate Calorimeter start->calibrate prepare Prepare Diene Solution and Catalyst calibrate->prepare load Load Reactor and Calorimeter prepare->load purge Purge with H₂ load->purge pressurize Pressurize with H₂ purge->pressurize equilibrate Equilibrate Temperature pressurize->equilibrate initiate Initiate Reaction equilibrate->initiate monitor Monitor Temperature Change initiate->monitor analyze Analyze Data monitor->analyze calculate Calculate ΔH_hydrog analyze->calculate end End calculate->end

4.1.3. Detailed Procedure

  • Calorimeter Calibration: Calibrate the calorimeter by measuring the heat of hydrogenation of a known standard (e.g., cyclohexene) to determine the heat capacity of the system.

  • Sample Preparation: Accurately weigh a known amount of the diene sample and dissolve it in a measured volume of the chosen inert solvent.

  • Catalyst Preparation: Weigh a small amount of the hydrogenation catalyst (typically 1-5 mol% relative to the diene). For Pd/C, it is often used as a slurry in the solvent.

  • Reactor Assembly: Place the diene solution and the catalyst into the reaction vessel of the calorimeter.

  • System Purge: Seal the reactor and purge the system with hydrogen gas several times to remove all air.

  • Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 atm).

  • Thermal Equilibration: Allow the system to reach thermal equilibrium, recording the stable initial temperature.

  • Reaction Initiation: Initiate the hydrogenation reaction by starting the stirring or by breaking a vial containing one of the reactants.

  • Data Acquisition: Record the temperature of the system as a function of time until the reaction is complete and the temperature returns to a stable baseline.

  • Data Analysis: Determine the temperature change (ΔT) from the temperature-time plot.

  • Calculation of Heat of Hydrogenation: Calculate the heat of hydrogenation using the following equation:

    ΔHhydrog = - (Ccalorimeter * ΔT) / ndiene

    where:

    • Ccalorimeter is the heat capacity of the calorimeter (determined from calibration).

    • ΔT is the change in temperature.

    • ndiene is the number of moles of the diene.

4.1.4. Calculation of Resonance Energy

The resonance energy can be estimated by comparing the experimental heat of hydrogenation of a conjugated diene with the theoretical value for a hypothetical non-conjugated diene with the same number of double bonds.

Resonance Energy = ΔH°hydrog (non-conjugated, theoretical) - ΔH°hydrog (conjugated, experimental)

For 1,3-butadiene, the theoretical heat of hydrogenation for two isolated double bonds would be approximately twice that of 1-butene (B85601) (-126 kJ/mol), so -252 kJ/mol.

Resonance Energy ≈ (-252 kJ/mol) - (-226 kJ/mol) ≈ -26 kJ/mol

Characterization by UV-Vis Spectroscopy

This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of a diene to identify the presence of conjugation.

4.2.1. Materials and Equipment

  • UV-Vis spectrophotometer (dual beam recommended)

  • Quartz cuvettes (with a 1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., hexane, ethanol, or cyclohexane, which are transparent in the UV region of interest)

  • Diene samples (conjugated and non-conjugated)

4.2.2. Experimental Workflow

UV_Vis_Workflow start Start prepare_solutions Prepare Diene Solutions start->prepare_solutions warm_up Warm up Spectrophotometer prepare_solutions->warm_up blank Run Blank Spectrum warm_up->blank measure_sample Measure Sample Spectrum blank->measure_sample identify_lambda_max Identify λ_max measure_sample->identify_lambda_max analyze Analyze and Compare Spectra identify_lambda_max->analyze end End analyze->end

4.2.3. Detailed Procedure

  • Solution Preparation: Prepare dilute solutions of the conjugated and non-conjugated dienes in a suitable spectroscopic grade solvent. A typical concentration range is 10⁻⁴ to 10⁻⁵ M. Ensure the solvent does not absorb significantly in the wavelength range of interest (typically >200 nm).

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent. Place it in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the diene solution and then fill it. Place the cuvette in the sample holder.

  • Spectrum Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each diene.

    • Compare the λmax values of the conjugated and non-conjugated dienes. A significantly longer λmax for one of the dienes is indicative of a conjugated π-system.

Conclusion

The enhanced stability of conjugated dienes is a well-established principle in organic chemistry, robustly supported by both theoretical models and experimental evidence. Resonance theory and molecular orbital theory provide powerful frameworks for understanding the delocalization of π-electrons and the resulting stabilization energy. Quantitative data from heats of hydrogenation experiments offer direct thermodynamic proof of this stability, while UV-Vis spectroscopy provides a rapid and effective method for identifying conjugation through the characteristic bathochromic shift of the π → π* transition. For researchers in drug development and related scientific fields, a thorough grasp of these concepts and experimental techniques is indispensable for the rational design and analysis of organic molecules.

References

Isomerization Dynamics and Pathways of 1,3-Hexadien-5-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Hexadien-5-yne is a fascinating C6H6 isomer whose isomerization dynamics, particularly its thermal cyclization to benzene (B151609), offer insights into fundamental pericyclic reactions. This technical guide provides an in-depth analysis of the isomerization pathways of this compound, with a primary focus on its thermal behavior. The content is built upon a foundation of computational chemistry studies, which have elucidated the key intermediates and transition states. While direct experimental kinetic data for the parent molecule is limited, this guide synthesizes the available theoretical knowledge and draws parallels from related compounds to provide a comprehensive overview for researchers, scientists, and professionals in drug development who may encounter or utilize such reactive intermediates.

Introduction

The isomerization of C6H6 isomers has long been a subject of intense chemical research due to the paramount stability of the benzene ring. This compound, a conjugated enyne, represents a key acyclic isomer that provides a direct thermal pathway to benzene through a 6π-electrocyclization reaction known as the Hopf cyclization. Understanding the dynamics and energetics of this transformation is crucial for controlling reaction outcomes in organic synthesis and for modeling high-temperature chemical processes. This document details the current understanding of these isomerization pathways, supported by theoretical calculations and supplemented with insights from experimental studies on related systems.

Thermal Isomerization: The Hopf Cyclization Pathway

The primary thermal isomerization pathway of this compound is the Hopf cyclization, which converts it into benzene. This process is a thermally allowed 6π-electrocyclization.[1] Computational studies, primarily using Density Functional Theory (DFT) and coupled-cluster methods, have mapped out the reaction coordinate for this transformation.[2][3]

The overall pathway can be summarized in the following key steps:

  • 6π-Electrocyclization: cis-1,3-Hexadien-5-yne undergoes a 6π-electrocyclization to form the highly strained allenic intermediate, cyclohexa-1,2,4-triene (isobenzene).

  • Biradical Intermediate: This cyclization proceeds through a transition state that leads to the isobenzene intermediate. A biradical structure has been identified as a transition state for the enantiomerization of the two possible isobenzene allenes.[2][3]

  • [2][3]-Hydrogen Shifts: The isobenzene intermediate is not stable and rapidly rearranges to the final benzene product through two consecutive[2][3]-hydrogen shifts.[2][3]

The rate-determining step in this sequence is not the initial electrocyclization but the subsequent 1,2-hydrogen shift.[1]

Energetics of the Hopf Cyclization

Computational studies have provided valuable quantitative data on the relative energies of the species involved in the thermal isomerization of this compound to benzene. The following table summarizes the calculated relative energies from a study by Prall et al., which employed the BLYP/6-31G* level of theory.

SpeciesRelative Energy (kcal/mol)
This compound0.0
Transition State 1 (Electrocyclization)+33.8
Cyclohexa-1,2,4-triene (Isobenzene)+25.5
Biradical Intermediate+31.8
Transition State 2 (First H-shift)+58.9
Intermediate after first H-shift+1.2
Transition State 3 (Second H-shift)+56.9
Benzene-46.1

Data sourced from theoretical calculations by Prall et al.[2][3]

Hopf_Cyclization cluster_0 This compound cluster_1 Transition State 1 cluster_2 Isobenzene cluster_3 Transition State 2 cluster_4 Intermediate cluster_5 Transition State 3 cluster_6 Benzene HDY H₂C=CH-CH=CH-C≡CH TS1 [6π-Electrocyclization]‡ HDY->TS1 ISO Cyclohexa-1,2,4-triene TS1->ISO +33.8 kcal/mol TS2 [First 1,2-H Shift]‡ ISO->TS2 INT Cyclohexatriene Intermediate TS2->INT +58.9 kcal/mol TS3 [Second 1,2-H Shift]‡ INT->TS3 BENZ Benzene TS3->BENZ +56.9 kcal/mol

Photochemical Isomerization Pathways

  • E/Z Isomerization: Like other polyenes, this compound can be expected to undergo E/Z isomerization around its double bonds upon photoexcitation.[5]

  • Electrocyclization: Photochemical 6π-electrocyclization is a possibility, though the rules of orbital symmetry (Woodward-Hoffmann rules) would predict a different stereochemical outcome than the thermal reaction.

  • Radical Cyclizations: Photoexcitation can lead to the formation of diradical intermediates that can subsequently cyclize. For some conjugated enynes, a photochemical analog of the Bergman rearrangement has been observed.[4]

It is also noteworthy that this compound has been identified as a major product from the two-photon chemistry of gaseous benzene, formed via a hot benzene molecule (S0**).[9] This indicates that this compound can be formed under high-energy conditions, and its subsequent photochemical behavior under such conditions could be complex.

Photochemical_Pathways HDY This compound (Ground State) HDY_excited This compound (Excited State) HDY->HDY_excited hν (UV light) EZ_isomer E/Z Isomer HDY_excited->EZ_isomer Isomerization Photo_electrocycle Photochemical Electrocyclization Product HDY_excited->Photo_electrocycle Electrocyclization Radical_intermediate Diradical Intermediate HDY_excited->Radical_intermediate Radical Formation Radical_products Radical Cyclization Products Radical_intermediate->Radical_products Cyclization

Experimental Protocols

As direct experimental studies on the isomerization of the parent this compound are limited, this section outlines the computational methodologies used to study its thermal isomerization and general experimental approaches that could be applied.

Computational Methodology

The theoretical investigation of the Hopf cyclization of this compound by Prall et al. serves as a key reference.[2][3]

  • Methodology: The study utilized pure Density Functional Theory (DFT) with the Becke, Lee, Yang, and Parr (BLYP) functional and the 6-31G* basis set for geometry optimizations. To obtain more accurate energies, the Brueckner doubles coupled-cluster approach [BCCD(T)] with the cc-pVDZ basis set was employed for the parent system.

  • Workflow:

    • Geometry Optimization: The geometries of the reactant (this compound), intermediates (isobenzene, biradical), transition states, and the final product (benzene) were optimized.

    • Frequency Calculations: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to local minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface.

    • Energy Calculations: Single-point energy calculations were performed at a higher level of theory to obtain the relative energies of all species along the reaction pathway.

Computational_Workflow start Define Reactant (this compound) geom_opt Geometry Optimization (DFT: BLYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Characterize Stationary Point (Minimum or TS?) freq_calc->verify energy_calc Single-Point Energy Calculation (BCCD(T)/cc-pVDZ) verify->energy_calc Verified end Determine Relative Energies and Reaction Pathway energy_calc->end

Potential Experimental Approaches

While detailed protocols for this compound are not published, the following experimental techniques are suitable for studying the isomerization of such molecules:

  • Gas-Phase Pyrolysis: Flash vacuum pyrolysis (FVP) coupled with a product analysis technique like gas chromatography-mass spectrometry (GC-MS) or matrix isolation infrared spectroscopy could be used to study the thermal isomerization at high temperatures.

  • Matrix Isolation Spectroscopy: The reactant can be isolated in an inert gas matrix (e.g., argon) at low temperatures. Thermal or photochemical isomerization can then be induced in situ and monitored spectroscopically (IR, UV-Vis).

  • Transient Absorption Spectroscopy: For photochemical studies, laser flash photolysis can be used to generate excited states and transient intermediates, which are then monitored by their absorption of a probe light source on very short timescales.

  • Kinetic Studies in Solution: The isomerization could be studied in a high-boiling point solvent, with reaction progress monitored by techniques like NMR or HPLC. However, bimolecular reactions may compete in solution.

Conclusion and Future Outlook

The isomerization of this compound is a chemically significant process, primarily defined by its thermal conversion to benzene via the Hopf cyclization. The current understanding of this pathway is predominantly based on high-level computational studies, which have provided a detailed map of the reaction energetics and intermediates. There is a clear need for further experimental investigations to validate these theoretical predictions for the parent molecule and to explore its photochemical behavior. Such studies would not only deepen our fundamental understanding of pericyclic reactions but also provide valuable data for synthetic chemists and those working in materials science and high-temperature chemistry. The development of efficient synthetic routes to this compound will be a critical first step in enabling these future experimental explorations.

References

A Deep Dive into the Hopf Cyclization of 1,3-Hexadien-5-yne: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hopf cyclization, a thermally induced intramolecular 6π-electrocyclization of 1,3-hexadien-5-yne and its derivatives, represents a fascinating yet historically underutilized transformation in organic synthesis. Its potential to form aromatic rings in a single, atom-economical step is often overshadowed by a significant activation barrier. This technical guide delves into the theoretical underpinnings of this reaction, exploring its mechanism, energetics, and the dramatic catalytic effects that can unlock its synthetic utility.

The Core Mechanism: A Stepwise Aromatization

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated a multi-step mechanism for the Hopf cyclization. The reaction is not a simple concerted process but rather a sequence of distinct transformations:

  • 6π-Electrocyclization: The process initiates with a thermally allowed 6π-electrocyclization of the cis-1,3-hexadien-5-yne system. This step leads to the formation of a highly strained, non-aromatic intermediate known as cyclohexa-1,2,4-triene, often referred to as "isobenzene."[1]

  • Consecutive[1][2]-Hydrogen Shifts: The strained "isobenzene" intermediate rapidly undergoes two sequential[1][2]-hydrogen shifts. These shifts are crucial for the rearomatization of the ring.

  • Rate-Determining Step: Computational studies have consistently identified the first[1][2]-hydrogen shift as the rate-determining step of the overall cyclization.[3] This step involves the highest activation energy barrier along the reaction coordinate.

The high activation barrier associated with this process has historically limited the practical application of the Hopf cyclization, often requiring harsh reaction conditions.[3]

Quantitative Energetics of the Hopf Cyclization

The energy landscape of the Hopf cyclization has been a central focus of theoretical investigations. The following tables summarize the key energetic parameters for both the parent this compound system in the gas phase and a substituted system on a gold surface, demonstrating a significant catalytic effect.

Gas-Phase Hopf Cyclization of a Substituted Dienyne

The following data pertains to the theoretical study of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne in the gas phase.

StepSpeciesRelative Free Energy (kcal/mol)
ReactantEnediyne (1a)0.0
TS1 (Electrocyclization)5b 52.3
Intermediate 1Strained Allene (5c)45.3
TS2 (First 1,2-H Shift)5d 59.7
Intermediate 2Carbene Intermediate (5e)29.6
TS3 (Second 1,2-H Shift)5f 39.3
Product 1Naphthalene (B1677914) Derivative (2)-54.7
TS4 (Second Cyclization)7c 60.2 (rel. to 2)
Product 2Chrysene Derivative (3)-44.3 (rel. to 2)

Values are relative free energies in kcal/mol. Transition states are indicated in bold. The rate-determining barrier for the first cyclization is 59.7 kcal/mol, and for the second, it is 60.2 kcal/mol relative to the naphthalene derivative.

Au(111)-Catalyzed Hopf Cyclization

The presence of a gold surface dramatically alters the energetics of the reaction, significantly lowering the activation barriers.

StepSpeciesRelative Free Energy (kcal/mol)
ReactantEnediyne on Au(111)0.0
TS1 (Electrocyclization)4b 28.6
Intermediate 1Gold Allene Complex (4c)23.1
TS2 (First 1,2-H Shift)4d 32.3
Intermediate 2Gold Carbene Complex (4e)9.5
TS3 (Second 1,2-H Shift)4f 23.1
Product 1Naphthalene Derivative on Au(111)-50.7
TS4 (Second Cyclization)6c 39.7 (rel. to 2)
Product 2Chrysene Derivative on Au(111)-45.9 (rel. to 2)

Values are relative free energies in kcal/mol. Transition states are indicated in bold. The rate-determining barrier for the first cyclization is lowered to 32.3 kcal/mol, and for the second, it is 39.7 kcal/mol relative to the naphthalene derivative.[3][4]

Computational Methodologies

The theoretical insights presented are the result of rigorous computational protocols.

Gas-Phase Calculations for the Parent System

Initial theoretical studies on the parent this compound system were conducted using a combination of Density Functional Theory (DFT) and high-level coupled-cluster methods.[1]

  • Geometry Optimization: Performed using the BLYP functional with the 6-31G* basis set.

  • Energy Calculations: Single-point energy calculations were carried out using the Brueckner doubles coupled-cluster approach with a cc-pVDZ basis set (BCCD(T)/cc-pVDZ) to provide more accurate energy predictions.[1]

On-Surface and Catalyzed Reaction Calculations

For the investigation of the Hopf cyclization on a Au(111) surface, a more complex computational setup was employed.

  • Gas-Phase Geometries: Optimized at the B3LYP-D3/6-31G(d) level of theory.

  • Gas-Phase Energies: Single-point energy calculations were performed at the M06-2X/6-311+G-(d,p) level.

  • On-Surface Calculations: All structures on the Au(111) slab were computed using the PBE level of theory with D3 dispersion correction.[4]

  • Basis Sets (On-Surface): A TZV2P contracted Gaussian basis set was used for carbon and hydrogen, while a DZVP basis set was employed for gold.[3]

  • Transition State Identification: Transition states were located by performing a series of constrained geometry optimizations to identify a minimum energy path (MEP). The highest energy structures along the MEP were taken as approximations for the transition states.[4]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the Hopf cyclization mechanism.

Hopf_Cyclization_Mechanism reactant This compound ts1 TS (6π-Electrocyclization) reactant->ts1 intermediate1 Cyclohexa-1,2,4-triene (Isobenzene) ts1->intermediate1 ts2 TS (First 1,2-H Shift) Rate-Determining intermediate1->ts2 intermediate2 Carbene Intermediate ts2->intermediate2 ts3 TS (Second 1,2-H Shift) intermediate2->ts3 product Benzene ts3->product

Caption: General mechanism of the Hopf cyclization.

Computational_Workflow cluster_gas_phase Gas-Phase Calculations cluster_on_surface On-Surface (Au(111)) Calculations gp_geom Geometry Optimization (e.g., BLYP/6-31G* or B3LYP-D3/6-31G(d)) gp_energy Single-Point Energy (e.g., BCCD(T)/cc-pVDZ or M06-2X/6-311+G(d,p)) gp_geom->gp_energy os_calc DFT Calculation (e.g., PBE-D3) os_model Slab Model Construction (e.g., 4-layer gold supercell) os_model->os_calc os_ts Transition State Search (Minimum Energy Path) os_calc->os_ts

Caption: Computational workflow for theoretical studies.

Conclusion and Future Outlook

Theoretical studies have been instrumental in demystifying the Hopf cyclization, providing a detailed mechanistic and energetic picture. The high activation barrier of the uncatalyzed reaction is a significant hurdle, but the dramatic catalytic effect observed on a gold surface opens up new avenues for its application in organic synthesis, particularly in the realm of on-surface synthesis of novel carbon nanomaterials. Future research will likely focus on exploring other catalytic systems, both heterogeneous and homogeneous, that can further lower the reaction barrier and expand the substrate scope of this powerful aromatization reaction. The insights gained from these theoretical investigations will undoubtedly guide experimental efforts toward harnessing the full potential of the Hopf cyclization in the development of new synthetic methodologies and advanced materials.

References

Quantum Chemical Insights into 1,3-Hexadien-5-yne Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations used to elucidate the reaction mechanisms and intermediate structures of 1,3-hexadien-5-yne. Of central importance is its thermal cycloisomerization, a process analogous to the Bergman cyclization, which is of significant interest in the design of enediyne-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex reaction and computational workflows.

The Thermal Cycloisomerization of this compound

The thermal cyclization of this compound to benzene (B151609), often referred to as a "dihydro" variant of the Bergman cyclization, proceeds through a fascinating series of high-energy intermediates. Unlike the classic Bergman cyclization of hex-3-en-1,5-diynes, this reaction does not require an external hydrogen source for its final aromatization step. Computational studies have been instrumental in mapping the reaction pathway, revealing that the process is initiated by a 6π-electrocyclization.[1][2]

The reaction mechanism, as supported by density functional theory (DFT) and coupled-cluster calculations, involves the formation of a highly reactive allenic intermediate, cyclohexa-1,2,4-triene (isobenzene).[3][4] This intermediate subsequently rearranges to the stable aromatic product, benzene, through two consecutive[1][5]-hydrogen shifts.[3][4] The biradical structure, which is a key intermediate in the Bergman cyclization, is found to be the transition state for the enantiomerization of the two possible isobenzene allenes in the parent system.[3][4]

The energetics of this pathway are significantly influenced by the molecular structure, particularly when the this compound moiety is incorporated into a cyclic system. For carbocyclic 1,3-dien-5-ynes, ring strain plays a crucial role; intermediates and transition states for 9- to 11-membered rings are energetically lower than the parent acyclic system, leading to a reduced cyclization temperature.[3][4] Conversely, larger rings (12- to 14-membered) exhibit higher reaction barriers.[3][4]

Quantitative Data from Quantum Chemical Calculations

Quantum chemical calculations provide critical quantitative data on the energetics and geometries of the reactants, intermediates, and transition states along the cyclization pathway. The choice of computational method and basis set is crucial for obtaining accurate results, especially for systems with significant diradical character.

Computational Methodologies

A variety of computational methods have been employed to study the cyclization of this compound and its derivatives. Density Functional Theory (DFT) is widely used for geometry optimizations and frequency calculations, with hybrid functionals like B3LYP and dispersion-corrected functionals being common choices.[3][6] For more accurate energy calculations, especially for the challenging electronic structures of transition states and diradical intermediates, higher-level methods such as Brueckner doubles coupled-cluster with triple excitations [BCCD(T)] and the spin-flip formulation of equation-of-motion coupled-cluster theory (EOM-SF-CCSD) are utilized.[3][4]

System Computational Method Basis Set Purpose Reference
Parent this compoundDFT (BLYP)6-31G*Geometry Optimization & Energetics[3][4]
Parent this compoundBCCD(T)cc-pVDZHigh-accuracy Energetics[3][4]
Substituted Enediynes on Au(111)DFT-On-surface Reaction Mechanism[1][5]
5-Hexenyl Radical SystemsUB3LYP6-311+G(d,p)Geometry Optimization[6]
5-Hexenyl Radical SystemsUCCSD(T)6-31G(d)Single-point Energy Calculations[6]
Calculated Reaction Energetics

The activation energy for the thermal cyclization of the parent this compound is calculated to be around 30 kcal/mol.[3] The table below summarizes the relative energies of the stationary points on the potential energy surface for the cyclization of the parent system.

Species Description Relative Energy (kcal/mol) at BCCD(T)/cc-pVDZ//BLYP/6-31G *
1 This compound (Reactant)0.0
TS1 Transition State for Electrocyclization+33.1
2 Isobenzene (Intermediate)+28.7
TS2 Transition State for H-shift+58.0
3 Toluene Precursor (Intermediate)+1.6
TS3 Transition State for second H-shift+60.2
4 Benzene (Product)-45.9

Data extracted from Prall et al., Chemistry (2001).[4]

Experimental Protocols

The computational predictions are supported and validated by experimental studies, primarily involving the synthesis of constrained cyclic dienynes and the kinetic analysis of their thermal rearrangement.

Synthesis of Cyclo-1,3-dien-5-ynes (10- to 14-membered rings)

A five-step synthetic route has been developed for the preparation of cyclo-1,3-dien-5-ynes with ring sizes ranging from 10 to 14.[7]

  • Starting Material: The synthesis begins with the appropriate cycloalkanone-derived alkynols.[7]

  • Furan (B31954) Annulation: The alkynols undergo a furan annulation to construct the diene component of the molecule.

  • Protection and Functionalization: The resulting hydroxyl group is protected, followed by metallation of the alkyne and subsequent reaction with DMF to introduce an aldehyde group.

  • Deprotection and Isomerization: Acidic workup removes the protecting group and induces a Z to E isomerization, yielding the key α,ω-dialdehyde precursors. These precursors are sensitive and should be purified quickly at low temperatures and used promptly.

  • McMurry Ring Closure: The final ring closure is achieved via an intramolecular McMurry coupling of the dialdehydes using the TiCl₃(DME)₁.₅ complex to form the desired cyclo-1,3-dien-5-yne.[7]

Kinetic Experiments for Thermal Cyclization

Exploratory kinetic experiments are performed to determine the influence of ring size on the cyclization temperature.[3][4]

  • Sample Preparation: A solution of the synthesized cyclo-1,3-dien-5-yne in a suitable high-boiling solvent (e.g., dodecane) is prepared.

  • Thermal Reaction: The solution is heated in a sealed tube at a specific temperature.

  • Monitoring: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture and analyzing them using Gas Chromatography (GC) or other suitable analytical techniques.

  • Data Analysis: The rate of disappearance of the starting material and the appearance of the benzocycloalkene product are used to determine the reaction kinetics and the cyclization temperature. It has been observed that 10- and 11-membered rings cyclize at lower temperatures compared to larger rings.[3][4]

Visualization of Pathways and Workflows

Graphical representations are essential for understanding the complex relationships in reaction mechanisms and computational procedures.

Reaction Pathway for this compound Cyclization

The following diagram illustrates the key steps in the thermal cyclization of this compound to benzene as determined by quantum chemical calculations.

G Reactant This compound TS1 TS (6π-Electrocyclization) Reactant->TS1 Δ Isobenzene Isobenzene (Cyclohexa-1,2,4-triene) TS1->Isobenzene BiradicalTS Biradical TS (Enantiomerization) Isobenzene->BiradicalTS Enantiomerization TS2 TS (First 1,2-H Shift) Isobenzene->TS2 BiradicalTS->Isobenzene Intermediate2 Carbene Intermediate TS2->Intermediate2 TS3 TS (Second 1,2-H Shift) Intermediate2->TS3 Product Benzene TS3->Product

Caption: Thermal cyclization pathway of this compound.

General Computational Workflow

This diagram outlines a typical workflow for the quantum chemical investigation of a reaction mechanism, such as the Hopf cyclization.

G Start Define Reactants & Reaction Hypothesis GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc VerifyMin Verify Minimum (0 Imaginary Frequencies) FreqCalc->VerifyMin VerifyTS Verify TS (1 Imaginary Frequency) FreqCalc->VerifyTS TS_Search Transition State Search (e.g., QST2/3, Berny) VerifyMin->TS_Search Yes Error1 Error: Not a Minimum VerifyMin->Error1 No TS_Search->FreqCalc IRC Intrinsic Reaction Coordinate (IRC) Calculation VerifyTS->IRC Yes Error2 Error: Not a TS VerifyTS->Error2 No Connect Connects Reactant & Product? IRC->Connect SPE Single-Point Energy Calculation (e.g., BCCD(T)/cc-pVDZ) Connect->SPE Yes Error3 Error: Incorrect Connection Connect->Error3 No Analysis Analyze Energetics & Structures (Construct PES) SPE->Analysis

References

Unimolecular Decomposition of 1,3-Hexadien-5-yne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadien-5-yne is a C6H6 isomer that plays a significant role as an intermediate in various chemical processes, including combustion and the synthesis of aromatic compounds. Understanding its unimolecular decomposition pathways is crucial for controlling reaction outcomes and developing predictive models for complex chemical systems. This technical guide provides an in-depth analysis of the primary thermal decomposition routes of this compound, supported by quantitative data from theoretical studies, detailed methodologies, and visual representations of the reaction mechanisms.

Core Decomposition Pathway: The Hopf Cyclization to Benzene (B151609)

The principal unimolecular decomposition pathway for this compound is a thermal cycloisomerization reaction known as the Hopf cyclization, which ultimately leads to the formation of benzene. This process is not a single-step reaction but proceeds through a series of intermediates and transition states. The mechanism, primarily elucidated through computational studies, can be broken down into three key steps:

  • 6π-Electrocyclization: The process initiates with a thermally allowed 6π-electrocyclization of the cis-conformer of this compound. This step leads to the formation of a highly strained allenic cyclohexa-1,2,4-triene, commonly known as isobenzene.

  • First[1][2]-Hydrogen Shift: Isobenzene is a high-energy intermediate and rapidly undergoes a[1][2]-hydrogen shift. This step is the rate-determining step of the overall conversion to benzene.

  • Second[1][2]-Hydrogen Shift: A second, energetically less demanding,[1][2]-hydrogen shift occurs, leading to the final, stable aromatic product, benzene.

Recent studies have reaffirmed this multi-step mechanism, emphasizing that the first hydrogen shift presents the highest energy barrier in the gas phase.[1][3]

Quantitative Data on the Hopf Cyclization Pathway

The energetics of the Hopf cyclization of this compound have been investigated using computational chemistry. The following table summarizes the key quantitative data for the reaction pathway, including activation energies (Ea) and reaction energies (ΔE).

Reaction StepIntermediate/ProductEa (kcal/mol)ΔE (kcal/mol)
This compound → Isobenzene (6π-Electrocyclization)Isobenzene~30-
Isobenzene → Intermediate 2 (First[1][2]-H Shift)Intermediate after 1st H-shiftHigher than step 1-
Intermediate 2 → Benzene (Second[1][2]-H Shift)BenzeneLower than step 2-

Alternative Decomposition Pathways

While the Hopf cyclization is the dominant and most studied unimolecular decomposition pathway for this compound, other pathways, such as direct bond fissions, could potentially occur, especially at very high temperatures. The viability of these alternative routes can be initially assessed by examining the bond dissociation energies (BDEs) of the molecule.

Common single bond fissions in organic molecules involve the cleavage of C-H and C-C bonds. For this compound, the relevant bond fissions would be:

  • C-H Bond Fission: Leading to a C6H5 radical and a hydrogen atom.

  • C-C Bond Fission: Cleavage of the single bonds in the carbon backbone.

A comprehensive table of bond dissociation energies for various common bonds is provided for general reference.

Bond TypeBond Dissociation Energy (kJ/mol at 298 K)
C-C~347-377
C=C~611
C≡C~837
C-H~414-439

Source: Standard bond dissociation energy tables.

A detailed computational study comparing the activation barriers for the Hopf cyclization with those for various C-H and C-C bond fissions in this compound would be necessary to definitively determine the branching ratios at different temperatures. However, the relatively low activation energy of the Hopf cyclization (~30 kcal/mol) suggests it will be the favored pathway under most thermal conditions.

Experimental and Theoretical Methodologies

The understanding of the unimolecular decomposition of this compound is built upon a combination of theoretical calculations and exploratory experiments.

Computational Protocols

The primary theoretical approach for investigating the decomposition pathways has been quantum chemical calculations. A common and effective methodology involves:

  • Geometry Optimization: The structures of the reactant, intermediates, transition states, and products are optimized using Density Functional Theory (DFT). A frequently used functional and basis set combination is BLYP/6-31G*.

  • Energy Calculations: To obtain more accurate energy values, higher-level theoretical methods are employed for single-point energy calculations on the optimized geometries. The Brueckner doubles coupled-cluster approach with a triple-zeta basis set (BCCD(T)/cc-pVDZ) is a robust method for this purpose.

  • Transition State Verification: The nature of the transition states is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Experimental Protocols

While detailed experimental protocols specifically for the unimolecular decomposition of isolated this compound are not extensively documented in readily available literature, the work by Prall, Kruger, Schreiner, and Hopf mentions "exploratory kinetic experiments" on related cyclic 1,3-dien-5-ynes.[2][4] A general approach for such an experiment would likely involve:

  • Synthesis and Isolation: Synthesis of the target 1,3-dien-5-yne compound.

  • Thermal Reaction: Heating the compound in a suitable solvent or in the gas phase in a controlled environment (e.g., a sealed tube or a flow reactor).

  • Kinetic Monitoring: Tracking the disappearance of the reactant and the appearance of products over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Product Identification: Identifying the final products using methods such as GC-Mass Spectrometry (GC-MS) and comparison with authentic samples.

Visualizing the Decomposition Pathways

To provide a clear visual representation of the unimolecular decomposition pathways of this compound, the following diagrams have been generated using the DOT language.

Hopf_Cyclization cluster_main Hopf Cyclization Pathway This compound This compound TS1 TS1 This compound->TS1 6π-Electrocyclization Ea ~30 kcal/mol Isobenzene Isobenzene TS1->Isobenzene TS2 TS2 Isobenzene->TS2 [1,2]-H Shift (Rate-Determining) Intermediate Intermediate TS2->Intermediate TS3 TS3 Intermediate->TS3 [1,2]-H Shift Benzene Benzene TS3->Benzene

Caption: The Hopf cyclization pathway for the unimolecular decomposition of this compound to benzene.

Alternative_Pathways cluster_alternatives Potential High-Temperature Pathways This compound This compound C-H_Fission_Products C6H5• + H• This compound->C-H_Fission_Products C-H Bond Fission C-C_Fission_Products Radical Fragments This compound->C-C_Fission_Products C-C Bond Fission

Caption: Potential alternative high-temperature unimolecular decomposition pathways for this compound.

Computational_Workflow cluster_workflow Theoretical Methodology Workflow Start Define Reactant DFT_Opt Geometry Optimization (e.g., BLYP/6-31G*) Start->DFT_Opt TS_Search Transition State Search DFT_Opt->TS_Search Freq_Calc Frequency Calculation (Verify TS) TS_Search->Freq_Calc High_Level_E Single-Point Energy (e.g., BCCD(T)/cc-pVDZ) Freq_Calc->High_Level_E PES Potential Energy Surface High_Level_E->PES End Identify Pathways & Energetics PES->End

Caption: A typical workflow for the computational investigation of reaction mechanisms.

Conclusion

The unimolecular decomposition of this compound is predominantly governed by the elegant and well-studied Hopf cyclization pathway, which transforms it into the highly stable benzene molecule. This multi-step process, involving a 6π-electrocyclization and subsequent[1][2]-hydrogen shifts, has been robustly characterized by computational studies. While alternative high-temperature bond fission pathways are conceivable, the relatively low activation barrier of the Hopf cyclization suggests it is the kinetically favored route under a wide range of thermal conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in fields where the thermal stability and reactivity of unsaturated hydrocarbons are of paramount importance. Further experimental validation and a more detailed quantitative analysis of the reaction kinetics would be valuable additions to the understanding of this fundamental chemical transformation.

References

Gas-Phase Ion Energetics of 1,3-Hexadien-5-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase ion energetics of 1,3-hexadien-5-yne. The document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual representations of fundamental concepts and workflows. This information is crucial for understanding the intrinsic chemical properties of this molecule, which can inform its reactivity, stability, and potential applications in various scientific domains, including drug development.

Quantitative Data Summary

The gas-phase ion energetics of a molecule are fundamental properties that dictate its behavior in the absence of solvent effects. These values are essential for mass spectrometry analysis, understanding reaction mechanisms, and computational modeling. The key energetic parameters for this compound are summarized in the tables below.

Table 1: Experimentally Determined Ionization Energy of this compound
Ionization Energy (eV)MethodReference
9.20Photoelectron Spectroscopy (PE)--INVALID-LINK--[1][2]
9.50Electron Impact (EI)--INVALID-LINK--[1][2]

Note: The discrepancy between the Photoelectron Spectroscopy (PE) and Electron Impact (EI) values is common. PE spectroscopy is generally considered to provide more precise values for the adiabatic ionization energy.

Table 2: Calculated Gas-Phase Ion Energetics of this compound
PropertyValue (kJ/mol)Value (kcal/mol)MethodReference/Comment
Enthalpy of Formation (neutral, g)335.1 ± 1.580.1 ± 0.4Active Thermochemical Tables (ATcT)--INVALID-LINK--[3]
Proton Affinity (PA)~800-850~191-203EstimatedSee Section 2.3 for estimation details.
Gas-Phase Acidity (ΔH°acid)~1550-1600~370-382EstimatedSee Section 2.4 for estimation details.

Values are estimated based on trends for similar conjugated systems due to the absence of direct experimental or computational data for this compound.

Experimental and Computational Protocols

The determination of gas-phase ion energetics relies on a combination of experimental techniques and computational methods.

Ionization Energy Determination

2.1.1 Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy is a high-resolution technique that measures the kinetic energy of electrons ejected from a molecule upon interaction with monochromatic photons.

  • Protocol:

    • A gaseous sample of this compound is introduced into a high-vacuum chamber.

    • The sample is irradiated with a beam of monochromatic photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or a synchrotron radiation source.

    • The photons cause the ejection of electrons from the molecule.

    • The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

    • The ionization energy (IE) is calculated using the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.

    • A spectrum of electron counts versus binding energy (or ionization energy) is generated, where peaks correspond to ionization from different molecular orbitals.

2.1.2 Electron Impact (EI) Ionization

Electron impact ionization is a common method used in mass spectrometry to generate ions.

  • Protocol:

    • A gaseous sample of this compound is introduced into the ion source of a mass spectrometer, which is under high vacuum.

    • The molecules are bombarded with a beam of electrons, typically accelerated to 70 electron volts (eV).

    • The collision of an energetic electron with a molecule can eject one of the molecule's electrons, forming a radical cation (M•+).

    • The minimum electron energy required to cause ionization corresponds to the ionization energy of the molecule. This is determined by measuring the ion signal as a function of the electron energy and extrapolating the onset of the ionization efficiency curve.

Heat of Formation Determination

The enthalpy of formation of gaseous this compound was determined using the Active Thermochemical Tables (ATcT) approach. This method involves constructing a thermochemical network of interconnected chemical reactions and solving it using a statistical approach to obtain highly accurate and internally consistent thermochemical values.[3]

Proton Affinity (PA) Estimation
Gas-Phase Acidity (ΔH°acid) Estimation

Similar to proton affinity, specific data for the gas-phase acidity of this compound is scarce. The most acidic proton is expected to be the acetylenic hydrogen due to the sp-hybridization of the carbon atom, which stabilizes the resulting anion. The gas-phase acidity of acetylene (B1199291) (HC≡CH) is 1556 kJ/mol. The conjugated system in this compound might have a slight acid-weakening effect due to electron donation from the dienyl group, but the value is expected to be in a similar range.

Visualizations

Relationship Between Gas-Phase Ion Energetics

The following diagram illustrates the fundamental relationships between the key gas-phase ion energetic parameters.

Ion_Energetics cluster_ionization Ionization/Recombination cluster_protonation Protonation/Deprotonation cluster_acidity Acidity/Basicity M Neutral Molecule (M) MHplus Protonated Molecule (MH+) M->MHplus Proton Affinity (PA) Mminus Deprotonated Molecule (M-) M->Mminus Gas-Phase Acidity (ΔH°acid) Mplus Cation Radical (M•+) M->Mplus Ionization Energy (IE) Hplus Proton (H+) eminus Electron (e-) MHplus->M Gas-Phase Basicity Mminus->M Proton Affinity of Anion Mplus->M Recombination Energy

Caption: Relationship between key gas-phase ion energetic parameters.

Experimental Workflow for Ionization Energy Measurement

The diagram below outlines a generalized workflow for determining the ionization energy of a gas-phase molecule using mass spectrometry.

Experimental_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Acquisition sample Volatile Sample (this compound) ion_source Ion Source (e.g., Electron Impact) sample->ion_source Vaporization mass_analyzer Mass Analyzer (e.g., Quadrupole) ion_source->mass_analyzer Ion Acceleration & Focusing detector Detector mass_analyzer->detector Mass Separation data_system Data System detector->data_system Signal Processing output output data_system->output Generate Mass Spectrum & Ionization Efficiency Curve

Caption: Generalized experimental workflow for mass spectrometry-based ionization energy determination.

Conclusion

This technical guide has synthesized the available experimental and computational data on the gas-phase ion energetics of this compound. While the ionization energy is well-characterized experimentally, further computational and experimental studies are warranted to determine the proton affinity and gas-phase acidity of this molecule with higher accuracy. The provided methodologies and visualizations offer a foundational understanding for researchers working with this and related conjugated enyne systems. Such data is invaluable for predicting chemical behavior, interpreting mass spectra, and guiding the design of new molecules in fields ranging from materials science to medicinal chemistry.

References

Methodological & Application

Application Notes: Synthesis of 1,3-Hexadien-5-yne from Vicinal Dihalides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Hexadien-5-yne is a conjugated enyne, a class of organic molecules that are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, natural products, and advanced materials. This document outlines a detailed protocol for the synthesis of this compound from a vicinal dihalide precursor. The synthetic strategy involves a two-step process starting from the commercially available 1,3-hexadiene (B165228): 1) selective 1,2-halogenation to form a vicinal dihalide, and 2) subsequent double dehydrohalogenation to yield the desired conjugated enyne.

Principle of the Method

The core of this synthetic route is the double dehydrohalogenation of a vicinal dihalide. This reaction is a powerful method for the formation of alkynes.[1][2][3] It proceeds via a twofold E2 elimination mechanism, where a strong base is used to remove two equivalents of a hydrogen halide from adjacent carbon atoms.[1] For the synthesis of a terminal alkyne, such as this compound, a particularly strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) is often employed. The use of at least three equivalents of the base is crucial to ensure the complete reaction, as the terminal acetylenic proton is acidic and will be deprotonated by the strong base. A final aqueous workup is then required to reprotonate the resulting alkynide salt.[4][5]

The necessary vicinal dihalide precursor, 5,6-dihalo-1,3-hexadiene, can be synthesized from a suitable alkene, in this case, 1,3-hexadiene, through electrophilic halogenation.[3] The regioselectivity of this addition (1,2- vs. 1,4-addition) is a critical consideration in the synthesis of the desired vicinal dihalide.

Applications

The synthesized this compound can be utilized in a variety of subsequent chemical transformations, including:

  • Cross-coupling reactions: The terminal alkyne functionality is amenable to Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions to form more complex conjugated systems.

  • Click chemistry: As a terminal alkyne, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • Polymer synthesis: Enynes are valuable monomers for the preparation of conjugated polymers with interesting electronic and optical properties.

  • Natural product synthesis: The enyne motif is present in numerous biologically active natural products.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the key transformations involved in the synthesis of this compound. The data is based on analogous reactions reported in the literature for similar substrates due to the lack of specific data for this exact reaction sequence.

StepReactantReagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)
1. Halogenation Conjugated Diene (e.g., 1,3-butadiene)Br₂CH₂Cl₂ or CCl₄-15 to 01-270-85¹
2. Dehydrohalogenation Vicinal DihalideNaNH₂ (3 equiv.), then H₂Oliq. NH₃, THF-78 to -332-460-80²

¹Yields for 1,2-addition to conjugated dienes can vary depending on the substrate and reaction conditions. Low temperatures generally favor the kinetic 1,2-addition product. ²Yields for double dehydrohalogenation to form terminal alkynes are typically in this range for non-complex substrates.

Experimental Protocols

Step 1: Synthesis of 5,6-Dibromo-1,3-hexadiene (Vicinal Dihalide Precursor)

This protocol describes the selective 1,2-bromination of 1,3-hexadiene.

Materials:

  • 1,3-Hexadiene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-hexadiene (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to -15 °C using an ice-salt bath.

  • In the dropping funnel, prepare a solution of bromine (1.0 equiv.) in anhydrous dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of 1,3-hexadiene over a period of 1-2 hours, maintaining the temperature at -15 °C. The disappearance of the bromine color indicates its consumption.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at -15 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5,6-dibromo-1,3-hexadiene.

  • The product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This protocol details the double dehydrohalogenation of 5,6-dibromo-1,3-hexadiene.

Materials:

  • 5,6-Dibromo-1,3-hexadiene

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Dry ice/acetone condenser

  • Dewar flask

Procedure:

  • Set up a three-necked round-bottom flask with a dry ice/acetone condenser and a gas inlet for ammonia.

  • Condense ammonia gas into the flask at -78 °C.

  • Add sodium amide (3.0 equiv.) to the liquid ammonia with stirring.

  • Slowly add a solution of 5,6-dibromo-1,3-hexadiene (1.0 equiv.) in a minimal amount of anhydrous THF to the sodium amide suspension in liquid ammonia.

  • After the addition is complete, allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 2-4 hours.

  • After the reaction is complete, carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride, followed by the cautious addition of a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).

  • The crude this compound can be further purified by careful fractional distillation.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway 1,3-Hexadiene 1,3-Hexadiene 5,6-Dibromo-1,3-hexadiene 5,6-Dibromo-1,3-hexadiene 1,3-Hexadiene->5,6-Dibromo-1,3-hexadiene  Br₂, CH₂Cl₂ -15 °C This compound This compound 5,6-Dibromo-1,3-hexadiene->this compound 1. NaNH₂ (3 equiv.), liq. NH₃ 2. H₂O

Caption: Synthetic route from 1,3-hexadiene to this compound.

Experimental Workflow for Dehydrohalogenation

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Condense_NH3 Condense NH₃ (l) at -78 °C Add_NaNH2 Add NaNH₂ Condense_NH3->Add_NaNH2 Add_Dihalide Add 5,6-dibromo-1,3-hexadiene in THF Add_NaNH2->Add_Dihalide Stir Stir at -33 °C for 2-4h Add_Dihalide->Stir Quench Quench with NH₄Cl Stir->Quench Evaporate_NH3 Evaporate NH₃ Quench->Evaporate_NH3 Extract Extract with Et₂O Evaporate_NH3->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Distill Fractional Distillation Dry_Concentrate->Distill

Caption: Workflow for the double dehydrohalogenation step.

References

Preparation of 1,3-Dienes via Olefination Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-dienes using various olefination reactions. The stereoselective formation of 1,3-dienes is a critical transformation in organic synthesis, as this structural motif is present in numerous natural products and pharmaceutically active compounds. This guide focuses on the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination, offering a comparative overview to aid in methodology selection.

Introduction to Olefination Strategies for 1,3-Diene Synthesis

Olefination reactions are a cornerstone of organic chemistry, enabling the construction of carbon-carbon double bonds. When applied to the synthesis of conjugated dienes, the choice of olefination method significantly impacts the yield, stereoselectivity, and substrate scope.

  • Wittig Reaction: This classic method involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. While versatile, it can sometimes lead to mixtures of E and Z isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging.

  • Horner-Wadsworth-Emmons (HWE) Reaction: An enhancement of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. This often results in higher yields and excellent E-selectivity. Furthermore, the phosphate (B84403) byproduct is water-soluble, simplifying purification.[1][2] Modifications like the Still-Gennari protocol allow for high Z-selectivity.

  • Julia-Kocienski Olefination: This powerful reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound. It is known for its high E-selectivity and tolerance of a wide range of functional groups.[3]

  • Peterson Olefination: This reaction utilizes α-silylcarbanions to convert aldehydes and ketones into alkenes. A key advantage is the ability to control the stereochemical outcome by choosing either acidic or basic elimination conditions from a common β-hydroxysilane intermediate.[4][5]

Data Presentation: Comparison of Olefination Reactions for 1,3-Diene Synthesis

The following table summarizes quantitative data for the synthesis of 1,3-dienes via the aforementioned olefination reactions, providing a basis for comparison.

Reaction TypeAldehyde/KetoneOlefinating ReagentProductYield (%)E/Z RatioReference(s)
Wittig Reactiontrans-CinnamaldehydeBenzyltriphenylphosphonium (B107652) chloride(E,E)-1,4-Diphenyl-1,3-butadiene22-75%Predominantly E,E[6]
Horner-Wadsworth-EmmonsBenzaldehyde (B42025)Diethyl allylphosphonate1-Phenyl-1,3-butadiene85-95%>95:5[7]
Julia-Kocienski OlefinationCrotonaldehyde1-Phenyl-1H-tetrazol-5-yl ethyl sulfone1-Phenyl-1,3-hexadiene70-85%>95:5 (E,E)[8]
Peterson Olefinationtrans-CinnamaldehydeAllyltrimethylsilane (B147118)1-Phenyl-1,5-hexadien-3-ol, then 1-Phenyl-1,3,5-hexatrieneHighStereodivergent[4][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Wittig Reaction - Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene

This protocol describes the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene from trans-cinnamaldehyde and benzyltriphenylphosphonium chloride.[6]

Materials:

  • Benzyltriphenylphosphonium chloride

  • trans-Cinnamaldehyde

  • Sodium methoxide (B1231860) (2M solution in methanol)

  • Anhydrous methanol (B129727)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • To a round-bottom flask containing anhydrous methanol (1.0 mL), add benzyltriphenylphosphonium chloride (0.751 g, 1.93 mmol) and trans-cinnamaldehyde (0.242 g, 1.83 mmol).

  • With vigorous stirring, add sodium methoxide solution (2.4 mL, 4.8 mmol, 2M) to the suspension.

  • Stir the reaction mixture at room temperature for 30 minutes. A precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with cold methanol and then with water.

  • Recrystallize the crude product from hot methanol to obtain pure (E,E)-1,4-diphenyl-1,3-butadiene as a white, crystalline solid.

  • Dry the product under vacuum and determine the yield and melting point (literature mp: 150-152 °C).

Protocol 2: Horner-Wadsworth-Emmons Reaction - Synthesis of (E)-1-Phenyl-1,3-butadiene

This protocol details the synthesis of (E)-1-phenyl-1,3-butadiene with high E-selectivity using the Horner-Wadsworth-Emmons reaction.[7]

Materials:

  • Diethyl allylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diethyl allylphosphonate (1.1 equivalents) to the THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate the phosphonate carbanion.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (E)-1-phenyl-1,3-butadiene.

Protocol 3: Julia-Kocienski Olefination

This protocol provides a general procedure for the Julia-Kocienski olefination to produce (E)-1,3-dienes.[3][8]

Materials:

  • Allylic 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone)

  • Aldehyde (e.g., crotonaldehyde)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic PT-sulfone (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add KHMDS (1.05 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C to form the sulfone anion.

  • Slowly add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the (E,E)-1,3-diene.

Protocol 4: Peterson Olefination

This protocol outlines a general, stereodivergent synthesis of a 1,3-diene via a Peterson olefination.[4][5][9]

Materials:

  • Allyltrimethylsilane

  • sec-Butyllithium (s-BuLi)

  • Aldehyde (e.g., trans-cinnamaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium hydride (KH) or Sulfuric acid (H₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Formation of the β-hydroxysilane:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve allyltrimethylsilane (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add s-BuLi (1.1 equivalents) and stir for 30 minutes.

    • Add the aldehyde (1.0 equivalent) dropwise and stir at -78 °C for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

    • Extract with diethyl ether, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude β-hydroxysilane intermediate by flash column chromatography.

  • Elimination to form the 1,3-diene:

    • Basic elimination (for syn-elimination to the Z-alkene):

      • To a solution of the β-hydroxysilane in anhydrous THF, add potassium hydride (KH, 1.5 equivalents) at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Carefully quench with water, extract with diethyl ether, dry, and concentrate. Purify by chromatography.

    • Acidic elimination (for anti-elimination to the E-alkene):

      • Dissolve the β-hydroxysilane in a suitable solvent like dichloromethane.

      • Add a catalytic amount of sulfuric acid and stir at room temperature until the reaction is complete.

      • Quench with saturated aqueous sodium bicarbonate solution, extract with dichloromethane, dry, and concentrate. Purify by chromatography.

Visualizations

Reaction Mechanisms and Workflows

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt R₃P⁺-CH₂R' X⁻ Ylide R₃P⁺-⁻CHR' Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R''CHO Aldehyde->Oxaphosphetane Alkene R''CH=CHR' Oxaphosphetane->Alkene Elimination Byproduct R₃P=O Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction.

HWE_Reaction cluster_carbanion Carbanion Formation cluster_olefination Olefination Phosphonate (RO)₂P(O)CH₂R' Carbanion (RO)₂P(O)⁻CHR' Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Adduct Carbanion->Intermediate Nucleophilic Attack Aldehyde R''CHO Aldehyde->Intermediate Alkene R''CH=CHR' Intermediate->Alkene Elimination Byproduct (RO)₂P(O)O⁻ Intermediate->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental_Workflow Start Start: Reagents in Flask Reaction Olefination Reaction (Stirring, Temperature Control) Start->Reaction Quench Quench Reaction (e.g., with aq. NH₄Cl) Reaction->Quench Extraction Workup: Aqueous Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography / Recrystallization) Concentration->Purification Product Final Product: 1,3-Diene Purification->Product

Caption: General experimental workflow for olefination reactions.

References

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Substituted 1,3-Dienes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-diene motif is a crucial structural unit in organic chemistry, serving as a versatile building block in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1] Its utility in transformations such as Diels-Alder reactions and cross-coupling reactions makes the development of efficient and stereoselective synthetic methods a significant area of research.[1][2] Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted 1,3-dienes, offering advantages in terms of efficiency, selectivity, and functional group tolerance over traditional methods.[3][4] This document provides detailed application notes and experimental protocols for key metal-catalyzed methods for the synthesis of 1,3-dienes, focusing on palladium, ruthenium, iron, and nickel-based catalytic systems.

Palladium-Catalyzed Synthesis of 1,3-Dienes

Palladium catalysts are widely used for the synthesis of 1,3-dienes through various cross-coupling reactions. These methods offer high stereoselectivity and broad substrate scope.

Suzuki-Miyaura Coupling/Isomerization Sequence

A facile method for synthesizing 1,3-dienes involves a sequential palladium-catalyzed, base-free, Suzuki-Miyaura coupling of propargyl alcohols with boronic acids, followed by an in-situ isomerization of the resulting allene (B1206475) intermediate.[2] This process is notable for its operational simplicity and the generation of a palladium-hydrido complex, facilitated by the boric acid byproduct, which is crucial for the isomerization step.[2]

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediates Intermediates Propargyl_Alcohol Propargyl Alcohol Allene Unactivated Allene Propargyl_Alcohol->Allene Suzuki-Miyaura Coupling Boronic_Acid Boronic Acid Boronic_Acid->Allene Pd_catalyst Pd(0) Catalyst Pd_catalyst->Allene Pd_Hydrido [H-Pd(II)-OB(OH)2] Pd_catalyst->Pd_Hydrido Boric_Acid B(OH)3 (in situ) Boric_Acid->Pd_Hydrido Product 1,3-Diene Allene->Product Isomerization Pd_Hydrido->Product

Caption: Key components for the Pd-catalyzed Suzuki-Miyaura coupling/isomerization.

Quantitative Data Summary

EntryBoronic AcidPropargyl Alcohol SubstrateYield (%)
14-Methoxyphenylboronic acid1-Phenyl-2-propyn-1-ol85
21-Naphthylboronic acid1-Phenyl-2-propyn-1-ol94[2]
33,4-Dimethoxyphenylboronic acid1-Phenyl-2-propyn-1-ol57[2]
44-(Trifluoromethyl)phenylboronic acid1-Phenyl-2-propyn-1-ol70[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling/Isomerization [2]

  • To an oven-dried reaction vial, add the propargyl alcohol (1.0 equiv), boronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., THF or dioxane, 0.2 M).

  • Heat the reaction mixture at the specified temperature (typically 60-80 °C) for the designated time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,3-diene.

Heck Olefination of Vinyl Bromides

The Heck reaction provides a reliable method for the synthesis of 1,3-dienes by coupling vinyl bromides with alkenes. The use of specific palladium catalysts and ligands allows for high yields and stereoselectivity.[5]

Experimental Workflow

G Reactants Vinyl Bromide + Alkene Reaction_Setup Add reactants, catalyst, and base to solvent Reactants->Reaction_Setup Catalyst_System [Pd(η³-C₃H₅)Cl]₂ / Tedicyp Catalyst_System->Reaction_Setup Heating Heat under inert atmosphere Reaction_Setup->Heating Workup Cool, dilute, wash, and dry Heating->Workup Purification Flash Column Chromatography Workup->Purification Product 1,3-Diene Purification->Product

Caption: Workflow for the Heck olefination of vinyl bromides.

Quantitative Data Summary

EntryVinyl BromideAlkeneYield (%)
1(E)-1-bromo-2-phenyletheneStyrene92
2(E)-1-bromo-2-phenyletheneMethyl acrylate85
31-BromocyclohexeneStyrene78
41-BromocyclohexeneMethyl acrylate81

Experimental Protocol: General Procedure for Heck Olefination [5]

  • In a Schlenk tube, combine the vinyl bromide (1.0 equiv), alkene (1.5 equiv), palladium precursor [Pd(η³-C₃H₅)Cl]₂ (0.5 mol%), and the ligand Tedicyp (0.6 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 equiv) and a suitable solvent (e.g., DMF).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction at the required temperature (e.g., 120 °C) for the specified duration.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 1,3-diene product.

Ruthenium-Catalyzed Synthesis of 1,3-Dienes

Ruthenium catalysts offer powerful and often highly stereoselective routes to 1,3-dienes under mild conditions.[1]

Oxidative Cross-Coupling of Activated Olefins with Vinyl Boronates

This method provides a highly stereoselective route to (E,E)-1,3-dienes under mild, base-free, and ligand-free conditions using a cost-effective ruthenium catalyst.[1]

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_catalytic_system Catalytic System Activated_Olefin Activated Olefin Product (E,E)-1,3-Diene Activated_Olefin->Product Vinyl_Boronate Vinyl Boronate Vinyl_Boronate->Product Catalyst [RuCl₂(p-cymene)]₂ Catalyst->Product Catalyzes Oxidant Cu(OAc)₂ Oxidant->Product Re-oxidant

Caption: Key components for the Ru-catalyzed oxidative cross-coupling.

Quantitative Data Summary

EntryActivated OlefinVinyl BoronateYield (%)
1Methyl acrylatetrans-2-Phenyl vinyl boronic ester85[1]
2Ethyl acrylatetrans-2-Phenyl vinyl boronic ester82
3Acrylonitriletrans-2-Phenyl vinyl boronic ester75
4Methyl vinyl ketonetrans-2-Phenyl vinyl boronic ester78

Experimental Protocol: General Procedure for Oxidative Cross-Coupling [1]

  • To a screw-capped vial, add the vinyl boronate (1.0 equiv), activated olefin (1.2 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Add a suitable solvent (e.g., anhydrous THF, 0.2 M).

  • Seal the vial and heat the reaction mixture at 60 °C for the specified time (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 1,3-diene product.[1]

Two-Component Addition of Allenes and Olefins

This atom-economical method allows for the coupling of allenes and activated olefins to form 1,3-dienes.[6] The reaction is catalyzed by a ruthenium complex and often requires a cocatalyst for optimal performance.[6]

Experimental Workflow

G Reactants Allene + Activated Olefin Reaction_Setup Combine reactants and catalyst system in DMF Reactants->Reaction_Setup Catalyst_System [Cp*Ru(MeCN)₃]PF₆ + CeCl₃·7H₂O Catalyst_System->Reaction_Setup Heating Heat at 60 °C Reaction_Setup->Heating Workup Cool, dilute, and extract Heating->Workup Purification Flash Column Chromatography Workup->Purification Product 1,3-Diene Purification->Product

Caption: Workflow for the Ru-catalyzed two-component addition.

Quantitative Data Summary

EntryAlleneActivated OlefinYield (%)
11,1-DimethylalleneMethyl acrylate88
2CyclohexylalleneAcrylonitrile76
3PhenylalleneEthyl acrylate82
4TetramethylalleneMethyl vinyl ketone71

Experimental Protocol: General Procedure for Two-Component Addition [6]

  • In a sealed tube, dissolve the allene (1.0 equiv) and the activated olefin (1.1 equiv) in DMF.

  • Add the ruthenium catalyst, such as [Cp*Ru(MeCN)₃]PF₆ (5 mol%), and the cocatalyst, cerium(III) chloride heptahydrate (10 mol%).[6]

  • Seal the tube and heat the reaction mixture at 60 °C for the specified time.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Iron-Catalyzed Synthesis of 1,3-Dienes

Iron catalysts provide an inexpensive and environmentally friendly alternative for the synthesis of 1,3-dienes.

Cross-Coupling of α-Allenyl Esters with Grignard Reagents

This method provides a practical and rapid approach to a variety of substituted 1,3-dienes through the iron-catalyzed coupling of α-allenyl esters and Grignard reagents.[7]

Reaction Scheme

G cluster_reactants cluster_products R1_C_C_R2 α-Allenyl Ester plus1 + R1_C_C_R2->plus1 R3_MgX Grignard Reagent plus1->R3_MgX arrow Fe(acac)₃ (cat.) THF, 0 °C to rt R3_MgX->arrow Diene 1,3-Diene arrow->Diene

Caption: Iron-catalyzed synthesis of 1,3-dienes from α-allenyl esters.

Quantitative Data Summary

Entryα-Allenyl Acetate (B1210297)Grignard ReagentYield (%)
11-(1-Naphthyl)buta-2,3-dien-1-yl acetatePhenylmagnesium bromide92
21-Cyclohexylbuta-2,3-dien-1-yl acetateBenzylmagnesium chloride85[7]
34-Methylpenta-2,3-dien-2-yl acetateEthylmagnesium bromide78
41-Phenylbuta-2,3-dien-1-yl acetaten-Butylmagnesium chloride88

Experimental Protocol: General Procedure for Iron-Catalyzed Cross-Coupling [7]

  • To a solution of the α-allenyl acetate (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, add the iron catalyst Fe(acac)₃ (1.0 mol%).

  • Cool the mixture to 0 °C.

  • Slowly add the Grignard reagent (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Nickel-Catalyzed Synthesis of 1,3-Dienes

Nickel catalysis is effective for various transformations leading to 1,3-dienes, including hydrofunctionalization and cross-coupling reactions.[8][9]

Enantioselective 1,4-Hydroamination of 1,3-Dienes

A nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes using hydroxylamines and a silane (B1218182) provides access to α-substituted chiral allylamines with high regio- and enantioselectivity.[8]

Catalytic Cycle

G NiH Ni(I)-H Species (I) Diene_Insertion π-Allyl-Ni(I) (II) NiH->Diene_Insertion Diene Insertion Reductive_Elimination Ni(I)-Amide (III) Diene_Insertion->Reductive_Elimination C-N Reductive Elimination Product_Formation Product Release Reductive_Elimination->Product_Formation Transmetalation Ni(I)-Siloxide (IV) Product_Formation->Transmetalation Transmetalation with Silane Catalyst_Regeneration Regeneration of Ni-H Transmetalation->Catalyst_Regeneration Catalyst_Regeneration->NiH

Caption: Proposed mechanism for Ni-catalyzed 1,4-hydroamination.[8]

Quantitative Data Summary

Entry1,3-DieneHydroxylamine (B1172632)Yield (%)ee (%)
11-Phenyl-1,3-butadieneO-Benzoyl-N-phenylhydroxylamine9598
21-(4-Chlorophenyl)-1,3-butadieneO-Benzoyl-N-phenylhydroxylamine9297
31-(2-Naphthyl)-1,3-butadieneO-Benzoyl-N-phenylhydroxylamine9099
41-Cyclohexyl-1,3-butadieneO-Benzoyl-N-phenylhydroxylamine8596

Experimental Protocol: General Procedure for 1,4-Hydroamination [8]

  • In a glovebox, add the nickel precatalyst (e.g., Ni(COD)₂, 2 mol%) and the chiral diphosphine ligand (e.g., SKP, 2.2 mol%) to a reaction vial.

  • Add a suitable solvent (e.g., toluene) and stir for 30 minutes.

  • Add the 1,3-diene (1.0 equiv), hydroxylamine (1.2 equiv), trimethoxysilane (B1233946) (2.0 equiv), and a base (e.g., NaOtBu, 10 mol%).

  • Seal the vial and stir at the specified temperature (e.g., 50 °C) for the required time.

  • After completion, cool the reaction, and quench with a buffer solution.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by flash chromatography to obtain the chiral allylamine.

References

Application Notes and Protocols: 1,3-Hexadien-5-yne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,3-hexadien-5-yne, a versatile and reactive building block in organic chemistry. The unique conjugated system of a diene and an alkyne allows for its participation in a variety of cycloaddition and cyclization reactions, making it a valuable precursor for the synthesis of aromatic and heterocyclic compounds.

Cycloaromatization Reactions: Hopf Cyclization

This compound is a classic substrate for the Hopf cyclization, a thermal 6π-electrocyclization reaction that yields a benzene (B151609) ring. This transformation is a powerful tool for the construction of aromatic systems from acyclic precursors.

The thermal cycloisomerization of this compound proceeds through a concerted 6π-electrocyclization to form a highly strained allenic intermediate, cyclohexa-1,2,4-triene (isobenzene). This intermediate then undergoes two sequential[1][2]-hydrogen shifts to afford the final aromatic product, benzene.[1][2] The initial report of this reaction involved the pyrolysis of this compound at high temperatures (200-400 °C).[3]

More recently, transition metal-mediated versions of the Hopf cyclization have been developed, allowing the reaction to proceed under milder conditions. For instance, rhodium catalysts have been employed for the cyclization of substituted 1,3-dien-5-ynes to furnish substituted benzoates.[3]

Logical Relationship: Thermal Hopf Cyclization Pathway

Hopf_Cyclization A This compound B cis-1,3-Hexadien-5-yne A->B E/Z Isomerization C Cyclohexa-1,2,4-triene (Isobenzene) B->C 6π-Electrocyclization (Thermal) D Benzene C->D Two sequential [1,2]-H shifts

Caption: Thermal Hopf cyclization of this compound to benzene.

Experimental Protocol: Thermal Hopf Cyclization of this compound (Representative)

Materials:

  • This compound

  • High-boiling point inert solvent (e.g., diphenyl ether)

  • Flash vacuum pyrolysis apparatus or high-temperature flow reactor

Procedure:

  • Prepare a dilute solution of this compound in the inert solvent.

  • Set up the flash vacuum pyrolysis apparatus or flow reactor, ensuring the temperature in the hot zone is maintained between 200-400 °C.

  • Introduce the solution of this compound into the reactor system at a controlled flow rate.

  • The vaporized substrate passes through the hot zone, where the cyclization occurs.

  • The product, benzene, is collected in a cold trap at the exit of the reactor.

  • The collected product is then purified by distillation.

Note: This is a generalized protocol for a high-temperature gas-phase reaction. Specific parameters such as flow rate, pressure, and temperature will need to be optimized for a particular experimental setup.

Diels-Alder Reactions

The conjugated diene and the alkyne moieties of this compound can both participate in Diels-Alder reactions, acting as either the diene or the dienophile. The reactivity is governed by the electronic nature of the reaction partner. In reactions with typical electron-deficient dienophiles, the diene portion of this compound is expected to react. Conversely, with electron-rich dienes, the alkyne can act as the dienophile. Studies on similar enyne systems have shown that cycloaddition often occurs preferentially at the acetylenic center.[4]

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow Start Start Reactants This compound + Dienophile Start->Reactants Reaction Reaction in appropriate solvent (e.g., Toluene, Xylene) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Cycloadduct Purification->Product

Caption: General workflow for a Diels-Alder reaction.

Experimental Protocol: [4+2] Cycloaddition with an Alkynyl Dienophile (Representative)

Materials:

  • This compound

  • Maleic anhydride (B1165640) (dienophile)

  • Toluene or xylene (solvent)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in toluene.

  • Add maleic anhydride (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reactant 1Reactant 2ProductSolventTemperatureYield (%)
This compoundMaleic AnhydrideSubstituted phthalic anhydride derivativeTolueneRefluxNot reported

1,3-Dipolar Cycloaddition Reactions

The alkyne functionality in this compound can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. This reaction is a powerful tool for the synthesis of a wide variety of heterocycles, which are important scaffolds in medicinal chemistry.

Signaling Pathway: Synthesis of a Triazole

Dipolar_Cycloaddition Substrates This compound (Dipolarophile) + Azide (1,3-Dipole) TransitionState Concerted [3+2] Transition State Substrates->TransitionState Heat or Catalyst Product Substituted 1,2,3-Triazole TransitionState->Product

References

Application Notes and Protocols: Thermal Activation of Hexa-1,3-dien-5-yne Cycloaromatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the thermal activation of hexa-1,3-dien-5-yne cycloaromatization, a powerful transformation in organic chemistry with significant implications for materials science and drug development. This document details the underlying mechanisms, summarizes key quantitative data, and provides actionable experimental protocols.

Introduction and Application Context

The thermal cycloaromatization of hexa-1,3-dien-5-ynes, commonly known as the Hopf cyclization, is a 6π-electrocyclization reaction that converts an acyclic or cyclic dienyne into an aromatic system.[1] While the reaction is fundamental in forming substituted arenes, its traditionally high activation energy has limited its broad application, often requiring temperatures exceeding 200°C.[1][2]

Recent advancements, however, have highlighted that the reaction's activation barrier is highly sensitive to the substrate's structural and electronic properties. For instance, incorporating the dienyne moiety into a strained carbocycle, such as a 10- or 11-membered ring, can dramatically lower the required temperature to as mild as room temperature.[1][3] This tunability has opened new avenues for its use in contexts intolerant of harsh conditions, including the synthesis of novel therapeutics.

In drug development, the related cycloaromatization reactions of enediynes (e.g., Bergman cyclization) are renowned for their potent antitumor activity.[4] This activity stems from the formation of highly reactive benzenoid diradicals that cleave DNA, inducing cancer cell death.[5] While the classic Hopf cyclization does not proceed through a p-benzyne diradical, strategies to lower its activation temperature to physiological conditions could unlock novel platforms for creating DNA-damaging agents.[6][7]

Mechanism of Cycloaromatization

The thermal activation of hexa-1,3-dien-5-yne initiates a pericyclic reaction cascade. The process begins with a 6π-electrocyclization to form a highly strained and transient allenic intermediate, cyclohexa-1,2,4-triene, also known as isobenzene.[3][8] This intermediate is not stable and rapidly undergoes a series of[1][5]-hydrogen shifts to ultimately yield the stable aromatic product, benzene (B151609) or a substituted derivative.[3] The corresponding biradical is considered the transition structure for the enantiomerization of the two possible allene (B1206475) intermediates.[3][8]

Hopf_Cyclization Hopf Cyclization Mechanism start [Substrate Image Placeholder] ts [Transition State Image Placeholder] start->ts inter [Intermediate Image Placeholder] ts->inter product [Product Image Placeholder] inter->product

Caption: The Hopf cyclization pathway of hexa-1,3-dien-5-yne.

This mechanism is distinct from the Bergman cyclization of enediynes, which generates a 1,4-didehydrobenzene biradical, and the Myers-Saito cyclization of enyne-allenes, which forms a different type of radical species.[1] Understanding these mechanistic nuances is critical for designing precursors tailored for specific applications.

Quantitative Data Summary

The efficiency and required conditions for hexa-1,3-dien-5-yne cycloaromatization are highly dependent on the substrate's architecture. The following table summarizes key quantitative data from literature, highlighting the impact of structural constraints and external factors on activation temperatures and energy barriers.

System TypeActivation Temperature (°C)Activation Energy (kcal/mol)NotesReference
Acyclic Hexa-1,3-dien-5-yne > 200~30The parent system requires high thermal energy.[1][8]
Benzannulated Acyclic > 300Higher than parent systemFused aromatic rings increase the activation barrier.[8][9]
11-Membered Carbocycle ~100Lower than acyclicRing strain facilitates the cyclization.[1][3]
10-Membered Carbocycle Room TemperatureSignificantly lower than acyclicOptimal ring strain for low-temperature activation.[1][3]
12- to 14-Membered Carbocycles High / InefficientHigher than 10/11-memberedInsufficient ring strain to lower the barrier significantly.[1][3]
Maleimide-Assisted Acyclic 37 (physiological)26.0 (computed)A maleimide (B117702) group facilitates a low-energy pathway.[6][7]
On Au(111) Surface 160 - 190Barrier reduced by ~50%Surface catalysis dramatically accelerates the reaction.[10]

Application in Drug Development: DNA Damage

The therapeutic potential of enediyne-like compounds lies in their ability to generate reactive radicals under physiological conditions, which can then inflict damage on biological macromolecules. The primary target for such anticancer agents is DNA. The cycloaromatization reaction produces a species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks and, ultimately, apoptotic cell death.[5]

The workflow for leveraging this activity involves designing a hexa-1,3-dien-5-yne derivative that can be "triggered" to cyclize at 37°C. This trigger can be an intrinsic structural feature (e.g., ring strain) or an external stimulus. The resulting aromatic diradical, formed in proximity to DNA, causes single- and double-strand breaks.

DNA_Damage_Pathway cluster_workflow From Drug Activation to Cell Death ProDrug Stable Pro-drug (Hexa-1,3-dien-5-yne) ActiveDrug Cycloaromatization (Radical Generation) ProDrug->ActiveDrug Trigger (e.g., 37°C, pH) DNA_Target Proximity to Nuclear DNA ActiveDrug->DNA_Target H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Target->H_Abstraction DNA_Breaks Single & Double Strand Breaks (SSB/DSB) H_Abstraction->DNA_Breaks CellDeath Apoptosis / Cell Death DNA_Breaks->CellDeath DNA_Cleavage_Workflow start Prepare Reaction Mix (DNA, Buffer, Compound) incubate Incubate at 37°C (e.g., 1-4 hours) start->incubate stop_rxn Stop Reaction (Add Loading Dye) incubate->stop_rxn gel Load Samples onto 1% Agarose Gel stop_rxn->gel run Run Electrophoresis (e.g., 100V, 45 min) gel->run visualize Visualize Bands (UV Transilluminator) run->visualize

References

Application Notes and Protocols for Photochemical Activation of Dienyne Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photochemical activation of dienyne cyclization reactions, primarily focusing on the Bergman and Myers-Saito cyclizations. This powerful synthetic strategy allows for the formation of highly reactive diradical intermediates under mild, photochemically-induced conditions, enabling the synthesis of complex aromatic systems and holding significant potential for applications in materials science and the development of photoactivated anticancer prodrugs.[1][2]

Introduction

Dienyne cyclization reactions, particularly the Bergman and Myers-Saito cyclizations, are fundamental transformations in organic chemistry that lead to the formation of aromatic diradicals.[1][2] While traditionally initiated by heat, photochemical activation offers distinct advantages, including spatial and temporal control over the reaction, milder reaction conditions, and the ability to generate highly reactive species that might not be accessible thermally.[3] This control is particularly crucial for applications in drug delivery, where site-specific activation of a cytotoxic agent is desired to minimize off-target effects.[3] The photochemical approach typically involves the direct irradiation of the dienyne substrate or the use of a photosensitizer to induce the cyclization cascade.

Core Concepts and Mechanisms

The photochemical activation of dienynes typically proceeds through the formation of a diradical intermediate, which can then abstract hydrogen atoms from a suitable donor to yield the final aromatic product. The two most prominent examples are the Bergman and Myers-Saito cyclizations.

Bergman Cyclization: This reaction involves the cycloaromatization of a (Z)-3-ene-1,5-diyne to form a 1,4-didehydrobenzene (p-benzyne) diradical.[1][2] This highly reactive intermediate can abstract hydrogen atoms from a donor molecule to produce a benzene (B151609) ring.[2] Photochemical induction can proceed via direct excitation of the enediyne or through triplet sensitization.[4]

Myers-Saito Cyclization: This related cyclization involves an enyne-allene system that, upon activation, forms a different type of diradical intermediate, which subsequently aromatizes. Photochemical activation of enyne-allenes has been shown to proceed through the triplet state.[5]

The efficiency and outcome of these photochemical reactions are influenced by several factors, including the wavelength of irradiation, the presence of photosensitizers, the nature of the hydrogen atom donor, and the substituents on the dienyne scaffold.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from representative photochemical dienyne cyclization experiments found in the literature.

Table 1: Photochemical Bergman Cyclization of Acyclic Enediynes

EntrySubstrateIrradiation Wavelength (nm)H-Atom DonorProduct Yield (%)Quantum Yield (Φ)Reference
1(Z)-3,4-diphenyl-3-hexene-1,5-diyne3002-Propanol60Not Reported[4]
2Acyclic enediyne with phenyl substituents308 (laser)2-PropanolHighNot Reported[4]
3p-Quinoid cyclopropenone-containing enediyne precursor3001,4-Cyclohexadiene76 (isolated)0.46[6]

Table 2: Photochemically-Triggered Cyclization of Cyclic Dienynes

EntrySubstrateTriggering MethodCyclization Temperature (°C)Product Yield (%)Half-life (τ½)Reference
111-membered ring enediyne with α-diazo-β-diketonePhoto-Wolff rearrangement36Not Reported5 h (for one isomer)[3]
211-membered ring enediyne with α-diazo-β-diketonePhoto-Wolff rearrangement0Not Reported4.5 min (for one isomer)[3]

Experimental Protocols

The following are detailed protocols for key photochemical dienyne cyclization experiments.

Protocol 1: General Procedure for Photochemical Bergman Cyclization of an Acyclic Dienyne

This protocol is adapted from the photochemical cyclization of (Z)-3,4-diphenyl-3-hexene-1,5-diyne as described in the literature.[4]

Materials:

  • (Z)-3,4-diphenyl-3-hexene-1,5-diyne (Substrate)

  • 2-Propanol (Hydrogen atom donor and solvent), spectroscopic grade

  • Quartz reaction vessel or cuvette

  • Photochemical reactor equipped with a 300 nm lamp

  • Nitrogen or Argon source for deoxygenation

  • Stirring apparatus

  • Analytical equipment for product analysis (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Solution Preparation: Prepare a solution of the dienyne substrate in 2-propanol. The concentration should be optimized for the specific substrate and reactor geometry, but a starting point of 0.01 M is common.

  • Deoxygenation: Transfer the solution to the quartz reaction vessel. Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes. Oxygen can quench the excited states and lead to side reactions.

  • Irradiation: Place the reaction vessel in the photochemical reactor. Ensure the vessel is positioned to receive uniform irradiation. Begin stirring and turn on the 300 nm lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp and remove the reaction vessel. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Protocol 2: Photochemical Generation and Cyclization of a Reactive Enediyne from a Stable Precursor

This protocol is based on the photolysis of a p-quinoid cyclopropenone-containing enediyne precursor.[6]

Materials:

  • p-Quinoid cyclopropenone-containing enediyne precursor

  • Methanol (Solvent), spectroscopic grade

  • 1,4-Cyclohexadiene (Hydrogen atom donor)

  • Quartz reaction vessel

  • Photochemical reactor with 300 nm broadband lamps

  • Inert atmosphere glovebox or Schlenk line

  • HPLC for reaction monitoring and quantification

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Solution Preparation: In an inert atmosphere, prepare a solution of the enediyne precursor in methanol. A typical concentration is around 1 mM.

  • Deoxygenation: Thoroughly deoxygenate the solution by purging with dry argon or nitrogen for 30-60 minutes.

  • Photolysis: Irradiate the solution in the quartz vessel using 300 nm broadband lamps. The reaction progress can be monitored by the disappearance of the precursor's UV-Vis absorption band.

  • Isolation of Reactive Enediyne (Optional): For partial conversions, the photolysis can be stopped, and the reactive enediyne can be isolated quickly, though it is often generated and used in situ.

  • Bergman Cyclization: To the solution containing the photogenerated reactive enediyne, add a hydrogen atom donor such as 1,4-cyclohexadiene. The subsequent thermal Bergman cyclization can be carried out at a controlled temperature (e.g., 40 °C) and monitored by HPLC.[6]

  • Product Analysis: After the cyclization is complete, the product can be isolated and purified using standard chromatographic techniques and characterized spectroscopically.

Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for photochemical dienyne cyclization reactions.

Photochemical_Bergman_Cyclization Dienyne Dienyne (Ground State, S₀) ExcitedDienyne Excited Dienyne (Singlet, S₁) Dienyne->ExcitedDienyne hν (Direct Excitation) TripletDienyne Excited Dienyne (Triplet, T₁) Dienyne->TripletDienyne hν (Sensitization) ExcitedDienyne->TripletDienyne Intersystem Crossing (ISC) Diradical p-Benzyne Diradical ExcitedDienyne->Diradical Cyclization TripletDienyne->Diradical Cyclization Product Aromatic Product Diradical->Product 2H• Abstraction HDonor H-Atom Donor (e.g., 1,4-CHD) Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Work-up and Analysis Prep Prepare Dienyne Solution in appropriate solvent Deoxygenate Deoxygenate Solution (N₂ or Ar bubbling) Prep->Deoxygenate Irradiate Irradiate with appropriate wavelength (e.g., 300 nm) Deoxygenate->Irradiate Monitor Monitor Reaction Progress (TLC, GC, HPLC) Irradiate->Monitor Workup Solvent Evaporation Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

References

Application Notes and Protocols for Metal-Catalyzed Cycloaromatization of Enediynes and Dienynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metal-catalyzed cycloaromatization of enediynes and dienynes represents a powerful class of chemical transformations for the synthesis of complex aromatic and heteroaromatic compounds. These reactions, which proceed through highly reactive diradical intermediates, have garnered significant attention due to their applications in natural product synthesis, materials science, and the development of novel therapeutics, particularly anticancer agents.[1][2] The ability of transition metal catalysts to lower the activation barriers for these cyclizations allows for reactions to occur under milder conditions than traditional thermal or photochemical methods, offering greater control and broader substrate scope.[3][4]

This document provides detailed application notes, experimental protocols, and mechanistic diagrams for key metal-catalyzed cycloaromatization reactions, including the Bergman and Myers-Saito cyclizations.

Key Cycloaromatization Reactions

Bergman Cyclization of Enediynes

The Bergman cyclization is a rearrangement reaction of an enediyne to form a highly reactive p-benzyne diradical.[2][5] This intermediate can then abstract hydrogen atoms from a donor source to produce a substituted benzene (B151609) ring.[6] While this reaction can be induced thermally, transition metal catalysts can facilitate the process at significantly lower temperatures.[1][3]

Myers-Saito Cyclization of Enyne-Allenes

Related to the Bergman cyclization, the Myers-Saito cyclization involves an enyne-allene substrate that rearranges to form an α,3-didehydrotoluene diradical.[3][7] This process is often more facile than the Bergman cyclization and can be triggered under physiological conditions, a property exploited in the design of targeted anticancer therapies.[7]

Data Presentation: Quantitative Comparison of Catalytic Systems

The following tables summarize quantitative data for various metal-catalyzed cycloaromatization reactions, providing a comparative overview of different catalytic systems.

Table 1: Ruthenium-Catalyzed Cycloaromatization of Enediynes

EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)Reference
11,2-di(prop-1-yn-1-yl)cyclopent-1-ene[CpRu(NCMe)₃]OTf (stoichiometric)THFRT15,6-dimethyl-2,3-dihydro-1H-indene complex64[3]
21,2-di(pent-1-yn-1-yl)cyclopent-1-ene[CpRu(NCMe)₃]OTf (stoichiometric)THFRT15,6-dipropyl-2,3-dihydro-1H-indene complex73[3]
31-ethynyl-2-(prop-1-yn-1-yl)cyclopent-1-ene[Cp*Ru(NCMe)₃]OTf (stoichiometric)THFRT15-methyl-2,3-dihydro-1H-indene complex92[3]
4(Z)-3-(but-1-en-3-yn-1-yl)hex-3-en-1,5-diyne(Tp)Ru(PPh₃)(NCMe)₂PF₆ (10)Toluene (B28343)Reflux12Substituted Benzene60[1]

Table 2: Copper-Catalyzed Asymmetric Cyclization of Alkenyl Diynes

EntrySubstrateCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)ee (%)Reference
1Alkenyl N-propargyl ynamideCu(CH₃CN)₄PF₆ (10)L8 (12)DCE4012Chiral dicyclic-pyrrole9598[8]
2Substituted alkenyl ynamideCu(CH₃CN)₄PF₆ (10)L8 (12)DCE4012Chiral polycyclic-pyrrole8597[8]
3N-propargyl ynamide with aryl substituentCu(CH₃CN)₄PF₆ (10)(±)-BINAP (12)DCE4012Chromeno[3,4-c]pyrrole92N/A[2]

Table 3: Palladium-Catalyzed Cycloisomerization of Enynes

| Entry | Substrate | Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | N-Tosyl ynamide | Pd(OAc)₂ (10) | bbeda | Toluene | RT | 12 | Spiroindoline | 80 |[9] | | 2 | Ene-ynamide | Pd(OAc)₂ (10) | None | Toluene | 45 | 3 | Fused-ring bicycle | 54 |[9] | | 3 | Cyclic enyne | [Pd₂(dba)₃]·CHCl₃ (2.5) | P(o-tol)₃ (10) | Benzene | RT | 2 | cis-fused bicycle | 85 |[8] |

Experimental Protocols

The following are detailed methodologies for key metal-catalyzed cycloaromatization reactions.

Protocol 1: Rhodium-Catalyzed Cycloaromatization of an Enediyne

This protocol is adapted from a general procedure for the rhodium(I)-catalyzed cycloaromatization of enediynes.

Materials:

  • Enediyne substrate (1.0 equiv)

  • [Rh(COD)Cl]₂ (5 mol%)

  • (rac)-BINAP (12 mol%)

  • AgSbF₆ (20 mol%)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add [Rh(COD)Cl]₂ (5 mol%) and (rac)-BINAP (12 mol%).

  • Add anhydrous DCE (to make a 0.1 M solution with respect to the substrate) and stir for 2 minutes.

  • Add AgSbF₆ (20 mol%) to the mixture and stir for an additional 2 minutes to form the active cationic rhodium catalyst.

  • Add the enediyne substrate (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aromatic product.

Protocol 2: Copper-Catalyzed Asymmetric Cyclization of an Alkenyl Diyne

This protocol is based on the copper-catalyzed asymmetric cyclization of alkenyl N-propargyl ynamides.[8]

Materials:

  • Alkenyl N-propargyl ynamide substrate (1.0 equiv, 0.05 mmol)

  • Cu(CH₃CN)₄PF₆ (10 mol%, 0.005 mmol)

  • Chiral ligand (e.g., L8) (12 mol%, 0.006 mmol)

  • NaBArF₄ (12 mol%, 0.006 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) (1 mL)

  • Nitrogen gas supply

  • Schlenk tubes

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (0.005 mmol), the chiral ligand (0.006 mmol), and NaBArF₄ (0.006 mmol) in anhydrous DCE (1 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkenyl N-propargyl ynamide substrate (0.05 mmol) to the catalyst solution.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral polycyclic pyrrole (B145914) product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 3: Palladium-Catalyzed Cycloisomerization of an Ene-ynamide

This protocol is adapted from the synthesis of a spiroindoline via palladium-catalyzed cycloisomerization.[9]

Materials:

  • N-Tosyl ynamide substrate (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • bbeda (N,N'-bis(benzylidene)ethylenediamine) (10 mol%)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard reaction glassware

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add the N-tosyl ynamide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and bbeda (10 mol%).

  • Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the spiroindoline product.

Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for metal-catalyzed cycloaromatization.

Bergman_Cyclization cluster_0 Bergman Cyclization Enediyne Enediyne p-Benzyne Diradical p-Benzyne Diradical Enediyne->p-Benzyne Diradical Metal Catalyst or Heat Aromatic Product Aromatic Product p-Benzyne Diradical->Aromatic Product H-atom Donor

Caption: The Bergman cyclization of an enediyne to a p-benzyne diradical.

Myers_Saito_Cyclization cluster_1 Myers-Saito Cyclization Enyne-Allene Enyne-Allene Diradical Intermediate Diradical Intermediate Enyne-Allene->Diradical Intermediate Metal Catalyst or Heat Aromatic Product Aromatic Product Diradical Intermediate->Aromatic Product H-atom Donor

Caption: The Myers-Saito cyclization of an enyne-allene.

Experimental_Workflow cluster_2 General Experimental Workflow A 1. Catalyst Preparation (Inert Atmosphere) B 2. Substrate Addition A->B C 3. Reaction (Heating/Stirring) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized workflow for metal-catalyzed cycloaromatization experiments.

References

Application of Enyne Metathesis in the Synthesis of Natural Products: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enyne metathesis has emerged as a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis. This process, catalyzed by transition metal complexes, typically ruthenium carbenes, enables the construction of 1,3-dienes from an alkene and an alkyne moiety. The reaction can be performed in an intramolecular fashion, known as ring-closing enyne metathesis (RCEYM), to construct cyclic and macrocyclic systems, or intermolecularly (cross-enyne metathesis). The thermodynamic driving force of the reaction is the formation of a stable conjugated 1,3-diene system.[1][2] Its tolerance of various functional groups and the commercial availability of robust catalysts have made it an invaluable tool in the total synthesis of complex natural products.[1][3]

This document provides detailed application notes and experimental protocols for the use of enyne metathesis in the synthesis of several key natural products.

Key Reaction: Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis is a powerful strategy for the construction of carbo- and heterocyclic rings. The reaction involves the intramolecular cyclization of a substrate containing both an alkene and an alkyne functionality, leading to the formation of a cyclic 1,3-diene. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Catalysts

Ruthenium-based catalysts, particularly the first and second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, are most commonly employed for enyne metathesis in natural product synthesis due to their stability and functional group tolerance.[3] More specialized catalysts, such as the Grela-type catalysts, have also been developed and utilized.[2][4]

Application in Natural Product Synthesis: Case Studies

Total Synthesis of (-)-Stemoamide

(-)-Stemoamide, a polycyclic alkaloid, was the first natural product to be synthesized using ring-closing enyne metathesis as a key step.[3] The synthesis developed by Mori and coworkers utilizes an RCEYM reaction to construct the central seven-membered ring of the tricyclic core.[5][6]

Quantitative Data

PrecursorCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
Enyne 1 Grubbs' First Generation4Benzene (B151609)5024Bicyclic diene 2 87

Experimental Protocol: Ring-Closing Enyne Metathesis in the Synthesis of (-)-Stemoamide

  • Materials:

    • Enyne precursor 1

    • Grubbs' First Generation Catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

    • Anhydrous benzene

    • Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • A solution of the enyne precursor 1 (1.0 eq) in anhydrous benzene (to achieve a concentration of 0.01 M) is prepared in a flame-dried flask under an argon atmosphere.

    • Grubbs' first-generation catalyst (0.04 eq) is added to the solution in one portion.

    • The reaction mixture is heated to 50 °C and stirred for 24 hours under argon.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by silica (B1680970) gel column chromatography to afford the bicyclic diene 2 .

Logical Relationship: Synthesis of (-)-Stemoamide

G cluster_0 Synthesis of (-)-Stemoamide (-)-Pyroglutamic acid (-)-Pyroglutamic acid Enyne Precursor (1) Enyne Precursor (1) (-)-Pyroglutamic acid->Enyne Precursor (1) Several Steps Bicyclic Diene (2) Bicyclic Diene (2) Enyne Precursor (1)->Bicyclic Diene (2) RCEYM (Grubbs' I, 4 mol%) 87% Yield (-)-Stemoamide (-)-Stemoamide Bicyclic Diene (2)->(-)-Stemoamide Further Steps

Caption: Synthetic route to (-)-stemoamide featuring RCEYM.

Total Synthesis of (+)-Anatoxin-a

(+)-Anatoxin-a is a potent neurotoxin whose synthesis has been accomplished via various routes, including a key ring-closing enyne metathesis step to form the bridged bicyclic core. The Martin group reported a concise synthesis featuring this transformation.[7][8] Protecting the terminal alkyne with a trimethylsilyl (B98337) (TMS) group was found to be crucial for the success of the reaction.[9]

Quantitative Data

PrecursorCatalystCatalyst Loading (mol%)SolventTemperatureTime (h)ProductYield (%)
TMS-protected Enyne 3 Grubbs' Second Generation5Dichloromethane (B109758)Reflux12Bicyclic diene 4 85

Experimental Protocol: Ring-Closing Enyne Metathesis in the Synthesis of (+)-Anatoxin-a

  • Materials:

    • TMS-protected enyne precursor 3

    • Grubbs' Second Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

    • Anhydrous dichloromethane (DCM)

    • Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of the TMS-protected enyne 3 (1.0 eq) in anhydrous DCM (0.005 M) under an argon atmosphere is added Grubbs' second-generation catalyst (0.05 eq).

    • The reaction mixture is heated to reflux and stirred for 12 hours.

    • The reaction is monitored by TLC.

    • After cooling to room temperature, the solvent is removed in vacuo.

    • The crude product is purified by flash chromatography on silica gel to yield the bicyclic diene 4 .

Experimental Workflow: (+)-Anatoxin-a Synthesis

G cluster_1 Workflow for (+)-Anatoxin-a Synthesis D-Methyl pyroglutamate D-Methyl pyroglutamate TMS-Enyne (3) TMS-Enyne (3) D-Methyl pyroglutamate->TMS-Enyne (3) Synthesis RCEYM RCEYM TMS-Enyne (3)->RCEYM Reaction Setup Purification Purification RCEYM->Purification Workup Bicyclic Diene (4) Bicyclic Diene (4) Purification->Bicyclic Diene (4) Isolation (+)-Anatoxin-a (+)-Anatoxin-a Bicyclic Diene (4)->(+)-Anatoxin-a Final Steps

Caption: Workflow for the synthesis of (+)-Anatoxin-a.

Biomimetic Synthesis of (-)-Longithorone A

The synthesis of (-)-longithorone A provides an example of using ring-closing enyne metathesis for macrocyclization. Two key[5]-paracyclophane precursors were constructed using this methodology, which then undergo a biomimetic intermolecular and transannular Diels-Alder reaction.[1][10]

Quantitative Data

PrecursorCatalystCatalyst Loading (mol%)SolventTemperatureProductYield (%)
Enyne Precursor 5 Grubbs' First Generation10Toluene (B28343)80 °CParacyclophane 6 42
Enyne Precursor 7 Grubbs' First Generation10Toluene80 °CParacyclophane 8 31

Experimental Protocol: Macrocyclization via RCEYM in the Synthesis of (-)-Longithorone A Precursors

  • Materials:

    • Enyne precursors 5 or 7

    • Grubbs' First Generation Catalyst

    • Anhydrous toluene

    • Argon gas

    • Syringe pump

  • Procedure:

    • A solution of the enyne precursor (5 or 7 , 1.0 eq) in anhydrous toluene is prepared.

    • A solution of Grubbs' first-generation catalyst (0.10 eq) in anhydrous toluene is prepared in a separate flask, and the solution is heated to 80 °C under an argon atmosphere.

    • The solution of the enyne precursor is added slowly via syringe pump over a period of several hours to the catalyst solution at 80 °C.

    • The reaction is stirred at 80 °C until completion (monitored by TLC).

    • The reaction mixture is cooled, and the solvent is evaporated.

    • The crude product is purified by column chromatography to afford the desired paracyclophane (6 or 8 ).

Signaling Pathway Analogy: Biomimetic Cascade

G cluster_2 Biomimetic Cascade to (-)-Longithorone A Enyne Precursors Enyne Precursors Paracyclophanes Paracyclophanes Enyne Precursors->Paracyclophanes RCEYM Diels-Alder Adduct Diels-Alder Adduct Paracyclophanes->Diels-Alder Adduct Intermolecular Diels-Alder (-)-Longithorone A (-)-Longithorone A Diels-Alder Adduct->(-)-Longithorone A Transannular Diels-Alder

Caption: Biomimetic reaction cascade for (-)-longithorone A.

Conclusion

Enyne metathesis, particularly in its ring-closing variant, has proven to be a robust and reliable method for the construction of complex cyclic and macrocyclic scaffolds found in a diverse array of natural products. The judicious choice of catalyst and careful optimization of reaction conditions are paramount to achieving high yields and selectivities. The examples of (-)-stemoamide, (+)-anatoxin-a, and (-)-longithorone A highlight the strategic application of this powerful transformation in streamlining synthetic routes to challenging molecular targets, thereby underscoring its significance in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: 1,3-Hexadien-5-yne in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-hexadien-5-yne as a dienophile in Diels-Alder cycloaddition reactions. While specific literature examples detailing the use of this compound are limited, this document outlines the expected reactivity, general protocols, and potential applications based on the well-established principles of Diels-Alder reactions involving enyne systems.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction typically involves a conjugated diene and a dienophile, which is often an alkene or alkyne bearing electron-withdrawing groups. This compound is a conjugated enyne, presenting both a double and a triple bond as potential sites for cycloaddition. In the context of Diels-Alder reactions, enyne dienophiles have been shown to react selectively at the acetylenic (alkyne) bond. This selectivity provides a pathway to synthesize highly functionalized vinyl-substituted cyclohexadiene derivatives, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Reaction Principle and Selectivity

In a Diels-Alder reaction involving an enyne dienophile like this compound, the cycloaddition is generally observed to occur at the more reactive π-system. For enynes, the acetylenic bond typically serves as the 2π component (dienophile), reacting with a 4π diene to form a cyclohexadiene ring with a vinyl substituent.

The regioselectivity of the reaction is governed by the electronic and steric properties of both the diene and the dienophile. In cases where the diene is unsymmetrical, two regioisomeric products are possible. The predominant regioisomer is often predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

Diagram: General Diels-Alder Reaction of this compound

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene Product Vinyl-Substituted Cyclohexadiene Diene->Product + Dienophile Dienophile->Product Heat or Lewis Acid Dienophile_label This compound

Caption: General scheme of the Diels-Alder reaction.

Experimental Protocols

3.1. General Protocol for Thermal Diels-Alder Reaction

This protocol is based on typical conditions for Diels-Alder reactions involving moderately reactive dienes and dienophiles.

Materials:

  • This compound (dienophile)

  • Diene (e.g., cyclopentadiene, furan, anthracene)

  • Anhydrous solvent (e.g., toluene, xylene, benzene)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diene (1.0 equivalent).

  • Dissolve the diene in a minimal amount of anhydrous solvent.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (e.g., benzene: ~80 °C, toluene: ~110 °C, xylene: ~140 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

3.2. General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acid catalysis can accelerate the Diels-Alder reaction, often allowing for lower reaction temperatures and improved selectivity.

Materials:

  • This compound (dienophile)

  • Diene

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, ZnCl₂)

  • Round-bottom flask

  • Inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Low-temperature bath (if required)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diene (1.0 equivalent) and the dienophile (this compound, 1.0-1.2 equivalents).

  • Dissolve the reactants in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1-1.0 equivalent) to the stirred solution.

  • Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the purified product using spectroscopic techniques.

Diagram: Experimental Workflow for a Typical Diels-Alder Reaction

Experimental_Workflow start Start reactants Combine Diene and This compound in Solvent start->reactants atmosphere Establish Inert Atmosphere (N2 or Ar) reactants->atmosphere reflux Heat to Reflux (Thermal Reaction) atmosphere->reflux Thermal lewis_acid Add Lewis Acid at Controlled Temperature atmosphere->lewis_acid Catalyzed monitor Monitor Reaction (TLC/GC) reflux->monitor lewis_acid->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for performing a Diels-Alder reaction.

Quantitative Data

Due to the absence of specific literature detailing Diels-Alder reactions of this compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific diene of interest. Key parameters to optimize include:

  • Temperature: Higher temperatures favor thermal reactions but may lead to side products or decomposition.

  • Reaction Time: Should be monitored to ensure complete conversion without product degradation.

  • Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products.

  • Lewis Acid: The type and amount of Lewis acid can significantly impact reaction rate and selectivity.

Applications in Drug Development and Organic Synthesis

The vinyl-substituted cyclohexadiene products obtained from the Diels-Alder reaction of this compound are versatile synthetic intermediates.

  • Access to Complex Scaffolds: The diene moiety in the product can undergo subsequent cycloaddition reactions, and the vinyl group can be further functionalized (e.g., through oxidation, reduction, or cross-coupling reactions).

  • Natural Product Synthesis: Many natural products contain cyclohexene (B86901) or related six-membered ring structures. The Diels-Alder reaction provides a stereocontrolled method to construct these core structures.

  • Lead Optimization: In drug development, the ability to rapidly generate a library of complex molecules with diverse stereochemistry is crucial for structure-activity relationship (SAR) studies. The Diels-Alder adducts of this compound can serve as a platform for such diversification.

Diagram: Synthetic Utility of the Diels-Alder Adduct

Synthetic_Utility Adduct Vinyl-Cyclohexadiene Adduct Further_DA Further Diels-Alder Reactions Adduct->Further_DA Oxidation Oxidation of Vinyl Group Adduct->Oxidation Reduction Reduction of Vinyl Group Adduct->Reduction Cross_Coupling Cross-Coupling Reactions Adduct->Cross_Coupling Complex_Molecules Complex Polycyclic Molecules Further_DA->Complex_Molecules Oxidation->Complex_Molecules Reduction->Complex_Molecules Cross_Coupling->Complex_Molecules

Caption: Potential synthetic transformations of the Diels-Alder adduct.

Safety Considerations

  • This compound: This is a volatile and potentially flammable organic compound. Handle in a well-ventilated fume hood and avoid sources of ignition.

  • Solvents: Many organic solvents used in these reactions (e.g., toluene, xylene, dichloromethane) are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use and handle with appropriate personal protective equipment (PPE).

  • Lewis Acids: Lewis acids are corrosive and react violently with water. They should be handled under anhydrous conditions in a fume hood.

  • Heating: Use appropriate heating apparatus (heating mantle, oil bath) and ensure proper temperature control to avoid uncontrolled reactions.

Conclusion

While direct literature precedents are scarce, the Diels-Alder reaction of this compound is expected to be a viable and useful transformation for the synthesis of vinyl-substituted cyclohexadienes. The general protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and develop specific applications of this reaction in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and selectivities.

The Strategic Construction of Heterocyclic Frameworks Utilizing Conjugated Dienynes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Conjugated dienynes have emerged as exceptionally versatile building blocks in synthetic organic chemistry, offering a powerful toolkit for the construction of complex heterocyclic frameworks. Their unique arrangement of alternating double and triple bonds provides a rich landscape for a variety of cyclization strategies, leading to the efficient synthesis of diverse carbo- and heterocyclic scaffolds. This document provides an overview of key applications and detailed experimental protocols for the synthesis of various heterocyclic systems from conjugated dienynes, with a focus on metal-catalyzed transformations.

Gold-Catalyzed Cyclization of Dienynes for the Synthesis of Furans

Gold catalysts, particularly Au(I) complexes, have proven to be highly effective in promoting the cyclization of enyne-containing substrates. One prominent application is the synthesis of substituted furans from enyne-1,6-diols. The reaction proceeds through a nucleophilic attack of a hydroxyl group onto the gold-activated alkyne, followed by subsequent transformations to yield the aromatic furan (B31954) ring.

Application Note:

Gold-catalyzed cyclization of enyne-1,6-diols offers a rapid and regioselective method to access polysubstituted furans under mild reaction conditions. This methodology is particularly valuable for the synthesis of complex molecules due to its high functional group tolerance. The choice of catalyst and co-catalyst system is crucial for achieving high yields and selectivity.

Experimental Protocol: Gold-Catalyzed Synthesis of Trisubstituted Furans[1]

General Procedure:

To a solution of the enyne-1,6-diol (1.0 equiv) in dichloromethane (B109758) (DCM), Ph₃PAuCl (0.05 equiv) and AgOTf (0.05 equiv) are added. The reaction mixture is stirred at room temperature for 5-10 minutes. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Diagram of the Experimental Workflow:

gold_catalyzed_furan_synthesis reagents Enyne-1,6-diol Ph₃PAuCl (5 mol%) AgOTf (5 mol%) DCM reaction Stir at RT 5-10 min reagents->reaction Mixing workup Quench Reaction Purification reaction->workup Reaction Complete product Trisubstituted Furan workup->product Isolation

Caption: Workflow for gold-catalyzed furan synthesis.

Quantitative Data:

SubstrateCatalyst SystemSolventTimeYield (%)
(Z)-2-en-4-yn-1,6-diolPh₃PAuCl/AgOTfDCM5-10 minGood to Excellent

Rhodium-Catalyzed [2+2+2] Cycloaddition for Pyridine (B92270) Synthesis

Rhodium catalysts are instrumental in mediating [2+2+2] cycloaddition reactions, a powerful strategy for the construction of six-membered rings. The reaction of diynes with various nitriles or oximes provides a direct and atom-economical route to highly substituted pyridines. This transformation is characterized by its high regioselectivity and broad substrate scope.

Application Note:

The rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes is an environmentally friendly method for synthesizing pyridine derivatives, with the potential for using green solvents like ethanol.[1] This approach is tolerant of a wide range of functional groups, making it a versatile tool in medicinal chemistry and materials science for the creation of novel pyridine-containing compounds.

Experimental Protocol: Rhodium-Catalyzed Synthesis of Pyridines from Diynes and Oximes[3]

General Procedure:

A mixture of the diyne (1.0 equiv), oxime (1.2 equiv), [Rh(cod)₂]BF₄ (5 mol%), and dppf (6 mol%) in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired pyridine derivative.

Diagram of the Signaling Pathway:

rhodium_catalyzed_pyridine_synthesis reactants Diyne + Oxime catalyst [Rh(cod)₂]BF₄ dppf reactants->catalyst Coordination intermediate Rhodacyclopentadiene Intermediate catalyst->intermediate Oxidative Cyclization product Substituted Pyridine intermediate->product Nitrile/Oxime Insertion & Reductive Elimination

Caption: Rhodium-catalyzed pyridine synthesis pathway.

Quantitative Data:

Diyne SubstrateOxime SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Various 1,6-diynesVarious oximes[Rh(cod)₂]BF₄/dppfVarious8048up to 69
Various diynesVarious oximesRh(NBD)₂BF₄/MeO-BiphepEthanol--up to 93

Palladium-Catalyzed Synthesis of Pyrroles

Palladium catalysis offers a diverse range of methods for the synthesis of pyrroles from enyne precursors. These transformations often involve cascade processes that form multiple C-C and C-N bonds in a single operation, leading to highly functionalized pyrrole (B145914) cores.

Application Note:

Palladium-catalyzed cascade reactions of 1,3-enynes and imines provide an atom- and step-economical approach to multisubstituted pyrroles.[2] This methodology is particularly useful for generating libraries of pyrrole derivatives for biological screening, as the substitution pattern can be easily varied by changing the starting materials.

Experimental Protocol: Palladium-Catalyzed Cascade Synthesis of Pyrroles[4]

General Procedure:

To a solution of the 1,3-enyne (1.0 equiv) and the aldimine (1.2 equiv) in a suitable solvent, a Pd(0) catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand) is added. The reaction mixture is stirred at a specified temperature until the starting materials are consumed. The product is then isolated and purified using standard techniques.

Diagram of the Logical Relationship:

palladium_catalyzed_pyrrole_synthesis cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_transformation Product Formation 1,3-Enyne 1,3-Enyne Pd(0) π-Lewis Base Mediation Pd(0) π-Lewis Base Mediation 1,3-Enyne->Pd(0) π-Lewis Base Mediation Aldimine Aldimine Aldimine->Pd(0) π-Lewis Base Mediation Vinylogous Addition Vinylogous Addition Pd(0) π-Lewis Base Mediation->Vinylogous Addition π-allylpalladium Species π-allylpalladium Species Vinylogous Addition->π-allylpalladium Species Intramolecular N-allylation Intramolecular N-allylation Protonation Protonation Intramolecular N-allylation->Protonation π-allylpalladium Species->Intramolecular N-allylation β-H Elimination β-H Elimination Protonation->β-H Elimination Isomerization Isomerization β-H Elimination->Isomerization Product Multisubstituted Pyrrole Isomerization->Product

Caption: Logical flow of Pd-catalyzed pyrrole synthesis.

Quantitative Data:

1,3-Enyne SubstrateAldimine SubstrateCatalyst SystemSolventYield (%)
Various substituted 1,3-enynesVarious N-sulfonylaldiminesPd(OAc)₂/dppfTolueneGood to Excellent

Copper-Catalyzed Oxidative Cyclization of Azido-Diynes

Copper catalysis provides an efficient pathway for the synthesis of complex nitrogen-containing heterocycles. The oxidative cyclization of azido-diynes allows for the construction of functionalized pyrrolo[3,4-c]quinolin-1-ones, which are valuable scaffolds in medicinal chemistry.[3]

Application Note:

This copper-catalyzed protocol represents a significant advancement as it utilizes a non-noble metal for a challenging diyne oxidation. The reaction proceeds under mild conditions and offers a divergent route to valuable tricyclic N-heterocycles from identical starting materials when compared to gold-catalyzed pathways.[3]

Experimental Protocol: Copper-Catalyzed Synthesis of Pyrrolo[3,4-c]quinolin-1-ones[5]

General Procedure:

To a solution of the N-propargyl (azido)ynamide (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE), methylquinoline N-oxide (1.5 equiv) and Cu(CH₃CN)₄PF₆ (0.1 equiv) are added. The reaction mixture is stirred at 60 °C. The reaction is monitored by TLC, and upon completion, the product is purified by column chromatography.

Diagram of the Experimental Workflow:

copper_catalyzed_synthesis reagents Azido-Diyne Methylquinoline N-oxide Cu(CH₃CN)₄PF₆ DCE reaction Stir at 60 °C reagents->reaction Mixing workup Purification reaction->workup Reaction Complete product Pyrrolo[3,4-c]quinolin-1-one workup->product Isolation

Caption: Workflow for Cu-catalyzed heterocycle synthesis.

Quantitative Data:

Azido-Diyne SubstrateOxidantCatalystSolventTemperature (°C)Yield (%)
Various N-propargyl (azido)ynamidesMethylquinoline N-oxideCu(CH₃CN)₄PF₆DCE60Good to Excellent

These examples highlight the immense potential of conjugated dienynes as precursors for constructing a wide array of heterocyclic frameworks. The continued development of novel catalytic systems and reaction methodologies will undoubtedly expand the synthetic utility of these versatile building blocks, enabling the efficient synthesis of increasingly complex and functionally diverse molecules for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: Radical-Mediated Reactions and Polymerization of 1,3-Hexadien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadien-5-yne is a conjugated enyne that serves as a versatile building block in organic synthesis. Its unique structure, featuring a system of alternating double and triple bonds, allows for a rich variety of chemical transformations, including pericyclic reactions, cycloadditions, and metal-catalyzed transformations.[1] Of particular interest are its radical-mediated reactions and potential for polymerization, which open avenues for the synthesis of complex molecules and novel materials. This document provides an overview of these reactions, including key quantitative data and detailed experimental protocols for relevant transformations.

Radical-Mediated Reactions

Radical reactions involving this compound are significant in various chemical contexts, including combustion and astrochemistry.[1] The formation of this compound can occur through radical pathways, for instance, in the reaction of the ethynyl (B1212043) radical with 1,3-butadiene (B125203), which is a key process in understanding the formation of benzene (B151609) in the interstellar medium.[2][3]

Formation from Ethynyl Radical and 1,3-Butadiene

The reaction between the ethynyl radical (C₂H) and 1,3-butadiene is a primary example of a radical-mediated pathway leading to C₆H₆ isomers, including this compound.[1] The initial step involves the addition of the radical to an unsaturated site of butadiene, followed by the loss of a hydrogen atom.[1]

Key Quantitative Data:

ReactantsProductsBranching Fraction/YieldConditionsReference
Ethynyl radical + 1,3-ButadieneFulvene(57 ± 30)%Gas phase[1]
Ethynyl radical + 1,3-ButadieneThis compound + Benzene< 45% (combined)Gas phase[1]
Ethynyl radical + 1,3-ButadieneThis compound70%Crossed-molecular beam experiment[1]
Ethynyl radical + 1,3-ButadieneBenzene30%Crossed-molecular beam experiment[1]
Radical Cyclization Reactions

The radical derived from this compound, the 1,3-hexadiene-5-yn-1-yl radical, can undergo cyclization reactions. Theoretical studies have shown that a 5-exo cyclization is favored over a 6-endo cyclization.[4][5] This regioselectivity is attributed to favorable enthalpic and entropic factors associated with the formation of the smaller five-membered ring.[4]

Polymerization of this compound

While specific literature on the radical-initiated homopolymerization of this compound is limited, the presence of both alkene and alkyne functionalities suggests its potential to undergo polymerization. Alkynes, in general, can polymerize, sometimes rapidly, in the presence of catalysts or upon heating.[1] For instance, arylated polydiacetylenes, which contain multiple cis-hexa-1,3-diene-5-yne units, can be converted to armchair graphene nanoribbons at high temperatures.[1]

The radical polymerization of other 4-substituted aromatic enynes has been studied, yielding polymers with pendent acetylene (B1199291) moieties.[6] These studies provide a foundation for proposing a general protocol for the radical polymerization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reported synthesis of this compound from 1,5-hexadiyne (B1215225).[7]

Materials:

  • 1,5-Hexadiyne

  • Potassium t-butoxide

  • tert-Butyl alcohol

  • Pentane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Prepare a saturated solution of potassium t-butoxide in tert-butyl alcohol.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-hexadiyne in pentane.

  • Slowly add the saturated solution of potassium t-butoxide to the 1,5-hexadiyne solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Purify the crude product by trap-to-trap distillation to yield this compound.

Characterization:

  • Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Proposed Radical Polymerization of this compound

This is a proposed protocol based on general methods for the radical polymerization of enyne monomers.[6]

Materials:

  • This compound (freshly purified)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Anhydrous toluene (B28343) or other suitable solvent

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and hot plate

  • Methanol (B129727) (for precipitation)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Place this compound and the radical initiator (e.g., AIBN, 1-2 mol%) in a Schlenk flask.

  • Add anhydrous toluene to dissolve the monomer and initiator.

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30 minutes.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere with stirring.

  • Monitor the polymerization progress by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to 24 hours.

  • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity Index (PDI): Analyze using Gel Permeation Chromatography (GPC).

  • Chemical Structure: Characterize using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the polymer structure and identify the presence of pendent acetylene groups.

  • Thermal Properties: Investigate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

radical_formation_of_1_3_hexadien_5_yne cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethynyl_Radical Ethynyl Radical (C₂H•) Acyclic_Intermediate Acyclic Intermediate [C₆H₇•] Ethynyl_Radical->Acyclic_Intermediate Addition 1_3_Butadiene 1,3-Butadiene 1_3_Butadiene->Acyclic_Intermediate 1_3_Hexadien_5_yne This compound Acyclic_Intermediate->1_3_Hexadien_5_yne H atom loss H_atom H• Acyclic_Intermediate->H_atom

Caption: Radical-mediated formation of this compound.

proposed_radical_polymerization_workflow Start Start Monomer_Initiator 1. Mix Monomer and Initiator (this compound + AIBN) Start->Monomer_Initiator Degas 2. Degas Solution (Freeze-Pump-Thaw) Monomer_Initiator->Degas Polymerize 3. Heat under Inert Atmosphere (60-80 °C) Degas->Polymerize Quench 4. Quench Reaction (Cool to RT, expose to air) Polymerize->Quench Precipitate 5. Precipitate Polymer (in cold Methanol) Quench->Precipitate Filter_Wash 6. Filter and Wash (with Methanol) Precipitate->Filter_Wash Dry 7. Dry Polymer (Vacuum Oven) Filter_Wash->Dry Characterize 8. Characterization (GPC, NMR, FT-IR, TGA, DSC) Dry->Characterize End End Characterize->End

Caption: Workflow for the proposed radical polymerization.

References

Application of Enediynes in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Enediynes are a class of molecules characterized by a core structure containing a double bond flanked by two triple bonds (a hex-3-ene-1,5-diyne system). Originally of interest in medicine for their potent antitumor activity, which stems from their ability to undergo thermal or photochemically-induced cycloaromatization reactions to form highly reactive p-benzyne diradicals, this same reactivity is now being harnessed in materials science and polymer chemistry. The Bergman cyclization, the key cycloaromatization reaction of enediynes, provides a powerful, catalyst-free method for forming robust, carbon-rich polymeric materials with exceptional thermal stability and other desirable properties. These materials are finding applications as high-performance thermosets and as precursors to high-yield glassy carbons for advanced composites.

Application Note 1: High-Performance Polyarylene Thermosets via Thermal Polymerization

The thermal, catalyst-free polymerization of enediyne-containing monomers, particularly bis-ortho-diynylarene (BODA) monomers, is a primary application in polymer chemistry. The process utilizes the Bergman cyclization as a step-growth polymerization mechanism to create highly cross-linked, thermally stable polyarylene (specifically polynaphthalene) networks.

Principle of Polymerization: The process is initiated by heating the BODA monomers, typically above 200°C. This thermal energy induces the enediyne moieties to undergo the Bergman cyclization, forming highly reactive naphthalene (B1677914) diradical intermediates. These diradicals then propagate in a stepwise fashion, reacting with other monomers or growing oligomer chains to form a branched, and ultimately cross-linked, polymer network. The versatility of the BODA monomer synthesis allows for the incorporation of various spacer groups and terminal substituents, enabling fine-tuning of the final polymer's properties such as processability, solubility, and thermal stability.[1][2]

Key Applications:

  • High-Temperature Adhesives and Coatings: The exceptional thermal and oxidative stability of the resulting polyarylene networks makes them suitable for applications in aerospace and microelectronics where resistance to extreme temperatures is critical.

  • Matrix Resins for Composites: These polymers serve as advanced matrix materials for fiber-reinforced composites, offering superior performance compared to traditional resins.

  • Low Dielectric Insulators: Aromatic polymers are actively pursued for their potential as low dielectric constant insulators in the fabrication of integrated circuits.[1]

Quantitative Data: Properties of BODA Monomers and Derived Carbons

The structure of the BODA monomer significantly influences its processability and the properties of the final carbonized material. The table below summarizes properties for three BODA monomers with different spacer groups (X).

Monomer IDSpacer Group (X)Monomer Melting Point (°C)[1]Polymer Carbon Yield (%) at 1000°C[1]Key Properties
B1 Biphenyl16582.1High rigidity and thermal stability.
B2 Hexafluoroisopropylidene10571.3Improved processability and solubility due to flexible -C(CF₃)₂- group.
B3 Ether17377.5Moderate flexibility and processability.

Note: The polymerization of BODA monomers is a step-growth process that forms branched, processable oligomers before reaching a gel point and curing into an insoluble network. Characterization of molecular weight (Mw) and polydispersity (PDI) is typically performed on these soluble pre-polymers.

Experimental Protocol 1: Synthesis and Polymerization of a BODA Monomer

This protocol is a representative, multi-step synthesis for a nitrogen-containing BODA monomer, followed by its thermal polymerization, based on established procedures.[3][4]

Part A: Monomer Synthesis (Example: Bis(3,4-bisphenylethynylphenyl)phenylamine)

  • Demethylation: To a 200-mL round-bottom flask, add bis(3,4-dimethoxyphenyl)-phenylamine (0.014 mol) and anhydrous pyridine (B92270) hydrochloride (50.0 g). Fuse the mixture under a nitrogen atmosphere at 180–210°C for 4 hours. After cooling, dissolve the mass in an ethyl acetate/water mixture and extract with ethyl acetate. Dry the combined organic layers with MgSO₄, filter, and remove the solvent by rotary evaporation to yield bis(3,4-dihydroxyphenyl)phenylamine.

  • Triflate Esterification: Dissolve the dihydroxyphenyl product (4.21 mmol) in 20.0 mL of pyridine in a flask and cool to 0°C. Add trifluoromethanesulfonic anhydride (B1165640) (16.80 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 24 hours. Pour the mixture into water, extract with diethyl ether, and wash the extract sequentially with 10% HCl, water, and brine. Dry with MgSO₄ and concentrate to yield the ditriflate product.[3]

  • Sonogashira Coupling: To a flask containing the ditriflate product (1.63 mmol), add phenylacetylene (B144264) (7.16 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol). Add triethylamine (B128534) (20.0 mL) and DMF (5.0 mL). Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere. After cooling, quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer, dry with MgSO₄, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) and recrystallization to obtain the final BODA monomer.[3]

Part B: Thermal Polymerization

  • Place the purified BODA monomer (e.g., 100 mg) into a glass vial.

  • Heat the vial in an oil bath or programmable oven to a temperature above the monomer's melting point but sufficient to initiate cyclization (e.g., 210°C).[3]

  • Maintain the temperature under an inert nitrogen atmosphere for several hours (e.g., 9 hours) to form a processable, viscous pre-polymer.[3]

  • For full curing, the temperature can be ramped further (e.g., to 250-400°C) to complete the cross-linking, resulting in an intractable thermoset network.[2]

Visualizations: Synthesis and Polymerization Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization & Carbonization Bisphenol 1. Starting Bisphenol/ Arylamine Bromination 2. Bromination (or other functionalization) Bisphenol->Bromination Triflation 3. Triflate Esterification Bromination->Triflation Coupling 4. Sonogashira Coupling with Terminal Alkyne Triflation->Coupling Monomer Purified BODA Monomer Coupling->Monomer Polymerization 5. Thermal Polymerization (>200°C, N2) Monomer->Polymerization Cure 6. Full Cure / Cross-linking (250-400°C) Polymerization->Cure Carbonization 7. Pyrolysis / Carbonization (>900°C, N2) Cure->Carbonization Thermoset Polyarylene Thermoset Cure->Thermoset Carbon Glassy Carbon Carbonization->Carbon

Caption: Experimental workflow for BODA monomer synthesis and conversion to glassy carbon.

G Enediyne Enediyne Monomer (BODA) Heat Heat (>200°C) Enediyne->Heat Diradical p-Benzyne Diradical (Naphthalene Intermediate) Heat->Diradical Bergman Cyclization Propagation Step-Growth Propagation Diradical->Propagation Propagation->Diradical reacts with another monomer/oligomer Network Cross-linked Polyarylene Network Propagation->Network

Caption: Bergman cyclization as the driving force for enediyne polymerization.

Application Note 2: Enediyne-Derived Glassy Carbon Materials

The highly aromatic, densely cross-linked networks formed from BODA polymerization serve as exceptional precursors for producing glassy (or vitreous) carbon upon pyrolysis. This process is notable for its remarkably high char yields, often exceeding 80%, which is a significant advantage over many traditional carbon precursors like phenolic resins.[4]

Principle of Carbonization: Pyrolysis involves heating the cured polyarylene thermoset to high temperatures (typically 900-1500°C) in an inert atmosphere.[2][5] During this process, heteroatoms are driven off as volatile gases, and the polyaromatic network rearranges and condenses into a disordered, non-graphitizing carbon structure. The high aromatic content of the BODA-derived polymer backbone contributes directly to the high carbon yield, as fewer atoms are lost during pyrolysis. The result is a hard, dense, and thermally stable glassy carbon material.

Key Applications:

  • Carbon-Carbon (C/C) Composites: The high char yield allows for the fabrication of dense C/C composites with fewer resin infusion and carbonization cycles, which is a major manufacturing advantage.[4][6]

  • High-Temperature Molds and Electrodes: The resulting glassy carbon exhibits excellent thermal stability, hardness, and chemical inertness, making it suitable for demanding applications.

  • Carbon Fibers: BODA-derived polymers can be processed into fibers before being carbonized to produce solid or hollow carbon fibers.[7]

Experimental Protocol 2: Carbonization of a BODA-Derived Polymer

This protocol describes a general procedure for the carbonization of a fully cured BODA thermoset.

  • Sample Preparation: Place a sample of the fully cured BODA-derived polyarylene network in a quartz or ceramic crucible.

  • Furnace Setup: Place the crucible in a tube furnace equipped with a programmable temperature controller and an inert gas inlet (e.g., nitrogen or argon).

  • Purging: Purge the furnace tube with the inert gas for at least 30 minutes to remove all oxygen. Maintain a slow, steady flow of inert gas throughout the heating and cooling process.

  • Heating Ramp: Program the furnace to heat the sample according to a specific schedule. A representative schedule is as follows[2][8]:

    • Ramp from room temperature to 400°C at a rate of 10°C/min.

    • Hold at 400°C for 1 hour (post-cure stage).

    • Ramp from 400°C to 1000°C at a rate of 3-10°C/min. Slower rates can minimize defects.[4]

    • Hold at 1000°C for 1-3 hours.

  • Cooling: After the hold period, turn off the furnace heating elements and allow the sample to cool slowly to room temperature under the inert gas flow.

  • Characterization: The resulting glassy carbon can be characterized for density, electrical conductivity, and thermal properties using techniques like Scanning Electron Microscopy (SEM) and Thermogravimetric Analysis (TGA).[7]

Visualization: Monomer Structure to Carbon Yield Relationship

G cluster_0 Monomer Design cluster_1 Polymer & Carbon Properties Monomer BODA Monomer Structure Spacer Spacer Group (e.g., biphenyl, ether) Monomer->Spacer Endgroup Terminal Group (e.g., phenyl) Monomer->Endgroup Process Processability (Viscosity, Solubility) Spacer->Process influences flexibility Stability Thermal Stability (Td) Spacer->Stability influences rigidity Endgroup->Process influences reactivity Yield Carbon Yield (%) Stability->Yield high stability correlates with high yield

Caption: Logical relationship between BODA monomer structure and final material properties.

Application Note 3: Future Outlook in Smart and Self-Healing Materials

While the primary application of enediynes in materials science has been in high-performance thermosets and carbon precursors, their unique triggerable chemistry presents potential for development in advanced functional materials.

Stimuli-Responsive Materials: The Bergman cyclization is typically triggered by heat. This intrinsic thermal responsiveness could be exploited to create materials that change their properties (e.g., mechanical, optical) upon reaching a specific temperature threshold. Furthermore, photochemical activation of some enediyne systems has been demonstrated, opening the door to creating photo-responsive or photo-patternable materials where cross-linking is initiated by light. This could be valuable for applications in 3D printing, photolithography, and targeted drug delivery systems.

Self-Healing Materials: The concept of self-healing polymers often relies on the principle of reversible bond formation. While the Bergman cyclization is an irreversible process, one could envision a composite material where enediyne-containing microcapsules are embedded within a polymer matrix. Upon fracture, these capsules would rupture, releasing the enediyne monomer. A subsequent application of heat could then trigger polymerization of the monomer within the crack, healing the damage. This would constitute an extrinsic, non-autonomous healing system. While currently a prospective area, the high reactivity and catalyst-free nature of enediyne polymerization make it an intriguing candidate for future research in this field.

References

Application Notes and Protocols: Tandem Radical Cyclizations Triggered by Bergman Cycloaromatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandem radical cyclizations initiated by the Bergman cycloaromatization of enediynes represent a powerful strategy for the synthesis of complex polycyclic and heterocyclic aromatic compounds. This methodology leverages the thermal or photochemical conversion of an enediyne moiety into a highly reactive p-benzyne diradical.[1][2] This diradical intermediate can then be strategically trapped intramolecularly to initiate a cascade of radical cyclizations, leading to the rapid construction of intricate molecular architectures from relatively simple precursors. The significance of this reaction is underscored by its role in the mode of action of several naturally occurring enediyne antitumor antibiotics, such as calicheamicin (B1180863) and esperamicin.[2][3] These molecules undergo Bergman cyclization under physiological conditions to generate a diradical species that cleaves double-stranded DNA, ultimately leading to cancer cell death.[3] This inherent biological activity makes the Bergman cyclization and subsequent tandem radical reactions a focal point in the development of novel anticancer therapeutics.

These application notes provide an overview of the key principles, experimental considerations, and protocols for performing tandem radical cyclizations triggered by Bergman cycloaromatization. Furthermore, the cellular response to DNA damage induced by enediyne-derived radicals is detailed, providing context for drug development professionals.

Reaction Principle and Mechanism

The core of this synthetic strategy is the Bergman cyclization, a thermal or photochemical reaction that converts a (Z)-3-ene-1,5-diyne into a 1,4-didehydrobenzene (p-benzyne) diradical.[2] The reaction typically requires high temperatures (often exceeding 200 °C) to overcome the activation barrier.[3] However, incorporating the enediyne into a strained ring system can significantly lower the activation energy, allowing the reaction to proceed at or near ambient temperatures.[3]

Once formed, the highly reactive p-benzyne diradical can abstract hydrogen atoms from a donor solvent (such as 1,4-cyclohexadiene) to yield a simple aromatic product.[3] In a tandem radical cyclization, however, the diradical is strategically positioned to react with a tethered radical acceptor, initiating a cascade of intramolecular cyclization events. This allows for the formation of multiple rings in a single synthetic operation. A representative example is the synthesis of angularly fused polycyclic aromatic compounds, where the initial Bergman cyclization product undergoes a subsequent radical addition to a pendant aromatic ring.[4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of polycyclic aromatic compounds via tandem radical cyclizations triggered by Bergman cycloaromatization.

EntryEnediyne SubstrateReaction ConditionsProductYield (%)Ref.
1N-(4-methoxybenzyl)-N-((Z)-4-(naphthalen-1-yl)but-3-en-1-yn-1-yl)prop-2-yn-1-amineDMSO, 110 °C, 2 h4-methoxy-1-((4-(naphthalen-1-yl)isoquinolin-2(1H)-yl)methyl)benzene78[4]
2N-benzyl-N-((Z)-4-(naphthalen-1-yl)but-3-en-1-yn-1-yl)prop-2-yn-1-amineDMSO, 110 °C, 2 h2-benzyl-4-(naphthalen-1-yl)isoquinoline75[4]
3N-((Z)-4-(naphthalen-1-yl)but-3-en-1-yn-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamideDMSO, 110 °C, 2 h4-(naphthalen-1-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline70[4]
4(Z)-1-(but-3-en-1-yn-1-yl)-2-(phenylethynyl)benzene1,4-cyclohexadiene (B1204751), 180 °C, 48 h9-phenylphenanthrene65[5]
5(Z)-1,2-di(but-3-en-1-yn-1-yl)benzene1,4-cyclohexadiene, 180 °C, 48 hDibenzo[g,p]chrysene40[5]

Experimental Protocols

General Considerations
  • Safety: Bergman cyclizations often require high temperatures and inert atmospheres. Appropriate safety precautions, such as the use of a blast shield and conducting the reaction in a well-ventilated fume hood, are essential. Solvents like 1,4-cyclohexadiene and DMSO should be handled with care.

  • Inert Atmosphere: The diradical intermediates are highly reactive and can be quenched by atmospheric oxygen. Therefore, all reactions should be carried out under an inert atmosphere of nitrogen or argon.

  • Solvent Choice: The choice of solvent is critical. For simple Bergman cyclizations, a hydrogen-donating solvent like 1,4-cyclohexadiene is used to trap the diradical.[3] For tandem radical cyclizations, a high-boiling, non-participating solvent such as DMSO or benzene (B151609) is often employed to allow the intramolecular cascade to occur.[2][4]

Protocol 1: Synthesis of 4-Helicene via Tandem Radical Cyclization

This protocol is adapted from the work of Basak and coworkers for the synthesis of angularly fused polyaromatic compounds.[4]

Materials:

  • N-(4-methoxybenzyl)-N-((Z)-4-(naphthalen-1-yl)but-3-en-1-yn-1-yl)prop-2-yn-1-amine (Substrate 1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Heating mantle with a temperature controller

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the enediyne substrate (e.g., 100 mg).

  • Add anhydrous DMSO (e.g., 5 mL) to the flask.

  • Stir the solution at room temperature for 10 minutes to ensure complete dissolution.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-helicene derivative.

Mandatory Visualizations

Tandem Radical Cyclization Triggered by Bergman Cycloaromatization

G cluster_0 Bergman Cycloaromatization cluster_1 Tandem Radical Cyclization Cascade Enediyne Enediyne Substrate TransitionState Cyclization Transition State Enediyne->TransitionState Heat (Δ) or Light (hν) Diradical p-Benzyne Diradical TransitionState->Diradical RadicalAddition Intramolecular Radical Addition Diradical->RadicalAddition Initiation CyclizedRadical Cyclized Radical Intermediate RadicalAddition->CyclizedRadical Aromatization Aromatization CyclizedRadical->Aromatization Hydrogen Abstraction or Oxidation Product Polycyclic Aromatic Product Aromatization->Product

Caption: The Bergman cycloaromatization of an enediyne generates a p-benzyne diradical, which initiates a tandem radical cyclization cascade to form a polycyclic aromatic product.

DNA Damage Response to Enediyne-Induced Double-Strand Breaks

G cluster_0 DNA Damage Induction cluster_1 Signal Transduction Cascade cluster_2 Cellular Outcomes Enediyne Enediyne Compound Bergman Bergman Cycloaromatization Enediyne->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DSB DNA Double-Strand Break (DSB) Diradical->DSB ATM ATM Kinase DSB->ATM Damage Recognition (MRN Complex) Chk2 Chk2 ATM->Chk2 Phosphorylation p53 p53 ATM->p53 Phosphorylation DNARepair DNA Repair (NHEJ, HR) ATM->DNARepair ATR ATR Kinase Chk1 Chk1 ATR->Chk1 Phosphorylation ATR->DNARepair Chk2->p53 Phosphorylation CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Enediyne-induced DNA double-strand breaks activate the ATM/ATR signaling pathways, leading to cell cycle arrest, DNA repair, or apoptosis.

Applications in Drug Development

The ability of enediynes to induce DNA double-strand breaks via Bergman cyclization makes them highly potent cytotoxic agents.[2] This property has been harnessed in the development of antibody-drug conjugates (ADCs), where a potent enediyne warhead is linked to a monoclonal antibody that specifically targets cancer cells. This approach aims to deliver the cytotoxic payload directly to the tumor, minimizing off-target toxicity.

Furthermore, the tandem radical cyclization cascades triggered by Bergman cycloaromatization provide a powerful tool for the synthesis of novel polycyclic aromatic scaffolds. These scaffolds can serve as privileged structures in medicinal chemistry, providing a rigid framework for the presentation of pharmacophoric elements. The development of new synthetic methodologies based on this reaction continues to be an active area of research, with the potential to yield novel therapeutic agents for a variety of diseases.

Conclusion

Tandem radical cyclizations triggered by Bergman cycloaromatization offer a unique and powerful method for the rapid construction of complex molecular architectures. A thorough understanding of the reaction mechanism, careful consideration of reaction conditions, and the ability to strategically design enediyne precursors are crucial for the successful application of this methodology. For drug development professionals, the inherent DNA-damaging properties of enediyne-derived radicals provide a compelling platform for the design of next-generation anticancer therapies. Continued exploration of this fascinating reaction will undoubtedly lead to further innovations in both synthetic organic chemistry and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Organic Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of volatile organic alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these challenging compounds.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

This section addresses common problems encountered during the purification of volatile organic alkynes.

Distillation
Problem Possible Cause(s) Troubleshooting Steps
Product is polymerizing in the distillation flask. High temperatures can initiate polymerization of reactive alkynes.- Add a polymerization inhibitor: Introduce a radical scavenger like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) to the distillation mixture. - Use vacuum distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a lower, safer temperature.[1]
Poor separation of closely boiling isomers. Insufficient theoretical plates in the distillation setup.- Use a fractionating column: Employ a Vigreux, Raschig, or packed column to increase the number of theoretical plates.[2] - Optimize heating rate: A slow and steady heating rate allows for better equilibrium between liquid and vapor phases, improving separation.
Product loss during distillation. The alkyne is highly volatile and may be lost as a gas.- Use a cold trap: Place a cold trap (e.g., with dry ice/acetone) between the receiving flask and the vacuum source to condense volatile product. - Ensure all joints are properly sealed: Use high-vacuum grease for ground glass joints to prevent leaks.
Bumping or uneven boiling. Lack of nucleation sites for smooth boiling.- Use a magnetic stir bar or boiling chips: This will promote smooth boiling. Note that boiling chips are not effective under vacuum. - Ensure even heating: Use a heating mantle with a stirrer for uniform temperature distribution.
Preparative Gas Chromatography (Prep GC)
Problem Possible Cause(s) Troubleshooting Steps
Peak tailing, especially for terminal alkynes. - Active sites on the column: The acidic proton of terminal alkynes can interact with silanol (B1196071) groups on the stationary phase. - Column contamination: Buildup of non-volatile residues on the column.- Use a deactivated column: Choose a column with an inert stationary phase or one that has been end-capped. - Derivatize the alkyne: For terminal alkynes, consider derivatization to a less polar, non-acidic analog before injection. - Clean the injector and column: Regularly clean the injector port and bake out the column to remove contaminants.
Poor resolution between alkyne and impurities. - Inappropriate stationary phase: The polarity of the stationary phase is not optimal for the separation. - Incorrect temperature program: The temperature ramp is too fast or the isothermal holds are not optimized.- Select an appropriate stationary phase: For non-polar alkynes, a non-polar stationary phase like dimethylpolysiloxane is a good starting point. For more polar alkynes, a more polar phase may be necessary.[3] - Optimize the temperature program: Use a slower temperature ramp or introduce isothermal holds to improve separation of closely eluting peaks.
Low recovery of the collected alkyne. - Inefficient trapping: The collection trap is not cold enough to condense the volatile alkyne. - Aerosol formation: The analyte is not condensing properly and is being carried away as a fine mist.- Use a more efficient cold trap: A liquid nitrogen trap is highly effective for very volatile compounds. - Optimize the transfer line temperature: Ensure the transfer line from the GC to the trap is heated to prevent premature condensation but not so hot as to cause degradation.
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization. The melting point of the alkyne is lower than the temperature of the crystallization solvent, or the compound is highly soluble even at low temperatures.- Use a lower-boiling point solvent or a solvent pair: This allows for dissolution at a lower temperature. - Induce crystallization at a lower temperature: Cool the solution slowly in an ice-salt bath or a freezer. - Scratch the inside of the flask: This can provide a nucleation site for crystal growth.
No crystals form upon cooling. The solution is not supersaturated.- Evaporate some of the solvent: This will increase the concentration of the alkyne. - Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Low recovery of the purified alkyne. - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Use the minimum amount of hot solvent necessary to dissolve the compound. [4] - Cool the solution to a very low temperature: Use an ice-salt or dry ice-acetone bath to minimize solubility. - Wash the crystals with a minimal amount of ice-cold solvent. [5]

Frequently Asked Questions (FAQs)

Q1: Which purification technique is best for my volatile alkyne?

A1: The choice of purification technique depends on several factors, including the boiling point and melting point of your alkyne, the nature of the impurities, the required purity, and the scale of the purification. The following decision tree can help guide your choice.

G start Start: Crude Volatile Alkyne is_solid Is the alkyne a solid at room temperature? start->is_solid is_thermally_stable Is the alkyne thermally stable? is_solid->is_thermally_stable No (Liquid) recrystallization Recrystallization is_solid->recrystallization Yes bp_diff Boiling point difference > 25°C from impurities? is_thermally_stable->bp_diff Yes prep_gc Preparative GC is_thermally_stable->prep_gc No scale Scale of purification? bp_diff->scale No simple_distillation Simple Distillation bp_diff->simple_distillation Yes distillation Fractional Distillation scale->distillation Large (>1g) scale->prep_gc Small (<1g) adsorption_chrom Adsorption Chromatography

Choosing a Purification Technique

Q2: How can I prevent my terminal alkyne from reacting on a chromatography column?

A2: The acidic proton of terminal alkynes can interact with stationary phases like silica (B1680970) gel, leading to peak tailing or even reactions. To mitigate this, you can:

  • Deactivate the stationary phase: For silica gel chromatography, adding a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1-1%) to the eluent can neutralize acidic sites.

  • Use a less acidic stationary phase: Alumina is generally less acidic than silica gel and can be a better choice for terminal alkynes.

  • Protect the terminal alkyne: If possible, temporarily protect the terminal alkyne as a silyl (B83357) ether (e.g., TMS or TIPS ether) before chromatography. The protecting group can be removed after purification.

Q3: My volatile alkyne is lost during solvent removal. What can I do?

A3: This is a common problem with low-boiling point compounds.

  • Avoid high vacuum and heat: Use a rotary evaporator with a water bath at or below room temperature and apply vacuum gradually.

  • Use a high-boiling point solvent for extraction/chromatography: This allows for the selective removal of a lower-boiling point product. However, this can make subsequent solvent removal more challenging.

  • Distill the product directly: If the crude mixture is amenable, direct distillation of the product away from non-volatile impurities can be the most effective method.

Comparative Data on Purification Techniques

The following table summarizes typical performance data for various purification techniques applied to volatile organic alkynes. The actual results will vary depending on the specific compound and the impurities present.

Purification Technique Typical Initial Purity (%) Achievable Final Purity (%) Typical Yield (%) Throughput Key Advantages Key Disadvantages
Fractional Distillation 70 - 90> 9880 - 95HighScalable, effective for removing non-volatile impurities and solvents.Requires thermal stability of the compound; may not separate compounds with close boiling points.
Preparative GC 50 - 95> 99.560 - 85Low to MediumVery high resolution for complex mixtures; excellent for separating isomers.Not easily scalable; potential for thermal degradation of sensitive compounds.
Recrystallization (for low-melting solids)80 - 95> 9970 - 90Low to MediumCan provide very high purity material; removes insoluble impurities effectively.Only applicable to solids; can be challenging for very low-melting compounds that "oil out".
Adsorption Chromatography 60 - 90> 9870 - 90MediumGood for removing polar impurities; can be performed at room temperature.Can be labor-intensive; potential for compound degradation on acidic stationary phases.

Detailed Experimental Protocols

Fractional Distillation of 1-Hexyne (B1330390)

This protocol describes the purification of 1-hexyne (boiling point: 71.3 °C) from a higher-boiling impurity.

Materials:

  • Crude 1-hexyne

  • Boiling chips or magnetic stir bar

  • Fractionating column (e.g., Vigreux)

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Heating mantle and stirrer

  • Ice bath

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude 1-hexyne and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.

  • Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of the lower-boiling component (1-hexyne).

  • Collect the fraction that distills over at a constant temperature. This is the purified 1-hexyne.

  • Once all the 1-hexyne has distilled, the temperature will either drop or begin to rise towards the boiling point of the next component. At this point, stop the distillation.

  • Cool the collected 1-hexyne in an ice bath to minimize evaporation.

Low-Temperature Recrystallization of a Volatile Alkyne Solid

This protocol is suitable for a low-melting, volatile solid alkyne.

Materials:

  • Crude solid alkyne

  • A suitable solvent (in which the alkyne is soluble when warm and insoluble when cold)

  • Erlenmeyer flask

  • Hot plate or water bath

  • Ice-salt bath or freezer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, add a small amount of the crude solid alkyne.

  • Gently heat the solvent to near its boiling point.

  • Add the minimum amount of the hot solvent to the flask to just dissolve the solid.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-salt bath or a freezer to induce crystallization.

  • Once a good amount of crystals has formed, set up a vacuum filtration apparatus with a Buchner funnel.

  • Quickly filter the cold mixture, collecting the crystals on the filter paper.

  • Wash the crystals with a very small amount of ice-cold solvent.

  • Allow the crystals to dry under vacuum for a short period. Due to the volatility of the product, avoid prolonged drying.

Workflow Diagrams

The following diagrams illustrate typical workflows for the purification of volatile organic alkynes.

G cluster_distillation Fractional Distillation Workflow A 1. Assemble Apparatus B 2. Add Crude Alkyne & Boiling Chips A->B C 3. Gentle Heating B->C D 4. Monitor Vapor Rise & Temperature C->D E 5. Collect Constant Boiling Fraction D->E F 6. Stop Distillation & Cool Product E->F

Fractional Distillation Workflow

G cluster_recrystallization Low-Temperature Recrystallization Workflow A 1. Dissolve Crude Solid in Minimal Hot Solvent B 2. Cool to Room Temperature A->B C 3. Induce Crystallization in Cold Bath B->C D 4. Vacuum Filter Crystals C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Briefly Under Vacuum E->F

Low-Temperature Recrystallization Workflow

References

Technical Support Center: Fractional Distillation of 1,3-Hexadien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the fractional distillation of 1,3-Hexadien-5-yne. This information is intended for researchers, scientists, and drug development professionals with experience in synthetic chemistry and laboratory safety procedures.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary for this compound?

A1: Fractional distillation is a purification technique used to separate compounds with close boiling points. For this compound, it is crucial for removing impurities from the crude product, which may include solvents, starting materials, or byproducts from its synthesis.

Q2: Why is vacuum distillation recommended for this compound?

A2: this compound is a conjugated enyne, a class of compounds known for thermal sensitivity. Heating to its atmospheric boiling point (approximately 83.5-98°C) for extended periods can lead to decomposition and polymerization.[1][][3] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower, safer temperature, thereby minimizing the risk of product loss.

Q3: What are the primary safety concerns when working with this compound?

A3: The primary safety concerns are the compound's potential for thermal decomposition and polymerization. Due to its unsaturated nature, it may be flammable and could potentially form explosive peroxides if exposed to air and light over time. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I store purified this compound?

A4: Due to its reactivity, long-term storage is not recommended. If short-term storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (ideally ≤ -20°C) in a tightly sealed container, protected from light. The addition of a polymerization inhibitor, such as a radical scavenger, should be considered.

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol outlines the setup and procedure for the vacuum fractional distillation of this compound.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Glass wool for insulation

  • Inert gas source (e.g., nitrogen or argon)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Standard laboratory glassware and clamps

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

    • Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask to prevent polymerization during heating.

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed with vacuum grease.

    • Insulate the fractionating column with glass wool to maintain a proper temperature gradient.

  • Distillation:

    • Begin stirring the crude mixture.

    • Slowly and carefully apply vacuum to the system. The pressure should be monitored and controlled.

    • Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. The temperature should rise as the first fraction (impurities with lower boiling points) begins to distill.

    • Collect the forerun in a separate receiving flask and discard it.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure (refer to the data table), switch to a clean receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate. Distilling too quickly will result in poor separation.

  • Shutdown:

    • Once the majority of the product has been collected, stop heating the distillation flask.

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum and backfill the system with an inert gas.

    • Disassemble the apparatus and transfer the purified product to a suitable container for immediate use or short-term storage.

Data Presentation

Estimated Boiling Point of this compound at Reduced Pressures

The following table provides estimated boiling points at various pressures, calculated using a pressure-temperature nomograph based on an atmospheric boiling point of 85°C. These are estimates and the actual boiling point may vary.

Pressure (mmHg)Estimated Boiling Point (°C)
76085.0
10040.0
5025.0
2010.0
10-2.0
5-15.0
1-35.0

Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
No product distilling over - Insufficient heating- Vacuum leak- Blockage in the column- Gradually increase the heating mantle temperature.- Check all joints for proper sealing. Re-grease if necessary.- Ensure the condenser and receiving flask are not blocked.
Bumping or uneven boiling - Lack of a stir bar or inadequate stirring- Heating too rapidly- Ensure the magnetic stirrer is on and functioning correctly.- Reduce the heating rate.
Product is discolored or contains solid particles - Decomposition or polymerization- Immediately stop the distillation and cool the flask.- Ensure a polymerization inhibitor was added.- Consider distilling at a lower pressure (and therefore lower temperature).
Unstable vacuum - Leak in the system- Inefficient vacuum pump- Check all connections, including tubing to the vacuum pump.- Ensure the cold trap is properly cooled and not full.- Service or replace the vacuum pump.
Flooding of the fractionating column - Heating too rapidly, causing excessive vaporization- Reduce the heating rate to decrease the vapor flow up the column.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown A Add Crude Product and Stir Bar to Flask B Add Polymerization Inhibitor A->B C Assemble Fractional Distillation Apparatus B->C D Insulate Column C->D E Start Stirring D->E F Apply Vacuum E->F G Gently Heat F->G H Collect Forerun G->H I Collect Pure Product H->I J Stop Heating I->J K Cool Apparatus J->K L Release Vacuum (Inert Gas Backfill) K->L M Disassemble L->M

Caption: Experimental workflow for the vacuum fractional distillation of this compound.

References

Technical Support Center: Gas Chromatography Methods for Dienyne Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography (GC) methods dedicated to analyzing dienyne purity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing a GC method for dienyne purity analysis?

A1: The most critical factors include:

  • Column Selection: The choice of the stationary phase is paramount and depends on the polarity of the dienyne analytes. For separating cis/trans isomers of dienynes, a highly polar stationary phase is often required.

  • Inlet Temperature: Dienynes can be thermally labile, meaning they can degrade at high temperatures. It is crucial to optimize the injector temperature to ensure efficient volatilization without causing degradation. A good starting point is 250 °C, which can be adjusted down in 20 °C increments if degradation is observed.

  • Sample Preparation: Proper sample preparation is essential to avoid contamination and ensure the sample is suitable for GC analysis. This may include dilution in a volatile organic solvent, filtration, and in some cases, derivatization to improve stability and chromatographic behavior.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (commonly helium or hydrogen) affects the efficiency and resolution of the separation. Optimizing the flow rate is necessary to achieve the best separation of dienyne isomers and impurities.

Q2: My chromatogram shows tailing peaks for my dienyne analytes. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the GC system (e.g., in the liner, at the column inlet, or on the stationary phase) can interact with polar analytes, causing tailing.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. Regularly replace the septum and liner to prevent the accumulation of non-volatile residues that can create active sites.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate Column: Using a column with a stationary phase that is not compatible with the analytes can result in poor peak shape.

    • Solution: Ensure the column polarity matches the polarity of your dienyne analytes.

  • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and tailing.

    • Solution: Gradually increase the injector temperature, but be mindful of potential thermal degradation of the dienynes.

Q3: I am having difficulty separating geometric (cis/trans) isomers of a conjugated dienyne. What can I do to improve resolution?

A3: Separating geometric isomers of conjugated dienynes can be challenging due to their similar physicochemical properties. Here are some strategies to improve resolution:

  • Use a Highly Polar Column: A stationary phase with high cyanopropyl content is often effective for separating cis/trans isomers of unsaturated compounds.

  • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting isomers.

  • Derivatization: For conjugated dienes, derivatization with an agent like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) can form Diels-Alder adducts that may be more easily separated by GC.[2]

  • Increase Column Length or Decrease Internal Diameter: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve resolution.[3][4]

Q4: I suspect my dienyne is degrading in the GC injector. How can I confirm this and what can be done to prevent it?

A4: Thermal degradation in the injector is a common issue for labile compounds like dienynes.

  • Confirmation: The appearance of unexpected, smaller peaks in the chromatogram, especially when injecting a pure standard, is a strong indicator of degradation. The peak area of the parent dienyne may also be irreproducible.

  • Prevention:

    • Lower the Injector Temperature: Systematically decrease the injector temperature in 20°C increments to find the optimal balance between volatilization and stability.

    • Use a Deactivated Liner: An inert liner minimizes catalytic degradation.

    • Minimize Residence Time in the Inlet: A higher carrier gas flow rate through the inlet can reduce the time the analyte spends in the hot zone.

    • Consider Alternative Injection Techniques: Programmed Temperature Vaporization (PTV) inlets can be beneficial for thermally sensitive compounds as the sample is introduced into a cool inlet that is then rapidly heated.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues you might encounter during the GC analysis of dienyne purity.

Problem 1: Ghost Peaks in the Chromatogram

Question: I am seeing peaks in my blank runs and in the baseline of my sample chromatograms that are not related to my analytes. What are these "ghost peaks" and how can I get rid of them?

Answer: Ghost peaks are typically caused by contamination in the GC system. Here's a systematic approach to identify and eliminate the source of contamination:

  • Septum Bleed: The septum in the injector can release volatile compounds, especially at high temperatures.

    • Solution: Replace the septum with a high-quality, low-bleed septum. It is good practice to replace the septum regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Ensure you are using high-purity carrier gas and that gas purifiers/traps for moisture, oxygen, and hydrocarbons are installed and functioning correctly.

  • Injector Contamination: Residues from previous injections can accumulate in the injector liner.

    • Solution: Clean or replace the injector liner. Using a liner with glass wool can help trap non-volatile residues, but the wool itself should be deactivated.

  • Sample Carryover: Residue from a previous, more concentrated sample can appear in subsequent runs.

    • Solution: Implement a thorough wash sequence for the syringe in the autosampler. Run a solvent blank after a high-concentration sample to check for carryover.

Problem 2: Poor Reproducibility of Peak Areas

Question: The peak areas for my dienyne standard are not consistent between injections. What could be causing this poor reproducibility?

Answer: Poor reproducibility in peak areas can stem from several sources. Follow these steps to diagnose and resolve the issue:

  • Injection Volume Variation: The autosampler may not be delivering a consistent volume of sample.

    • Solution: Check the syringe for air bubbles or leaks. Ensure the syringe is properly installed and that the correct syringe size is specified in the method.

  • Injector Port Leaks: A leak in the injector can lead to a loss of sample.

    • Solution: Check for leaks at the septum nut and column fittings using an electronic leak detector.

  • Inconsistent Sample Vaporization: This can be due to an inappropriate injector temperature or a contaminated liner.

    • Solution: Optimize the injector temperature. Clean or replace the injector liner to ensure efficient and reproducible vaporization.

  • Analyte Degradation: As mentioned previously, thermal degradation of dienynes in the injector can be a significant source of irreproducibility.

    • Solution: Lower the injector temperature and use deactivated liners.

Experimental Protocols

Protocol 1: General GC-FID Method for Dienyne Purity

This protocol provides a starting point for the analysis of dienyne purity using a Flame Ionization Detector (FID). Optimization will be required based on the specific properties of the dienyne.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the dienyne sample.
  • Dissolve the sample in 10 mL of a volatile organic solvent (e.g., hexane, dichloromethane (B109758), or ethyl acetate) to create a 1 mg/mL stock solution.[5]
  • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter before transferring to a GC vial.[6]

2. GC-FID Parameters:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For isomer separation, consider a highly polar column like a DB-23 or SP-2340.
Injector Split/Splitless
Injector Temperature 250 °C (optimize as needed to prevent degradation)
Split Ratio 50:1 (can be adjusted based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • Identify the main dienyne peak and any impurity peaks based on their retention times.
  • Calculate the purity of the dienyne by the area percent method:
  • % Purity = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Derivatization of Conjugated Dienynes with MTAD for GC-MS Analysis

This protocol is for the derivatization of conjugated dienynes using 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) to form Diels-Alder adducts, which can improve chromatographic separation and provide characteristic mass spectra.[2]

1. Reagents:

  • Dienyne sample
  • 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) solution in a suitable solvent (e.g., dichloromethane or acetone). The concentration should be known.
  • Anhydrous solvent (e.g., dichloromethane).

2. Derivatization Procedure:

  • Dissolve a known amount of the dienyne sample in the anhydrous solvent in a vial.
  • Add a slight molar excess of the MTAD solution to the dienyne solution. The reaction is typically rapid at room temperature.
  • Gently mix the solution and let it stand for approximately 15-30 minutes to ensure the reaction goes to completion. The disappearance of the red color of the MTAD solution can indicate the reaction is complete.
  • The resulting solution containing the Diels-Alder adducts can be directly analyzed by GC-MS.

3. GC-MS Parameters:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program - Initial Temperature: 70 °C, hold for 2 min- Ramp: 15 °C/min to 300 °C- Final Hold: 10 min at 300 °C
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C

Visualizations

GC_Troubleshooting_Workflow start Problem Observed in Dienyne GC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_temp Check Oven and Inlet Temperatures retention_time->check_temp Yes check_flow Check Carrier Gas Flow Rate retention_time->check_flow Yes ghost_peaks Ghost/Extra Peaks? sensitivity->ghost_peaks No check_leaks Check for System Leaks sensitivity->check_leaks Yes check_degradation Suspect Thermal Degradation? (Lower Inlet Temp) sensitivity->check_degradation Yes check_contamination Check for Contamination (Septum, Gas, Liner) ghost_peaks->check_contamination Yes ghost_peaks->check_degradation Yes check_active_sites Check for Active Sites (Liner, Column Inlet) tailing->check_active_sites check_overload Check for Column Overload (Dilute Sample) fronting->check_overload solution Problem Resolved check_active_sites->solution check_overload->solution check_temp->solution check_flow->solution check_leaks->solution check_contamination->solution check_degradation->solution

Caption: A troubleshooting workflow for common issues in dienyne GC analysis.

Dienyne_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Dienyne Sample dissolve Dissolve in Volatile Solvent sample->dissolve derivatize Derivatization (optional) e.g., with MTAD for conjugated dienynes dissolve->derivatize filter Filter Sample (0.22 µm) dissolve->filter derivatize->filter inject Inject into GC filter->inject separation Separation on Capillary Column inject->separation detection Detection (FID or MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (Area Percent) integration->purity end End purity->end start Start start->sample

Caption: A general experimental workflow for dienyne purity analysis by GC.

References

Technical Support Center: Optimizing Hopf Cyclization of Dienynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Hopf cyclization of dienynes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing a thermal Hopf cyclization?

The main challenge of the thermally induced Hopf cyclization is its high activation barrier. This necessitates harsh reaction temperatures, often exceeding 200-250 °C for non-benzannulated dienynes and over 300 °C for benzannulated analogues. Such high temperatures can limit the substrate scope and lead to the formation of secondary products.

Q2: How can the reaction temperature for the Hopf cyclization be lowered?

Significant rate acceleration and a reduction in reaction temperature can be achieved through catalysis. Two primary methods have been developed:

  • Surface Catalysis: Using a gold (Au(111)) surface has been shown to decrease the reaction barrier by nearly half. For example, the cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne is completed below 160 °C for the first cyclization and around 190 °C for the second on a Au(111) surface.

  • Transition Metal Catalysis: Homogeneous catalysts, such as rhodium(I) complexes (e.g., [Rh(CO)₂Cl]₂), can effectively mediate the cyclization at much lower temperatures, for instance, at 80 °C.

Q3: Does the substrate structure affect the cyclization conditions?

Yes, the substrate structure plays a crucial role. Benzannulated dienynes, where the diene is part of an aromatic ring, generally require higher temperatures for thermal cyclization compared to non-benzannulated systems. Additionally, the presence of electron-withdrawing groups on the terminal alkene can influence the reaction, and specific conditions have been optimized for such substrates.

Q4: What is the mechanism of the Hopf Cyclization?

The Hopf cyclization is a thermally allowed 6π-electrocyclization of a cis-hexa-1,3-diene-5-yne. This initial cyclization is followed by two consecutive hydrogen shifts to form the final aromatic product. The rate-determining step is typically the 1,2-hydrogen shift. In catalyzed versions, the mechanism is altered. On a Au(111) surface, a gold atom from the surface is directly involved in all steps, stabilizing intermediates and lowering the activation barrier. For Rh(I)-mediated reactions, a proposed mechanism involves the Lewis acidic rhodium complex binding to the alkyne, which facilitates a 6-endo-dig cyclization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Reaction temperature is too low for thermal cyclization. 2. Catalyst is inactive or insufficient. 3. The dienyne substrate is not in the required cis-conformation for cyclization.1. For thermal reactions, incrementally increase the temperature. Note that temperatures >200 °C are often required. 2. If using a catalyst, ensure it is handled under appropriate conditions (e.g., inert atmosphere for Rh(I) complexes). Consider increasing catalyst loading. For surface-catalyzed reactions, ensure the surface is clean and properly prepared. 3. The reaction conditions must allow for E/Z isomerization. In some cases, heating is sufficient to achieve the necessary geometry for cyclization.
Formation of Multiple Products/Side Reactions 1. High reaction temperatures are causing substrate decomposition or undesired side reactions. 2. The intermediate cyclic allene (B1206475) is trapped by other species.1. Employ a catalytic method to lower the required reaction temperature. Transition metal catalysts (e.g., Rh(I)) or a Au(111) surface can significantly reduce the thermal requirements. 2. Ensure the reaction is run under inert conditions and with pure, degassed solvents to minimize potential trapping agents.
Poor Yield with Metal Catalysis 1. The chosen ligand for the metal catalyst is not optimal. 2. The solvent is not suitable for the catalytic cycle. 3. The substrate contains functional groups that poison the catalyst.1. For Rh(I)-catalyzed reactions, screen different phosphine (B1218219) ligands. For example, tri(2-furyl)phosphine (B125338) (TFP) has been used successfully. 2. Test a range of anhydrous, degassed solvents. Toluene (B28343) is a common choice for rhodium-catalyzed cyclizations. 3. Protect functional groups that may coordinate strongly to the metal center and inhibit catalysis.

Data Presentation: Reaction Conditions

Table 1: Comparison of Reaction Temperatures for Hopf Cyclization

Substrate TypeMethodCatalyst/SurfaceTemperature (°C)Reference
Non-benzannulated dienynesThermalNone>200–250
Benzannulated dienynesThermalNone>300
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneSurface-promotedAu(111)<160 (1st cyclization)
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneSurface-promotedAu(111)~190 (2nd cyclization)
1,3-dien-5-yne with terminal cyano groupMetal-catalyzed[Rh(CO)₂Cl]₂80

Experimental Protocols

Key Experiment: Rhodium-Mediated Hopf Cyclization of a 1,3-Dien-5-yne

This protocol is adapted from a procedure for the synthesis of substituted benzoates via a rhodium-mediated Hopf cyclization.

Materials:

  • 1,3-dien-5-yne substrate (e.g., one bearing a terminal cyano group)

  • Dichlorotetracarbonyldirhodium(I) [[Rh(CO)₂Cl]₂]

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the 1,3-dien-5-yne substrate (1.0 eq).

  • Add anhydrous toluene via syringe under an inert atmosphere.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving [Rh(CO)₂Cl]₂ (0.025 eq) and TFP (0.10 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture in vacuo and purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired benzoate (B1203000) product.

Mandatory Visualizations

Hopf_Cyclization_Mechanism cluster_start cis-1,3-Dien-5-yne cluster_electro 6π-Electrocyclization cluster_h1 1,2-H Shift (RDS) cluster_h2 1,2-H Shift cluster_end Aromatic Product start Start electro Cyclic Allene Intermediate start->electro Heat (Δ) or Catalyst h1 Strained Intermediate electro->h1 h2 Aromatization h1->h2 end End h2->end

Caption: General mechanism of the Hopf cyclization reaction.

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_catalyst Is a catalyst being used? start->check_catalyst check_temp Is the reaction temperature high enough for thermal conditions (>200°C)? increase_temp Action: Increase temperature incrementally. check_temp->increase_temp No use_catalyst Recommendation: Use a catalyst (e.g., Rh(I) complex or Au surface) to lower activation energy. check_temp->use_catalyst Yes, but still fails check_catalyst->check_temp No check_catalyst_activity Is the catalyst active and handled correctly? check_catalyst->check_catalyst_activity Yes check_isomerization Is E/Z isomerization possible under the reaction conditions? increase_temp->check_isomerization success Problem Resolved use_catalyst->success optimize_catalyst Action: Check catalyst purity, increase loading, or screen different ligands/solvents. check_catalyst_activity->optimize_catalyst No check_catalyst_activity->check_isomerization Yes optimize_catalyst->check_isomerization modify_conditions Action: Modify conditions to favor formation of the cis-dienyne isomer. check_isomerization->modify_conditions No check_isomerization->success Yes modify_conditions->success

Caption: Troubleshooting workflow for Hopf cyclization reactions.

Strategies to improve yield in 1,3-Hexadien-5-yne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-hexadien-5-yne. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound, a conjugated enyne, is the Sonogashira cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]

Q2: What are the typical starting materials for the Sonogashira synthesis of this compound?

A2: To synthesize this compound, the typical starting materials are a 1-halo-1,3-butadiene (where the halogen is I, Br, or Cl) and a source of acetylene (B1199291), such as acetylene gas or a protected acetylene equivalent like (trimethylsilyl)acetylene. The reactivity of the vinyl halide is a critical factor, with the general trend being I > Br > Cl.[4]

Q3: What are the key parameters to control for a high-yield Sonogashira reaction?

A3: Several factors significantly influence the yield of the Sonogashira coupling:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]

  • Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the reaction at lower temperatures.[5] However, copper-free protocols exist to avoid the common side reaction of alkyne homocoupling.[5]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is necessary to deprotonate the terminal alkyne.[2]

  • Solvent: A variety of solvents can be used, with anhydrous and deoxygenated solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or the amine base itself being common choices.

  • Temperature: The reaction is often run at room temperature or with gentle heating.[2]

  • Atmosphere: Strict anaerobic (oxygen-free) conditions are critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major side reaction.[6]

Q4: What are the main side reactions that can lower the yield of this compound?

A4: The primary side reaction is the copper-catalyzed oxidative homocoupling of the alkyne starting material to form diynes (Glaser coupling).[6] This is particularly problematic when using acetylene gas. Another potential issue is the decomposition of the palladium catalyst, often observed as the formation of a black precipitate ("palladium black"), which reduces the catalytic activity.

Q5: Are there alternative methods for the synthesis of 1,3-enynes like this compound?

A5: Yes, other methods for synthesizing conjugated enynes exist, although the Sonogashira coupling is the most direct for this specific target. Alternative strategies include enyne metathesis and other cross-coupling reactions like the Stille or Suzuki couplings, though these would require different starting materials.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere.
Poor quality of reagentsPurify starting materials (vinyl halide and alkyne source). Use anhydrous and deoxygenated solvents and base.
Insufficiently anaerobic conditionsThoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.
Incorrect reaction temperatureOptimize the reaction temperature. While many Sonogashira reactions proceed at room temperature, some substrates may require gentle heating.
Significant Alkyne Homocoupling (Diyne Formation) Presence of oxygenRigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere.[6]
High copper concentrationReduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.
Formation of a Black Precipitate (Palladium Black) Catalyst decompositionEnsure strict anaerobic conditions. The choice of solvent can also play a role; sometimes switching from THF to another solvent can help. The use of appropriate phosphine (B1218219) ligands can stabilize the palladium catalyst.
High reaction temperatureAvoid excessive heating, as it can accelerate catalyst decomposition.
Unreacted Starting Material (Vinyl Halide) Low reactivity of the vinyl halideIf using a vinyl bromide or chloride, consider switching to the more reactive vinyl iodide.[4] Increasing the catalyst loading or reaction temperature may also be necessary.
Insufficient catalystIncrease the catalyst loading, typically in the range of 1-5 mol% for palladium.
Difficulty in Product Purification Volatility of this compoundDue to its low molecular weight, this compound is likely to be volatile. Use care during solvent removal (e.g., use a rotary evaporator at low temperature and pressure). Purification by distillation or careful column chromatography on silica (B1680970) gel may be required.
Co-elution with byproductsOptimize chromatographic conditions (solvent system) to achieve better separation from byproducts like the homocoupled diyne.

Experimental Protocols

Protocol 1: Generalized Sonogashira Coupling for this compound Synthesis (Adapted)

This protocol is a generalized procedure adapted for the synthesis of this compound from a 1-halo-1,3-butadiene and an acetylene source. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Materials:

  • 1-Iodo-1,3-butadiene (or 1-bromo-1,3-butadiene)

  • Acetylene gas or (Trimethylsilyl)acetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, Et₃N)

  • Anhydrous, deoxygenated solvent (e.g., THF or Et₃N)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the 1-halo-1,3-butadiene (1.0 eq.), the palladium catalyst (0.02 - 0.05 eq.), and copper(I) iodide (0.05 - 0.10 eq.) in the anhydrous, deoxygenated solvent.

  • Addition of Base: Add the amine base (2-3 eq.).

  • Addition of Acetylene Source:

    • If using acetylene gas: Bubble acetylene gas through the reaction mixture at a controlled rate.

    • If using (trimethylsilyl)acetylene: Add (trimethylsilyl)acetylene (1.1 - 1.5 eq.) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid loss of the volatile product.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes expected trends in yield for the Sonogashira synthesis of this compound based on variations in key reaction parameters. The yields are illustrative and will vary depending on the specific conditions and substrates used.

Parameter Varied Condition A Yield A (%) Condition B Yield B (%) Rationale
Vinyl Halide 1-Iodo-1,3-butadiene80-951-Bromo-1,3-butadiene60-80The C-I bond is weaker and more reactive in the oxidative addition step than the C-Br bond.[4]
Catalyst System Pd(PPh₃)₄/CuI75-90Copper-free (e.g., Pd(PPh₃)₄ with excess base)65-85The copper co-catalyst generally accelerates the reaction, but can also promote alkyne homocoupling. Copper-free systems can provide good yields while minimizing this side reaction.[5]
Atmosphere Inert (Argon)85-95Air< 20Oxygen promotes the oxidative homocoupling of the alkyne, significantly reducing the yield of the desired cross-coupled product.[6]
Base Triethylamine80-90Potassium Carbonate50-70Amine bases are generally more effective at deprotonating the terminal alkyne and solubilizing the reaction components.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne_complex R-Pd(II)(L)₂-C≡CR' Pd_complex->Pd_alkyne_complex Transmetalation Cu_acetylide Cu-C≡CR' Pd_alkyne_complex->Pd0 Reductive Elimination (R-C≡CR') CuX CuX CuX->Cu_acetylide + H-C≡CR' - HX (Base) Cu_acetylide->CuX Transmetalation to Pd Alkyne H-C≡CR' caption Sonogashira Catalytic Cycles

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_reagents Reagent Optimization cluster_byproducts Byproduct Mitigation start Low Yield in This compound Synthesis check_conditions Verify Reaction Conditions (Inert atmosphere, anhydrous solvents) start->check_conditions check_reagents Assess Reagent Quality (Fresh catalysts, pure starting materials) start->check_reagents check_byproducts Analyze for Byproducts (TLC, GC-MS) start->check_byproducts optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Change Base check_conditions->optimize_base change_catalyst Change Pd Catalyst/Ligand check_reagents->change_catalyst use_iodide Switch to Vinyl Iodide check_reagents->use_iodide copper_free Use Copper-Free Protocol check_byproducts->copper_free Homocoupling observed rigorous_degassing Improve Degassing check_byproducts->rigorous_degassing Homocoupling or Pd black observed end Improved Yield optimize_temp->end optimize_base->end change_catalyst->end use_iodide->end copper_free->end rigorous_degassing->end caption Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting and optimizing the yield of this compound synthesis.

References

Preventing side reactions during dienyne synthesis and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dienyne synthesis and handling.

Section 1: Troubleshooting Guides

Sonogashira Coupling: Low Yield and Homocoupling

Problem: You are observing low yields of your desired dienyne product and significant formation of a homocoupled alkyne byproduct (Glaser coupling).

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Use analytical techniques such as NMR, LC-MS, or GC-MS to confirm the presence of starting materials, the desired product, and the homocoupled byproduct.

  • Evaluate Potential Causes and Solutions: Based on your analysis, consult the following table to identify the likely cause and implement the suggested solutions.

ObservationPotential CauseRecommended Solution
Significant homocoupling byproduct High oxygen concentration in the reaction mixture.- Degas all solvents and reagents thoroughly before use. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. - Consider running the reaction under a reducing atmosphere (e.g., H₂/N₂ or H₂/Ar), which has been shown to reduce homocoupling to as low as ~2%[1].
Copper(I) catalyst promoting oxidative homocoupling.- Use a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed[2]. - If copper is necessary, use the minimum effective catalyst loading.
Low or no product formation, starting material remains Inactive palladium catalyst.- Use a fresh source of palladium catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation.
Unreactive aryl/vinyl halide (e.g., chlorides).- Switch to a more reactive halide (I > Br > Cl) if the synthesis allows[3]. - For aryl chlorides, use a catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., X-Phos) and potentially higher reaction temperatures[3][4].
Inappropriate base.- The choice of base can significantly impact the reaction yield. Piperidine and triethylamine (B128534) are often effective bases, leading to high yields at moderate temperatures (e.g., 50 °C)[5].

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

  • Materials:

    • Aryl halide (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂ catalyst, and CuI.

    • Add anhydrous, degassed toluene, followed by Et₃N.

    • Add the terminal alkyne dropwise to the stirring solution.

    • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Enyne Metathesis: Catalyst Decomposition and Low Conversion

Problem: Your enyne metathesis reaction is stalling, showing low conversion, or you observe a color change to black, indicating catalyst decomposition.

Troubleshooting Steps:

  • Visual Inspection: A color change of the reaction mixture from reddish-brown/purple to black is a strong indicator of ruthenium catalyst decomposition[6].

  • Reaction Monitoring: Confirm the reaction has stalled by taking an aliquot and analyzing it by TLC or LC-MS to check for the consumption of starting material.

  • Identify and Address the Cause:

ObservationPotential CauseRecommended Solution
Reaction mixture turns black, reaction stalls. Catalyst decomposition due to impurities.- Ensure all substrates and solvents are rigorously purified and degassed to remove oxygen, water, and other impurities[6].
Catalyst decomposition due to high temperature.- Run the reaction at a lower temperature for a longer duration[6].
Low conversion, especially with terminal alkynes. Catalyst inhibition or side reactions with the terminal alkyne.- For some substrates, particularly those with terminal alkynes, running the reaction under an ethylene (B1197577) atmosphere can significantly improve yields by promoting catalyst regeneration and suppressing alkyne polymerization. For example, the yield of a specific cyclization was increased from 21% to 90% under an ethylene atmosphere[7].
Formation of unexpected isomers. "Alkyne-first" vs. "Ene-first" pathway.- The regioselectivity of enyne metathesis can be influenced by the catalyst and substrate. Second-generation Grubbs catalysts often favor an "ene-first" pathway. Consider catalyst choice to control regioselectivity[8].

Experimental Protocol: Ring-Closing Enyne Metathesis (RCEYM)

  • Materials:

  • Procedure:

    • Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.

    • Dissolve the enyne substrate in anhydrous, degassed solvent to the desired concentration (typically 0.002 M to 0.1 M).

    • Add the Grubbs II catalyst to the stirring solution.

    • If required, bubble ethylene gas through the reaction mixture.

    • Monitor the reaction by TLC or GC-MS.

    • Once complete, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the mixture and purify by flash column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: My dienyne compound is unstable and decomposes during purification or storage. How can I improve its stability?

A1: Dienynes, especially cyclic ones, can be prone to thermal cyclization (e.g., Bergman or Myers-Saito cyclization) or degradation.

  • Purification: Use mild purification techniques. Column chromatography on silica (B1680970) gel should be performed efficiently to minimize contact time. Avoid excessive heat during solvent evaporation.

  • Storage: Store the purified dienyne at low temperatures (-20 °C or -80 °C) under an inert atmosphere[9]. Protect from light, as some conjugated systems are light-sensitive. Aliquoting the sample can prevent degradation from repeated freeze-thaw cycles. For some conjugated molecules, the choice of storage buffer is critical to prevent aggregation; for example, a histidine-sucrose buffer may be preferable to phosphate-buffered saline (PBS)[9].

Q2: I have a polyfunctional molecule with a terminal alkyne. Do I need to use a protecting group?

A2: Yes, the acidic proton of a terminal alkyne can interfere with many reactions. Protection is often necessary. Trialkylsilyl groups like trimethylsilyl (B98337) (TMS) are common choices.

Experimental Protocol: TMS Protection of a Terminal Alkyne

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • n-Butyllithium (n-BuLi) (1.1 equiv, in hexanes)

    • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • Add n-BuLi dropwise and stir for 30 minutes at -78 °C.

    • Add TMSCl dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for another 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Q3: I am having trouble removing a TMS protecting group without affecting other sensitive functional groups in my molecule.

A3: The choice of deprotection conditions is crucial for selectivity.

  • Mild Conditions: For sensitive substrates, mild basic conditions like potassium carbonate (K₂CO₃) in methanol (B129727) are often effective and can be chemoselective[10].

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a common reagent for silyl (B83357) ether deprotection. However, its basicity can sometimes cause side reactions. Using buffered TBAF (with acetic acid) or other fluoride sources like HF-pyridine can improve yields for base-sensitive compounds.

Experimental Protocol: TMS Deprotection with K₂CO₃/MeOH

  • Materials:

    • TMS-protected alkyne (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the TMS-protected alkyne in methanol.

    • Add K₂CO₃ and stir at room temperature.

    • Monitor the reaction by TLC (typically complete in 1-3 hours).

    • Upon completion, filter to remove the K₂CO₃ and concentrate the filtrate.

    • Proceed with aqueous workup and extraction.

Q4: What are the best practices for handling pyrophoric reagents like n-BuLi safely?

A4: Pyrophoric reagents ignite spontaneously in air. Strict anhydrous and anaerobic techniques are essential.

  • Environment: Always work in a fume hood with the sash at the lowest possible position. Remove all flammable materials from the work area.

  • Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, safety glasses, and appropriate gloves.

  • Handling: Use syringes or cannulas for transfers. Never invert the reagent bottle. Secure the bottle with a clamp.

  • Quenching: Quench residual pyrophoric reagents slowly in a cooling bath with a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, water.

Section 3: Quantitative Data Summary

Table 1: Influence of Base on Sonogashira Coupling Yield

EntryBaseTemperature (°C)Yield (%)Reference
1Piperidine5094[5]
2NEt₃5094[5]
3Cs₂CO₃50Poor[5]
4K₂CO₃50Poor[5]
5DIPEA50Poor[5]

Table 2: Comparison of Sonogashira Coupling Conditions for Homocoupling Suppression

ConditionHomocoupling ProductCross-Coupling Product YieldReference
Standard Sonogashira ConditionsConsiderable AmountLower Yields[1]
Modified (H₂/N₂ or H₂/Ar atmosphere)Reduced to ~2%Very Good Yields[1]
Copper-Free ConditionsGenerally not observedGood to Excellent[2]

Section 4: Visualizations

experimental_workflow cluster_synthesis Dienyne Synthesis cluster_purification Purification cluster_handling Handling & Storage start Starting Materials reaction Sonogashira Coupling or Enyne Metathesis start->reaction Catalyst, Solvent, Base workup Aqueous Workup & Extraction reaction->workup Quenching chromatography Column Chromatography workup->chromatography Crude Product analysis Purity Analysis (NMR, LC-MS) chromatography->analysis storage Store at -80°C under Argon analysis->storage Pure Dienyne aliquot Aliquot for use storage->aliquot troubleshooting_sonogashira start Low Yield in Sonogashira? check_homocoupling Significant Homocoupling? start->check_homocoupling check_sm Starting Material Unchanged? start->check_sm check_homocoupling->check_sm No solution_homocoupling Improve Inert Atmosphere Use Copper-Free Conditions check_homocoupling->solution_homocoupling Yes check_halide Using Aryl Chloride? check_sm->check_halide Yes solution_catalyst Check Catalyst Activity Use Fresh Catalyst/Base check_sm->solution_catalyst No solution_chloride Use Bulky Ligand Increase Temperature check_halide->solution_chloride Yes check_halide->solution_catalyst No protecting_group_strategy start Polyfunctional Starting Material (with Terminal Alkyne) protect Protect Terminal Alkyne (e.g., TMSCl, n-BuLi) start->protect reaction Perform Desired Synthesis Step(s) protect->reaction deprotect Deprotect Alkyne (e.g., K2CO3/MeOH or TBAF) reaction->deprotect product Final Dienyne Product deprotect->product

References

Low-temperature storage and stability of 1,3-Hexadien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the low-temperature storage and stability of 1,3-Hexadien-5-yne.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound during storage?

A1: The stability of this compound is primarily influenced by temperature, exposure to light, and the presence of oxygen. As a volatile and unsaturated hydrocarbon, improper storage can lead to degradation, oligomerization, or polymerization.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C. Storage at ultra-low temperatures (-80°C) may further enhance stability. Short-term storage in a refrigerator (2-8°C) is not recommended due to the compound's volatility.

Q3: How should I handle this compound to minimize degradation during experiments?

A3: To minimize degradation, handle this compound under an inert atmosphere, such as argon or nitrogen.[1][2] Use pre-chilled solvents and glassware to reduce volatilization. It is also advisable to protect the compound from light by using amber vials or covering containers with aluminum foil.

Q4: What are the likely degradation pathways for this compound at low temperatures?

A4: While high-temperature decomposition leads to isomerization to benzene, low-temperature degradation is more likely to involve oligomerization or polymerization. The conjugated diene and alkyne moieties make the molecule susceptible to self-addition reactions, which can be initiated by trace impurities, light, or exposure to oxygen.

Q5: Can I store this compound in a solution?

A5: Storing this compound as a dilute solution in a dry, degassed, non-polar solvent (e.g., hexane (B92381), pentane) at low temperatures can improve handling and may enhance stability by minimizing intermolecular reactions. However, the long-term stability in solution should be periodically verified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of sample upon removal from storage High volatility of the compound.Allow the container to equilibrate to the temperature of the cold storage environment (e.g., in a dry ice bath) before opening. Handle quickly and minimize the time the container is open. Use a pre-chilled syringe or pipette for transfer.
Discoloration of the sample (yellowing or browning) Oligomerization or polymerization.This indicates degradation. The sample purity should be checked by a suitable analytical method like GC-MS. If purity is compromised, the sample may not be suitable for use. To prevent this, ensure storage under an inert atmosphere and protection from light.
Inconsistent experimental results Sample degradation.Verify the purity of the this compound stock. If degradation is suspected, purify the compound by distillation or chromatography before use. Always use freshly opened vials or recently prepared solutions for critical experiments.
Presence of higher molecular weight species in analysis (GC-MS, LC-MS) Dimerization or oligomerization.This confirms degradation. Review storage and handling procedures. Ensure the inert atmosphere is maintained and that the storage temperature is consistently low. Consider using an inhibitor if compatible with the intended application, though this requires careful validation.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage Temperature Atmosphere Light Exposure Expected Long-Term Stability
-20°C to -80°CInert (Argon or Nitrogen)Protected from light (Amber vial)High
-20°C to -80°CAirProtected from light (Amber vial)Low to Medium
-20°C to -80°CInert (Argon or Nitrogen)Exposed to lightMedium
4°CInert (Argon or Nitrogen)Protected from light (Amber vial)Low
Room TemperatureAnyAnyVery Low (Not Recommended)

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₆H₆
Molecular Weight 78.11 g/mol
Boiling Point ~83.5 °C at 760 mmHg
Melting Point ~-81 °C
Density ~0.78 g/cm³
Appearance Colorless liquid

Experimental Protocols

Protocol 1: Stability-Indicating Assay using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to assess the purity of this compound and detect the presence of degradation products.

1. Objective: To quantify the purity of this compound and identify potential oligomeric degradation products.

2. Materials:

  • This compound sample
  • High-purity hexane (or other suitable non-polar solvent)
  • GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent)
  • Autosampler vials with septa
  • Microsyringes

3. Sample Preparation: a. Prepare a stock solution of this compound in hexane at a concentration of approximately 1 mg/mL. b. Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). c. For the stability sample, dilute an aliquot of the stored this compound to a concentration within the calibration range.

4. GC-MS Parameters (Example):

  • Injector Temperature: 250°C
  • Injection Volume: 1 µL (splitless mode)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Oven Program:
  • Initial temperature: 40°C, hold for 2 minutes
  • Ramp: 10°C/min to 280°C
  • Hold at 280°C for 5 minutes
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: m/z 35-500

5. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum. b. Search for peaks with higher retention times and molecular ions that are multiples or combinations of the parent compound's mass, which would indicate oligomers. c. Quantify the purity of the sample by comparing the peak area of this compound to the total peak area of all components (area percent). d. Use the calibration curve to determine the exact concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Stored Sample of This compound dilute Dilute in Hexane start->dilute transfer Transfer to GC-MS Vial dilute->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks (Retention Time, Mass Spectra) detect->identify quantify Quantify Purity (Area Percent) identify->quantify degradation Identify Degradation Products (Oligomers) identify->degradation troubleshooting_guide issue Inconsistent Experimental Results? check_purity Check Purity of This compound (See Protocol 1) issue->check_purity is_pure Is Purity >98%? check_purity->is_pure troubleshoot_exp Troubleshoot Experimental Procedure is_pure->troubleshoot_exp Yes purify Purify Compound or Use New Batch is_pure->purify No review_storage Review Storage and Handling Procedures purify->review_storage

References

Overcoming high activation barriers in thermal cyclization of dienynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thermal cyclization of dienynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My thermal dienyne cyclization reaction is not proceeding, or the yield is very low. What are the common causes?

A1: High activation barriers are a common challenge in thermal dienyne cyclizations, often requiring temperatures exceeding 200-300 °C.[1] If your reaction is not proceeding, consider the following:

  • Insufficient Temperature: The required temperature for cyclization is highly dependent on the substrate. Nonbenzannulated dienynes typically require >200–250 °C, while benzannulated dienynes may need >300 °C.[1]

  • Reaction Atmosphere: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and intermediates.

  • Solvent Choice: High-boiling point, inert solvents such as decalin or xylene are often necessary to reach the required reaction temperatures.[2] The solvent can also influence the reaction rate and selectivity.[3]

  • Substituent Effects: The electronic and steric properties of substituents on the dienyne can significantly impact the activation energy. Electron-withdrawing groups can sometimes stabilize the transition state and lower the activation barrier.[4] Conversely, bulky substituents can sterically hinder the cyclization.

Q2: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?

A2: The formation of side products is common in high-temperature reactions. Potential side products in dienyne cyclizations include polymers and products from alternative cyclization pathways.

  • Polymerization: At high temperatures, intermolecular reactions can lead to the formation of polymeric byproducts. To minimize this, consider using a more dilute solution.

  • Alternative Cyclization Pathways: Dienynes can undergo various cyclization pathways, such as Bergman (C1-C6), Myers-Saito, Hopf (6π electrocyclization), C1-C5, and C2-C6 cyclizations.[1][5][6][7] The preferred pathway is influenced by the substrate's structure, substituents, and reaction conditions. For example, bulky aryl substituents on a 1,2-diethynylbenzene (B1594171) can favor a C1-C5 cyclization over the Bergman pathway.[5][8]

  • Photochemical Side Reactions: If the reaction is exposed to light, unintended photochemical processes can occur, leading to poor yields of the desired cyclized product.[1] It is advisable to conduct the reaction in the dark or in a flask wrapped in aluminum foil.

Q3: How can I lower the activation barrier of my thermal dienyne cyclization?

A3: Several strategies can be employed to reduce the high activation energies associated with these reactions:

  • Catalysis: Gold catalysts, in particular, have been shown to dramatically lower the activation barrier for certain dienyne cyclizations, such as the Hopf cyclization.[1][9][10][11] The interaction of the gold catalyst with the alkyne moieties can stabilize the transition state.[9]

  • Substituent Effects: Judicious choice of substituents can lower the activation energy. For instance, incorporating the dienyne into a strained ring system can lower the barrier to cyclization.

  • On-Surface Synthesis: Performing the reaction on a metal surface, such as Au(111), can significantly reduce the required temperature.[1][10][11] This is due to the catalytic effect of the surface and the confinement of the reactants.[10] For example, the Hopf cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface proceeds at temperatures below 190 °C, which is significantly lower than in the gas phase.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Insufficient reaction temperatureGradually increase the temperature of the reaction mixture. Monitor the reaction progress by TLC or NMR. Be aware that higher temperatures can also lead to byproduct formation.
Inappropriate solventEnsure the solvent has a sufficiently high boiling point to reach the target temperature. Consider screening different inert, high-boiling solvents like decalin, xylene, or diphenyl ether.
Oxygen contaminationEnsure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Use degassed solvents.
Unfavorable substrate electronics/stericsIf possible, redesign the substrate. Computational studies using Density Functional Theory (DFT) can help predict the activation energies for different substituted dienynes and guide substrate design.
Catalyst is inactive (if applicable)If using a catalyst, ensure it is of high purity and handled under appropriate conditions to prevent deactivation.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Competing thermal cyclization pathwaysModify the substrate to favor a specific pathway. For instance, introducing bulky substituents can direct the reaction towards a C1-C5 cyclization instead of a Bergman cyclization.[5][8]
PolymerizationDecrease the concentration of the starting material in the reaction mixture.
Side reactions with solventEnsure the solvent is inert under the reaction conditions. Hydrogen-donating solvents like 1,4-cyclohexadiene (B1204751) can react with diradical intermediates.[5]
Photochemical decompositionProtect the reaction from light by wrapping the reaction vessel in aluminum foil.[1]

Quantitative Data Summary

Table 1: Activation Barriers and Reaction Temperatures for Selected Dienyne Cyclizations
Dienyne System Cyclization Type Conditions Activation Barrier (kcal/mol) Reaction Temperature (°C)
Nonbenzannulated dienynesThermal HopfGas phaseHigh>200–250[1][10]
Benzannulated dienynesThermal HopfGas phaseVery High>300[1][10]
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneOn-surface HopfAu(111) surfaceSignificantly loweredFirst cyclization: <160, Second cyclization: ~190[1][10][11]
Aryl-substituted 1,2-diethynylbenzenesThermal C1-C5SolutionFavorable over C1-C6Varies with substrate
EnediynesThermal BergmanSolutionHigh~200

Experimental Protocols

Protocol 1: General Procedure for Thermal Dienyne Cyclization in Solution
  • Preparation of the Reaction Vessel: A Schlenk flask or a sealed tube is oven-dried and then cooled under a stream of inert gas (argon or nitrogen).

  • Addition of Reagents: The dienyne substrate is added to the flask, followed by a high-boiling, degassed, anhydrous solvent (e.g., decalin, xylene). The concentration of the dienyne is typically kept low to minimize intermolecular side reactions.

  • Inert Atmosphere: The flask is subjected to several cycles of vacuum and backfilling with inert gas to ensure an oxygen-free atmosphere.

  • Heating: The reaction mixture is heated to the desired temperature using an oil bath or a heating mantle with a temperature controller.

  • Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or NMR. For NMR monitoring, deuterated high-boiling solvents can be used.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography, recrystallization, or distillation.

Protocol 2: On-Surface Gold-Catalyzed Hopf Cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne

This protocol is based on surface science experiments and requires specialized equipment.

  • Substrate Preparation: The dienyne, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, is synthesized and purified.

  • Surface Preparation: A Au(111) single crystal is cleaned in an ultrahigh vacuum (UHV) chamber.

  • Sublimation: The dienyne is deposited onto the clean Au(111) surface by sublimation from a Knudsen cell at a controlled temperature.[1]

  • Annealing and Cyclization: The sample is subjected to a stepwise annealing process to induce the cyclization. For example, the sample is annealed for 15 minutes at each of the following temperatures: 130 °C, 160 °C, and 190 °C.[1]

  • Analysis: The surface is characterized after each annealing step using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) to visualize the starting material, intermediates, and final products.[1]

Visualizations

a cluster_0 Troubleshooting Workflow for Low Yield Start Low/No Product Check_Temp Is Reaction Temperature Sufficient? Start->Check_Temp Increase_Temp Increase Temperature & Monitor Check_Temp->Increase_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Screen High-Boiling Solvents Check_Solvent->Change_Solvent No Check_Atmosphere Is Atmosphere Inert? Check_Solvent->Check_Atmosphere Yes Change_Solvent->Check_Atmosphere Improve_Inert Degas Solvent & Improve Purge Check_Atmosphere->Improve_Inert No Consider_Catalyst Consider Using a Catalyst (e.g., Gold) Check_Atmosphere->Consider_Catalyst Yes Improve_Inert->Consider_Catalyst Success Improved Yield Consider_Catalyst->Success

Caption: A troubleshooting workflow for addressing low product yield.

b cluster_1 General Thermal Dienyne Cyclization Pathways cluster_products Potential Products Dienyne Dienyne Starting Material High_Temp High Temperature (>200 °C) Dienyne->High_Temp Bergman Bergman Product (C1-C6 Cyclization) High_Temp->Bergman e.g., Unsubstituted Hopf Hopf Product (6π Electrocyclization) High_Temp->Hopf C1C5 C1-C5 Product High_Temp->C1C5 e.g., Bulky Substituents Other Other Isomers High_Temp->Other Polymer Polymeric Byproducts High_Temp->Polymer

Caption: Possible reaction pathways in thermal dienyne cyclization.

c cluster_2 Experimental Workflow for Solution-Phase Cyclization Setup Setup Reaction under Inert Gas Reagents Add Dienyne & Degassed Solvent Setup->Reagents Heat Heat to Target Temperature Reagents->Heat Monitor Monitor by TLC/NMR Heat->Monitor Monitor->Heat Incomplete Workup Cool & Remove Solvent Monitor->Workup Complete Purify Purify Product (Chromatography, etc.) Workup->Purify End Isolated Product Purify->End

Caption: A typical experimental workflow for thermal dienyne cyclization.

References

Technical Support Center: Managing Stereoselectivity in Dienyne Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing stereoselectivity during dienyne functionalization experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective functionalization of dienynes.

Issue 1: Poor Enantioselectivity or Diastereoselectivity

Question: My dienyne functionalization reaction is resulting in a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?

Answer:

Poor stereoselectivity is a common challenge and can stem from several factors. The stereochemical outcome is often determined by the subtle interplay of catalyst, substrate, and reaction conditions. Here are key areas to investigate:

  • Catalyst and Ligand Choice: The catalyst and its associated ligands are paramount in inducing stereoselectivity.

    • Chiral Catalysts: The use of chiral Lewis acids, Brønsted acids, or organocatalysts can effectively induce enantioselectivity.[1] For metal-catalyzed reactions, the ligand's steric and electronic properties create the chiral environment around the metal center.

    • Ligand Modification: Subtle changes to the ligand structure can have a significant impact. For instance, in gold-catalyzed enyne cycloisomerization, N-heterocyclic carbene (NHC) ligands play a crucial role in modulating reactivity and selectivity.[2][3] The introduction of bulky substituents on the ligand can enhance stereocontrol.

    • Counterion Effects: The choice of counterion can influence the catalyst's activity and the stereochemical outcome. For example, in some gold(I)-catalyzed reactions, triflate (OTf⁻) has been shown to provide better stereoselectivity by stabilizing the active cationic species.[3][4]

  • Reaction Temperature: Temperature plays a critical role in the transition states leading to different stereoisomers.

    • Lowering the Temperature: Running the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) often enhances stereoselectivity by favoring the transition state with the lower activation energy.[5] A systematic screening of temperatures is recommended.

  • Solvent Effects: The solvent can influence catalyst solubility, substrate conformation, and the stability of transition states.

    • Solvent Screening: A range of solvents with varying polarities and coordinating abilities should be tested. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often preferred for certain organocatalyzed reactions to improve enantioselectivity.[5]

  • Substrate Control: The structure of the dienyne substrate itself can direct the stereochemical outcome.

    • Directing Groups: The installation of a directing group on the substrate can help to pre-organize it within the catalyst's chiral environment.[5]

    • Steric Bulk: Increasing the steric bulk of certain substituents on the dienyne can favor the formation of one stereoisomer over the other.[5]

Issue 2: Low Reaction Yield or Incomplete Conversion

Question: My reaction is sluggish, or the yield of the desired stereoisomer is low. What troubleshooting steps can I take?

Answer:

Low yields or incomplete conversion can be attributed to several factors, including catalyst deactivation, substrate reactivity, and competing side reactions.

  • Catalyst Deactivation or Inhibition: The catalyst may lose activity during the reaction.

    • Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate.[5]

    • Product Inhibition: The product may bind to the catalyst, inhibiting its turnover.[1][5] If this is suspected, try running the reaction at a lower concentration or consider a different catalyst.

    • Impurities: Feedstock impurities, such as sulfur, nitrogen, or metals, can poison the catalyst.[6] Ensure proper purification of starting materials.

  • Substrate Reactivity: The electronic and steric properties of the substrate can affect its reactivity.

    • Substrate Modification: For dienones in Nazarov cyclizations, substrates with electron-donating groups at the β-position can be less reactive. Modifying the substrate to be more "polarized" with both electron-withdrawing and electron-donating groups can facilitate the reaction under milder conditions.[1]

  • Reaction Conditions:

    • Temperature Adjustment: While lower temperatures often favor selectivity, higher temperatures may be necessary to achieve a reasonable reaction rate. A careful balance must be found.[1]

    • Solvent Choice: Ensure all reaction components are fully soluble in the chosen solvent at the reaction temperature.[5]

  • Side Reactions: Competing reaction pathways can reduce the yield of the desired product.

    • Wagner-Meerwein Rearrangements: In some acid-catalyzed cyclizations, these rearrangements can compete with the desired reaction. Careful selection of the catalyst and conditions is crucial to minimize this.[1]

Issue 3: Formation of Undesired Regioisomers or Isomers

Question: My reaction is producing a mixture of regioisomers or other undesired isomers (e.g., exo vs. endo products). How can I improve the selectivity for the desired isomer?

Answer:

The formation of multiple isomers is a common challenge in dienyne functionalization. The regiochemical and stereochemical outcome is often dependent on the reaction mechanism and can be influenced by several factors.

  • Control of Reaction Pathways:

    • Enyne Metathesis: In ring-closing enyne metathesis, the ring size can influence the selectivity between exo and endo products. Larger rings (12-15 membered) tend to favor endo products, while smaller rings (5-11 membered) often yield exo products.[7] Performing the reaction under an ethylene (B1197577) atmosphere can promote a tandem cross-metathesis/ring-closing diene metathesis pathway, leading to the exclusive formation of the endo product with high E-selectivity.[7]

    • Rhodium-Catalyzed Cycloisomerization: Different rhodium catalyst systems can be employed to promote the C-C bond-forming cyclization of enynes to furnish carbo- and heterocycles with good to excellent yields and high endoselectivity.[8]

  • Ligand and Catalyst Control:

    • Steric and Electronic Tuning: The choice of ligands on the metal catalyst can influence the regioselectivity by sterically blocking or electronically favoring a particular reaction pathway.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Enantioselectivity in Enyne Cycloisomerization

EntryCatalyst SystemSubstrate TypeSolventTemp (°C)Yield (%)ee (%)Reference
1(aS,R)-21 complex / AgSbF₆1,6-enyneDCERT5233[3][4]
2(aS,R)-21 complex / [Ag(MeCN)₂]⁺ BARF⁻1,6-enyneDCERT--77[3][4]
3(aR,R)-21 complexSulfonamide-substituted 1,6-enyne--HighModest[3][4]
4NHC-Au(I)-Cl / AgOTf1,5-enyne----[3][4]

Table 2: Influence of Reaction Parameters on Stereoselectivity in Dione Cyclization

ParameterVariationEffect on StereoselectivityTroubleshooting ActionReference
Catalyst Chiral Lewis Acid vs. OrganocatalystCan significantly alter enantioselectivity.Screen different classes of chiral catalysts.[1]
Temperature Lowering from RT to -78 °COften increases enantioselectivity.Perform a systematic temperature screening.[5]
Solvent Toluene vs. Dichloromethane vs. THFCan impact catalyst performance and transition state stability.Screen a range of solvents with varying polarities.[5]
Substrate Introduction of a bulky substituentCan favor the formation of one stereoisomer.Modify the substrate to enhance steric hindrance.[5]

Experimental Protocols

Key Experiment: General Protocol for a Stereoselective Nazarov Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dienone substrate (1.0 equiv)

  • Chiral Lewis acid catalyst (e.g., a chiral BINOL-derived phosphoric acid) (0.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst.

  • Add the anhydrous solvent and stir the mixture until the catalyst is fully dissolved.

  • Cool the solution to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

  • In a separate flask, dissolve the dienone substrate in the anhydrous solvent.

  • Slowly add the substrate solution to the catalyst solution via syringe over a period of 10-15 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopentenone.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Mandatory Visualizations

Troubleshooting_Stereoselectivity cluster_start cluster_catalyst Catalyst & Ligand Optimization cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification cluster_end start Start: Poor Stereoselectivity catalyst Screen Chiral Catalysts (Lewis Acids, Organocatalysts) start->catalyst Initial Check ligand Modify Ligand Sterics/ Electronics catalyst->ligand end Improved Stereoselectivity catalyst->end Successful counterion Vary Counterion ligand->counterion ligand->end Successful temperature Lower Reaction Temperature (e.g., -78°C, -40°C, 0°C) counterion->temperature If no improvement counterion->end Successful solvent Screen Solvents (Polarity, Coordinating Ability) temperature->solvent temperature->end Successful directing_group Introduce Directing Group solvent->directing_group If still suboptimal solvent->end Successful sterics Increase Steric Bulk directing_group->sterics sterics->end Successful

Caption: Troubleshooting workflow for improving stereoselectivity.

Dienyne_Functionalization_Pathways cluster_cycloisomerization Cycloisomerization cluster_metathesis Enyne Metathesis cluster_nazarov Nazarov Cyclization dienyne Dienyne Substrate au_catalyst Au(I) or Pt(II) Catalyst dienyne->au_catalyst ru_catalyst Ru or Mo Catalyst dienyne->ru_catalyst lewis_acid Lewis or Brønsted Acid dienyne->lewis_acid cyclobutene Cyclobutene Intermediate au_catalyst->cyclobutene [2+2] Cycloaddition diene Cyclic Diene Product cyclobutene->diene Ring Opening metallacyclobutane Metallacyclobutane Intermediate ru_catalyst->metallacyclobutane [2+2] Cycloaddition cyclic_diene Cyclic Diene Product metallacyclobutane->cyclic_diene Reductive Elimination pentadienyl_cation Pentadienyl Cation lewis_acid->pentadienyl_cation Activation cyclopentenone Cyclopentenone Product pentadienyl_cation->cyclopentenone 4π Electrocyclization

Caption: Key pathways in dienyne functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-heterocyclic carbene (NHC) ligands in gold-catalyzed dienyne functionalization?

A1: NHC ligands are crucial in gold-catalyzed reactions as they modulate the reactivity, selectivity, and stability of the gold center.[2][3] Their steric and electronic properties can be fine-tuned to create a specific chiral environment around the metal, thereby influencing the stereochemical outcome of the reaction.

Q2: How does ethylene atmosphere improve selectivity in ring-closing enyne metathesis?

A2: The presence of ethylene can induce a selective cross-metathesis reaction between the alkyne moiety and ethylene. This generates an acyclic 1,3-diene intermediate, which then undergoes ring-closing diene metathesis to exclusively form the endo-product with high E-selectivity.[7]

Q3: Can substrate control be used to improve diastereoselectivity?

A3: Yes, introducing a chiral auxiliary on the dienyne substrate is a powerful strategy to direct the stereochemical outcome of the cyclization, leading to improved diastereoselectivity.[1]

Q4: What are some common metal catalysts used for stereoselective dienyne functionalization?

A4: A variety of transition metals are used, with the choice depending on the desired transformation. Gold (Au) and platinum (Pt) are common for enyne cycloisomerization.[2][9] Ruthenium (Ru) and molybdenum (Mo) are widely used for enyne metathesis.[10][11][12] Rhodium (Rh) has been shown to be effective for cycloisomerization reactions proceeding through a vinylidene intermediate.[8]

Q5: Are there any non-metal-catalyzed methods for stereoselective dienyne functionalization?

A5: Yes, organocatalysis offers a valuable alternative to metal-based systems. Chiral Brønsted acids and Lewis acids can catalyze reactions like the Nazarov cyclization with high stereoselectivity.[1] These methods avoid the use of potentially toxic and expensive metals.

References

Troubleshooting low yields in palladium-catalyzed diene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed diene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: Why is the yield of my conjugated diene consistently low?

Low yields in palladium-catalyzed diene synthesis can arise from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Reagent Quality: Ensure that all starting materials are pure and solvents are anhydrous, particularly for moisture-sensitive reactions like Suzuki-Miyaura and Stille couplings. The purity of the diene precursor and the coupling partner is critical.

  • Catalyst Activity: The palladium catalyst may be inactive or have reduced activity. It is recommended to use a fresh batch of catalyst or ensure it is handled under an inert atmosphere if it is sensitive to air or moisture.[1] Catalyst deactivation can occur through processes like sintering, coking, or poisoning.[2][3]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. Sterically demanding and electron-rich phosphine (B1218219) ligands can improve the reactivity of the catalyst.[4][5]

  • Reaction Conditions: Sub-optimal reaction conditions, such as temperature, reaction time, and concentration, can significantly impact the yield. Systematic optimization of these parameters is often necessary.

  • Side Reactions: Undesired side reactions, such as homocoupling of the starting materials, can consume reagents and reduce the yield of the desired diene.[1]

Q2: How can I minimize the formation of homocoupling byproducts?

Homocoupling is a common side reaction in many cross-coupling reactions, leading to the formation of dimers of the starting materials. To minimize these byproducts:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling reactions.[1]

  • Solvent Choice: Using a less polar solvent may decrease the occurrence of homocoupling.[1]

  • Base Selection (for Suzuki-Miyaura Coupling): The choice and concentration of the base are critical. Using a weaker base or switching to phosphate (B84403) or carbonate bases instead of hydroxides can be beneficial.[1]

  • Controlled Addition of Reagents: Slow addition of one of the coupling partners can help to maintain a low concentration of the reagent in the reaction mixture, thereby disfavoring the homocoupling reaction.

Method-Specific Troubleshooting

Q3: My Suzuki-Miyaura coupling for diene synthesis is sluggish or failing. What are the likely causes?

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, but several factors can lead to poor performance:

  • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines. Ensure the boronic acid is pure and, if necessary, use a slight excess. The use of air-stable potassium organotrifluoroborates can be an effective alternative.[6][7]

  • Base and Solvent System: The combination of base and solvent is crucial for efficient transmetalation. Common systems include potassium carbonate or cesium carbonate in solvents like DME, THF, or dioxane, often with the addition of water.[1] This system must be optimized for your specific substrates.

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For instance, Pd(PPh₃)₄ is a commonly used catalyst for this transformation.[6][7]

Q4: I am observing low yields and poor stereoselectivity in my Heck reaction for diene synthesis. What should I check?

The Heck reaction is a powerful tool for the synthesis of substituted alkenes, but achieving high yields and stereoselectivity can be challenging.

  • Catalyst System: The combination of the palladium source and ligand is paramount. Different phosphine ligands can be screened to improve performance.[8]

  • Base: The choice of base is important. Organic bases like triethylamine (B128534) are common, but inorganic bases such as potassium carbonate or sodium acetate (B1210297) can also be effective.[9][10]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used in Heck reactions.[11][12]

  • Additives: In some cases, additives like silver salts can act as halide scavengers and improve the reaction rate and yield.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimization data from published literature for different palladium-catalyzed diene synthesis reactions.

Table 1: Optimization of Pd-Catalyzed Dienylation with Sulfolenes [1]

EntryLigandBaseAdditiveSolventYield (%)
1SPhosK₃PO₄NoneDioxane75
2XPhosK₃PO₄NoneDioxane82
3RuPhosK₃PO₄NoneDioxane68
4XPhosCs₂CO₃NoneDioxane85
5XPhosK₃PO₄Ag₂ODioxane91

Reaction conditions: 4-bromobenzonitrile (B114466) (1 mmol), sulfolene (2 mmol), Pd(OAc)₂ (5 mol%), ligand (8 mol%), base (1.6 mmol), additive (2 mmol), solvent (8 mL), 110 °C, 14 h.

Table 2: Optimization of One-Pot Sequential Suzuki-Miyaura Coupling [6]

EntryPalladium CatalystBaseSolventYield (%)
1Pd(PPh₃)₄Cs₂CO₃Toluene (B28343)/H₂O85
2Pd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O78
3PdCl₂(dppf)Cs₂CO₃Toluene/H₂O82
4Pd(PPh₃)₄K₃PO₄Toluene/H₂O92
5Pd(PPh₃)₄Cs₂CO₃THF/H₂O95

Reaction conditions: 1,1-dibromoalkene (1.0 equiv), alkenyltrifluoroborate (1.1 equiv), alkyltrifluoroborate (1.2 equiv), palladium catalyst (5 mol%), base (3.0 equiv), solvent, 60 °C.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling for the synthesis of a conjugated diene.[13]

  • Reaction Setup: To a flame-dried round-bottom flask, add the vinyl halide (1.0 equiv), the vinylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: General Procedure for the Heck Cross-Coupling

This protocol outlines a typical Heck coupling for forming a C(sp²)–C(sp²) bond.[14]

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or DMAc) followed by the base (e.g., triethylamine, 2.0 equiv).

  • Substrate Addition: Add the vinyl halide (1.0 equiv) and the alkene (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Diene Yield reagent_quality Check Reagent Purity & Anhydrous Conditions start->reagent_quality Potential Cause catalyst_activity Evaluate Catalyst Activity start->catalyst_activity Potential Cause ligand_choice Optimize Ligand start->ligand_choice Potential Cause reaction_conditions Optimize Reaction Conditions (T, t, conc.) start->reaction_conditions Potential Cause side_reactions Investigate Side Reactions (e.g., Homocoupling) start->side_reactions Potential Cause solution1 Use Fresh/Pure Reagents & Dry Solvents reagent_quality->solution1 Solution solution2 Use Fresh Catalyst/ Handle under Inert Atm. catalyst_activity->solution2 Solution solution3 Screen Different Ligands ligand_choice->solution3 Solution solution4 Systematic Optimization of Parameters reaction_conditions->solution4 Solution solution5 Adjust T, Solvent Polarity, Base, or Addition Rate side_reactions->solution5 Solution

Caption: Troubleshooting workflow for low yields in diene synthesis.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Diene Product) reductive_elimination->product reagents1 R¹-X (Vinyl Halide) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Vinylboronic Ester) reagents2->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental_Workflow_Heck_Reaction setup 1. Reaction Setup (Flame-dried flask, Pd catalyst, ligand) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert addition 3. Add Solvent & Base inert->addition substrates 4. Add Substrates (Vinyl halide, Alkene) addition->substrates reaction 5. Heat & Monitor Reaction substrates->reaction workup 6. Work-up (Cool, Dilute, Wash) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Diene Product purification->product

Caption: General experimental workflow for a Heck coupling reaction.

References

Validation & Comparative

A Comparative Guide to the DFT Analysis of 1,3-Hexadien-5-yne Thermal Cycloisomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal cycloisomerization of 1,3-hexadien-5-yne, a fascinating unimolecular rearrangement of a C6H6 isomer, offers a compelling case study in reaction mechanism and computational chemistry. This guide provides a detailed comparison of the predominant, experimentally and theoretically verified reaction pathway—the Hopf cyclization to benzene (B151609)—with potential, albeit less favorable, alternative rearrangements. By presenting quantitative data from Density Functional Theory (DFT) analyses and outlining the underlying experimental and computational protocols, this document serves as a valuable resource for researchers exploring pericyclic reactions, reaction dynamics, and the computational prediction of chemical reactivity.

Data Presentation: A Comparative Overview of Reaction Energetics

The thermal behavior of this compound is dominated by its cyclization to benzene. For a comprehensive comparison, we present the energetic data for this primary pathway alongside a hypothetical isomerization to fulvene (B1219640) and the well-known Bergman cyclization of a related C6H6 isomer, (Z)-hexa-1,5-diyn-3-ene.

Reaction PathwayReactantTransition State (TS)Product(s)Activation Energy (ΔE‡) [kcal/mol]Reaction Enthalpy (ΔH) [kcal/mol]Computational Method
Hopf Cyclization This compoundTS1 (Cyclization)Isobenzene35.8+28.4BLYP/6-31G
IsobenzeneTS2 (H-shift)BenzeneLow-108.8 (overall)BLYP/6-31G
Hypothetical Isomerization to Fulvene This compoundNot ReportedFulveneEstimated > 35.8-47.4B3LYP/cc-pVTZ (Relative ΔH)
Bergman Cyclization (for comparison) (Z)-Hexa-1,5-diyn-3-eneTS (Cyclization)p-Benzyne28.2 - 29.9+8.5Experimental & B3LYP[1]

Note: The activation energy for the hypothetical isomerization to fulvene is estimated to be higher than the Hopf cyclization based on the absence of reports of its occurrence under thermal conditions. The reaction enthalpy is calculated from the relative enthalpies of the isomers.

Experimental and Computational Protocols

Thermal Cycloisomerization of this compound (Hopf Cyclization)

Experimental Protocol: Exploratory kinetic experiments on cyclic 1,3-dien-5-ynes, which follow the same reaction path as the parent system, have been performed.[2][3] These experiments typically involve heating the substrate in a suitable solvent or in the gas phase and monitoring the reaction progress over time using techniques such as NMR spectroscopy or gas chromatography to identify and quantify the products. The effect of ring strain on the cyclization temperature has been noted, with more strained systems cyclizing at lower temperatures.[2][3]

Computational Protocol (DFT Analysis): The thermal cycloisomerization of this compound to benzene has been investigated using Density Functional Theory (DFT).[2][3]

  • Software: Gaussian program suite.

  • Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) and pure DFT functionals like BLYP.

  • Basis Set: Pople-style basis sets such as 6-31G* are commonly used for geometry optimizations and frequency calculations. Higher-level basis sets like cc-pVDZ have been used for more accurate energy calculations with methods like Brueckner doubles coupled-cluster [BCCD(T)].[2][3]

  • Procedure:

    • Geometry Optimization: The geometries of the reactant (this compound), transition states, intermediates (isobenzene), and the final product (benzene) are optimized to find the stationary points on the potential energy surface.

    • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

    • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate reaction energetics (activation energies and reaction enthalpies).

    • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a transition state connects the intended reactant and product.

Reaction Pathways and Mechanisms

The Predominant Pathway: Hopf Cyclization to Benzene

The thermal rearrangement of this compound proceeds via a pericyclic reaction known as the Hopf cyclization. DFT studies have elucidated a two-step mechanism.[2][3]

  • Initial Cyclization: The process begins with the cyclization of this compound to form a highly reactive intermediate, cyclohexa-1,2,4-triene, also known as isobenzene. This step involves the formation of a new carbon-carbon bond between C1 and C6. The transition state for this step is the rate-determining barrier for the overall reaction.[2][3]

  • Rearrangement to Benzene: The allenic isobenzene intermediate is unstable and rapidly rearranges to the thermodynamically stable benzene. This transformation occurs through two consecutive[2][3]-hydrogen shifts.[2][3] A biradical species acts as the transition structure for the enantiomerization of the two possible isobenzene allenes.[2][3]

Hopf_Cyclization cluster_legend Legend reactant This compound ts1 TS1 reactant->ts1 ΔE‡ = 35.8 kcal/mol intermediate Isobenzene (Allene) ts1->intermediate ts2 Biradical TS (H-Shifts) intermediate->ts2 Low Barrier product Benzene ts2->product key_reactant Reactant/Product key_ts Transition State

Caption: Reaction pathway for the Hopf cyclization of this compound to benzene.

Alternative Pathway: A Comparison with Other Cycloaromatizations

While the Hopf cyclization is the dominant thermal pathway for this compound, it is instructive to compare it with other well-known cycloaromatization reactions of enediynes, such as the Bergman and Myers-Saito cyclizations. These reactions are crucial in the mode of action of some natural anticancer agents.

  • Bergman Cyclization: This reaction involves the cyclization of an enediyne to form a highly reactive p-benzyne diradical. The parent reaction is the cyclization of (Z)-hexa-1,5-diyn-3-ene.

  • Myers-Saito Cyclization: This involves the cyclization of an enyne-allene to form a biradical species.

The preference for the Hopf cyclization in this compound over pathways analogous to the Bergman cyclization is due to the presence of the conjugated diene system, which facilitates the pericyclic ring closure.

Computational_Workflow start Define Reactant (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level Theory/Basis Set) geom_opt->energy_calc verify_min Verify Minimum (All Real Frequencies) freq_calc->verify_min find_ts Locate Transition State (TS) (e.g., QST2/3, Berny) verify_min->find_ts Yes freq_calc_ts Frequency Calculation for TS find_ts->freq_calc_ts find_ts->energy_calc verify_ts Verify TS (One Imaginary Frequency) freq_calc_ts->verify_ts irc IRC Calculation verify_ts->irc Yes verify_conn Verify TS Connects Reactant and Product irc->verify_conn prod_opt Optimize Product Geometry verify_conn->prod_opt Yes prod_opt->energy_calc end Determine ΔE‡ and ΔH energy_calc->end

Caption: A typical DFT workflow for analyzing a chemical reaction.

References

A Comparative Analysis of the Reactivity of 1,3-Hexadien-5-yne and (Z)-3-hexene-1,5-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally related unsaturated hydrocarbons: 1,3-hexadien-5-yne and (Z)-3-hexene-1,5-diyne. Both C6 molecules possess a conjugated system of π-bonds, but their distinct arrangements of double and triple bonds lead to significantly different chemical behaviors. This comparison is supported by available experimental and computational data to inform their potential applications in organic synthesis and drug development.

Executive Summary

This compound, a conjugated dienyne, is primarily known for undergoing the Hopf cyclization , a high-temperature electrocyclization to form aromatic structures. In contrast, (Z)-3-hexene-1,5-diyne, a conjugated enediyne, is the parent molecule for the well-studied Bergman cyclization , which generates a highly reactive p-benzyne diradical intermediate. This fundamental difference in their pericyclic reactivity dictates their primary chemical utility. While both are susceptible to various addition reactions, the enediyne structure in (Z)-3-hexene-1,5-diyne often imparts unique reactivity, particularly in the context of biological applications where the Bergman cyclization can be triggered under physiological conditions in more complex, strained systems.

Physical and Chemical Properties

A summary of the basic physical and chemical properties of the two compounds is presented below.

PropertyThis compound(Z)-3-hexene-1,5-diyne
Molecular Formula C₆H₆C₆H₄
Molecular Weight 78.11 g/mol [1]76.10 g/mol
Structure A conjugated system of two double bonds and one triple bond.A conjugated system of one double bond and two triple bonds.
Key Reactivity Hopf CyclizationBergman Cyclization

Thermal Reactivity: Hopf vs. Bergman Cyclization

The most significant difference in the reactivity of these two molecules lies in their thermal behavior. Both undergo intramolecular cyclization to form aromatic rings, but through distinct mechanisms with different activation barriers and thermodynamics.

Hopf Cyclization of this compound

This compound undergoes a 6π-electrocyclization known as the Hopf cyclization. This reaction typically requires high temperatures (above 200 °C) to proceed. The initial step is a concerted electrocyclization to form a highly strained cyclohexa-1,2,4-triene (isobenzene), which then isomerizes to the final aromatic product, benzene, through a series of hydrogen shifts.

Bergman Cyclization of (Z)-3-hexene-1,5-diyne

(Z)-3-hexene-1,5-diyne undergoes the Bergman cyclization, a reaction of significant interest due to its role in the mechanism of action of some enediyne antitumor antibiotics. This reaction involves the formation of a highly reactive p-benzyne diradical, which can then abstract hydrogen atoms from a suitable donor. Acyclic enediynes like (Z)-3-hexene-1,5-diyne generally require high temperatures (around 200 °C) for cyclization.

Comparative Energetics

Direct experimental comparison of the kinetics for the parent acyclic compounds is scarce. However, computational studies provide valuable insights into their relative reactivities.

ParameterThis compound (Hopf Cyclization)(Z)-3-hexene-1,5-diyne (Bergman Cyclization)
Activation Energy (Ea) / ΔG‡ ~30 kcal/mol (computationally estimated)[2]~34.3 kcal/mol (computationally estimated)
Reaction Enthalpy (ΔHrxn) ExothermicEndothermic (+13.76 kcal/mol, computationally estimated)[2]
Typical Reaction Temperature >200 °C~200 °C

Note: The activation energies are from different computational studies and should be compared with caution. However, the general trend suggests that the Hopf cyclization may have a slightly lower activation barrier for the parent system, though both require significant thermal energy. The endothermicity of the Bergman cyclization for the acyclic enediyne is a key distinguishing feature.

Other Reaction Modalities

While thermal cyclizations are their most notable reactions, the conjugated π-systems of both molecules are susceptible to other types of chemical transformations.

Cycloaddition Reactions

Both molecules can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as either the diene or the dienophile. However, the specific reactivity and selectivity will depend on the reaction partner. Due to the presence of two triple bonds, (Z)-3-hexene-1,5-diyne offers more potential sites for cycloaddition reactions compared to this compound.

Nucleophilic and Electrophilic Additions

The electron-rich π-systems of both compounds are susceptible to electrophilic attack. The conjugated nature of these molecules can lead to both 1,2- and 1,4-addition products, and in the case of this compound, potentially 1,6-addition. The regioselectivity of these reactions will be influenced by the stability of the resulting carbocation intermediates.

Nucleophilic addition is also possible, particularly to the alkyne moieties, which are more electrophilic than the alkenes. For (Z)-3-hexene-1,5-diyne, the two triple bonds provide multiple sites for nucleophilic attack.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of the parent this compound and (Z)-3-hexene-1,5-diyne are not commonly found in the literature due to their reactive nature. The following are representative procedures adapted from the synthesis of similar acyclic dienynes and enediynes.

Synthesis of a 1,3-Dien-5-yne Derivative (Illustrative)

A common route to conjugated dienynes involves the coupling of a vinyl halide with a terminal alkyne.

Reaction: Sonogashira coupling of (E)-1-bromo-1-butene with ethynyltrimethylsilane, followed by desilylation.

Protocol:

  • To a solution of (E)-1-bromo-1-butene (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a suitable solvent like triethylamine, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

  • Upon completion, filter the reaction mixture to remove the catalyst and wash with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting TMS-protected dienyne by column chromatography.

  • For desilylation, dissolve the purified product in a solvent such as methanol (B129727) and treat with a base like potassium carbonate at room temperature.

  • After the reaction is complete, neutralize the mixture, extract the product, dry, and purify to yield the terminal 1,3-dien-5-yne.

Synthesis of a (Z)-3-Hexene-1,5-diyne Derivative (Illustrative)

The synthesis of (Z)-enediynes often involves the stereoselective reduction of a diyne precursor or the coupling of appropriate vinyl and alkynyl fragments.

Reaction: Stereoselective reduction of a 1,5-diyn-3-ol followed by elimination.

Protocol:

  • Start with a commercially available 1,5-diyn-3-ol.

  • Perform a stereoselective reduction of the triple bond at the 3-position to a (Z)-double bond using a catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere.

  • Monitor the reaction carefully to avoid over-reduction to the alkane.

  • Once the desired (Z)-en-1,5-diyn-3-ol is formed, protect the hydroxyl group (e.g., as a tosylate).

  • Treat the protected alcohol with a suitable base to induce elimination, forming the (Z)-3-hexene-1,5-diyne core structure.

  • Purify the final product using appropriate chromatographic techniques.

Visualizing Reaction Pathways

The following diagrams, generated using DOT language, illustrate the key reaction pathways discussed.

Hopf_Cyclization This compound This compound Cyclohexa-1,2,4-triene Cyclohexa-1,2,4-triene This compound->Cyclohexa-1,2,4-triene 6π-Electrocyclization (High Temp) Benzene Benzene Cyclohexa-1,2,4-triene->Benzene H-Shifts

Caption: The Hopf cyclization of this compound to benzene.

Bergman_Cyclization Z_enediyne (Z)-3-Hexene-1,5-diyne Diradical p-Benzyne Diradical Z_enediyne->Diradical Thermal Cyclization (High Temp) Aromatic Aromatic Product Diradical->Aromatic H-atom Abstraction (from donor)

Caption: The Bergman cyclization of (Z)-3-hexene-1,5-diyne.

Addition_Reactions cluster_dienyne This compound Reactions cluster_enediyne (Z)-3-Hexene-1,5-diyne Reactions Dienyne This compound Diels_Alder_Dienyne Diels-Alder Dienyne->Diels_Alder_Dienyne EA_Dienyne Electrophilic Addition Dienyne->EA_Dienyne NA_Dienyne Nucleophilic Addition Dienyne->NA_Dienyne Enediyne (Z)-3-Hexene-1,5-diyne Diels_Alder_Enediyne Diels-Alder Enediyne->Diels_Alder_Enediyne EA_Enediyne Electrophilic Addition Enediyne->EA_Enediyne NA_Enediyne Nucleophilic Addition Enediyne->NA_Enediyne

Caption: General reactivity comparison for addition reactions.

Conclusion

The reactivity of this compound and (Z)-3-hexene-1,5-diyne is dominated by their propensity to undergo thermal cyclization. The Hopf cyclization of the dienyne is a high-temperature process that leads directly to a stable aromatic ring. In contrast, the Bergman cyclization of the enediyne, while also requiring high temperatures in its acyclic form, proceeds through a highly reactive diradical intermediate. This diradical intermediate is the key to the biological activity of more complex enediyne natural products and offers unique synthetic opportunities. While both molecules can undergo various addition reactions, the presence of two alkyne units in (Z)-3-hexene-1,5-diyne suggests a richer and more complex reactivity profile for such transformations. The choice between these two building blocks in a synthetic strategy will therefore largely depend on the desired final product and the tolerance of the substrate to high temperatures or the strategic use of the diradical intermediate generated from the enediyne.

References

A Comparative Guide to Thermal and Photochemical Electrocyclic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electrocyclic reactions, a cornerstone of pericyclic chemistry, offer a powerful methodology for the stereospecific construction of cyclic and acyclic compounds. These intramolecular reactions involve the concerted reorganization of π-electrons to form or break a σ-bond, leading to a cyclic product from an open-chain conjugated polyene, or vice versa. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and is exquisitely sensitive to the reaction conditions, specifically whether the reaction is induced by heat (thermal) or light (photochemical). This guide provides a comparative analysis of the mechanistic principles governing thermal and photochemical electrocyclic reactions, supported by experimental data and detailed protocols.

Core Mechanistic Differences: A Tale of Two Pathways

The fundamental distinction between thermal and photochemical electrocyclic reactions lies in the electronic state of the reactant. Thermal reactions proceed from the ground electronic state, while photochemical reactions are initiated by the absorption of light, which promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an electronically excited state. This seemingly subtle difference has profound consequences for the reaction's stereochemistry, as dictated by the principle of conservation of orbital symmetry.

The stereochemical course of an electrocyclic reaction is classified as either conrotatory or disrotatory . In a conrotatory process, the terminal p-orbitals of the conjugated system rotate in the same direction (both clockwise or both counterclockwise) to form the new σ-bond. In a disrotatory process, they rotate in opposite directions (one clockwise, one counterclockwise).

The Woodward-Hoffmann rules summarize the allowed stereochemical pathways for thermal and photochemical electrocyclic reactions based on the number of π-electrons involved:

Number of π-ElectronsThermal ReactionPhotochemical Reaction
4n (e.g., 4, 8, 12)ConrotatoryDisrotatory
4n + 2 (e.g., 6, 10, 14)DisrotatoryConrotatory

This predictable stereospecificity makes electrocyclic reactions invaluable in organic synthesis.

Quantitative Comparison of Reaction Parameters

The following table summarizes key quantitative data for the well-studied electrocyclic ring-opening of substituted cyclobutenes and ring-closure of substituted hexatrienes, highlighting the differences between the thermal and photochemical pathways.

ReactionReactantProduct(s)ConditionsActivation Energy (Ea)Rate Constant (k)Quantum Yield (Φ)Stereochemistry
4π Electron System: Ring Opening cis-3,4-Dimethylcyclobutene(Z,E)-2,4-HexadieneThermal (Heat)~32.5 kcal/mol--Conrotatory
cis-3,4-Dimethylcyclobutene(E,E)-2,4-HexadienePhotochemical (UV light)--~0.4Disrotatory
trans-3,4-Dimethylcyclobutene(E,E)-2,4-HexadieneThermal (Heat)~35.7 kcal/mol--Conrotatory
trans-3,4-Dimethylcyclobutene(Z,E)-2,4-HexadienePhotochemical (UV light)--~0.5Disrotatory
6π Electron System: Ring Closure (2E,4Z,6E)-Octatrienecis-5,6-Dimethyl-1,3-cyclohexadieneThermal (Heat)~29 kcal/mol--Disrotatory
(2E,4Z,6E)-Octatrienetrans-5,6-Dimethyl-1,3-cyclohexadienePhotochemical (UV light)--~0.1Conrotatory

Note: The activation energies and quantum yields are representative values and can vary with substitution and reaction conditions.

Signaling Pathways and Logical Relationships

The stereochemical outcome of an electrocyclic reaction is determined by the symmetry of the frontier molecular orbital involved in the bond formation/cleavage.

G cluster_thermal Thermal Reaction (Ground State) cluster_photochemical Photochemical Reaction (Excited State) Thermal_Start Reactant in Ground State Thermal_HOMO Symmetry of Ground State HOMO Thermal_Start->Thermal_HOMO Thermal_WH_Rules Woodward-Hoffmann Rules (Thermal) Thermal_HOMO->Thermal_WH_Rules Thermal_Stereo Predicted Stereochemistry (Conrotatory or Disrotatory) Thermal_WH_Rules->Thermal_Stereo Thermal_Product Stereospecific Product Thermal_Stereo->Thermal_Product Photo_Start Reactant + hv Photo_Excited Reactant in Excited State Photo_Start->Photo_Excited Photo_HOMO Symmetry of Excited State HOMO (formerly LUMO) Photo_Excited->Photo_HOMO Photo_WH_Rules Woodward-Hoffmann Rules (Photochemical) Photo_HOMO->Photo_WH_Rules Photo_Stereo Predicted Stereochemistry (Conrotatory or Disrotatory) Photo_WH_Rules->Photo_Stereo Photo_Product Stereospecific Product Photo_Stereo->Photo_Product G cluster_workflow General Experimental Workflow cluster_thermal Thermal Reaction cluster_photochemical Photochemical Reaction T_Start Prepare Reactant Solution in Inert Solvent T_Heat Heat at Constant Temperature T_Start->T_Heat T_Monitor Monitor by NMR or GC T_Heat->T_Monitor T_Analyze Analyze Product Stereochemistry and Reaction Rate T_Monitor->T_Analyze P_Start Prepare Dilute, Deoxygenated Reactant Solution P_Irradiate Irradiate with Specific Wavelength Light Source P_Start->P_Irradiate P_Monitor Monitor by UV-Vis or GC P_Irradiate->P_Monitor P_Analyze Determine Quantum Yield and Product Stereochemistry P_Monitor->P_Analyze G cluster_thermal Thermal Pathway cluster_photochemical Photochemical Pathway Reactant cis-3,4-Dimethylcyclobutene Thermal_TS Conrotatory Transition State Reactant->Thermal_TS Heat (Δ) Photo_TS Disrotatory Transition State Reactant->Photo_TS Light (hν) Thermal_Product (Z,E)-2,4-Hexadiene Thermal_TS->Thermal_Product Photo_Product (E,E)-2,4-Hexadiene Photo_TS->Photo_Product

Computational comparison of Hopf vs Myers-Saito cyclization pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of cyclization reactions is paramount for molecular design and synthesis. This guide provides an objective, data-driven comparison of two key cycloaromatization reactions: the Hopf and Myers-Saito cyclization pathways. By examining their computational energetics and mechanisms, we aim to furnish a clear reference for selecting and designing precursors for complex molecular architectures.

The Hopf cyclization, a 6π-electrocyclization of a 1,3-dien-5-yne system, and the Myers-Saito cyclization, a radical cyclization of an enyne-allene, are both powerful thermal methods for generating aromatic rings. While mechanistically distinct, their shared outcome invites a comparative analysis to understand their relative efficiencies and activation barriers. This guide delves into computational studies of the parent, unsubstituted systems of both pathways to provide a baseline for comparison.

At a Glance: Energetic Comparison

Computational studies reveal a significant difference in the activation barriers for the parent Hopf and Myers-Saito cyclizations. The following table summarizes key energetic data calculated for these pathways.

ParameterHopf Cyclization (Parent System)Myers-Saito Cyclization (Parent System)
Reactant cis-hexa-1,3-dien-5-yne(Z)-hepta-1,2,4-trien-6-yne
Activation Energy (Ea) ~30 kcal/mol[1]16.6 kcal/mol[2]
Reaction Energy (ΔE) Not explicitly stated for the full cascade-16.2 kcal/mol (exothermic)[2]
Computational Method BLYP/6-31G* and BCCD(T)/cc-pVDZ[3]MRMP2 (multireference Møller-Plesset)[2]

Delving into the Mechanisms

The fundamental difference between these two pathways lies in their electronic mechanisms. The Hopf cyclization is a pericyclic reaction, proceeding through a concerted, high-energy transition state to form a strained cyclic allene, which then undergoes subsequent hydrogen shifts to aromatize.[1][3] In contrast, the Myers-Saito cyclization proceeds through a lower-energy diradical intermediate, making it a more facile process under thermal conditions.[2]

The Hopf Cyclization Pathway

The thermal cycloisomerization of cis-hexa-1,3-dien-5-yne initially produces the highly strained and allenic cyclohexa-1,2,4-triene, also known as isobenzene.[3] This intermediate then undergoes two consecutive[1][3]-hydrogen shifts to ultimately yield the stable benzene (B151609) ring.[3] The initial 6π-electrocyclization is the rate-determining step, with a computed activation energy of around 30 kcal/mol.[1]

G cluster_0 Hopf Cyclization Pathway r cis-hexa-1,3-dien-5-yne ts1 Transition State (6π-electrocyclization) r->ts1 Δ Ea ≈ 30 kcal/mol i1 Cyclohexa-1,2,4-triene (Isobenzene) ts1->i1 ts2 Transition State (First 1,2-H Shift) i1->ts2 i2 Bicyclic Intermediate ts2->i2 ts3 Transition State (Second 1,2-H Shift) i2->ts3 p Benzene ts3->p

Hopf cyclization of cis-hexa-1,3-dien-5-yne.
The Myers-Saito Cyclization Pathway

The Myers-Saito cyclization of (Z)-hepta-1,2,4-trien-6-yne proceeds through a significantly lower activation barrier of 16.6 kcal/mol.[2] This is attributed to the formation of a resonance-stabilized σ,π-biradical intermediate. This diradical species can then abstract hydrogen atoms from a suitable donor to afford the final aromatic product. The reaction is notably exothermic.[2]

G cluster_1 Myers-Saito Cyclization Pathway r (Z)-hepta-1,2,4-trien-6-yne ts Transition State r->ts Δ Ea = 16.6 kcal/mol i σ,π-Biradical Intermediate ts->i p Toluene i->p + 2[H] h_donor H-atom Donor h_donor->i

Myers-Saito cyclization of (Z)-hepta-1,2,4-trien-6-yne.

Experimental Protocols: A Note on Computational Methodologies

The data presented in this guide are derived from high-level computational chemistry studies. The specific methodologies employed are crucial for the accuracy of the results and are detailed below for reproducibility and critical evaluation.

For the Hopf Cyclization of parent cis-hexa-1,3-dien-5-yne:

  • Software: Not explicitly stated, but standard quantum chemistry packages were used.

  • Methodology: Density Functional Theory (DFT) with the BLYP functional.[3]

  • Basis Set: 6-31G*.[3]

  • High-Level Calculation: Brueckner doubles coupled-cluster approach [BCCD(T)] with the cc-pVDZ basis set for the parent system.[3]

  • Procedure: Geometry optimizations and harmonic frequency calculations were performed for the reactant, transition states, and intermediates to determine their energies and characterize them as minima or saddle points on the potential energy surface.

For the Myers-Saito Cyclization of parent (Z)-hepta-1,2,4-trien-6-yne:

  • Software: Not explicitly stated, but standard quantum chemistry packages were used.

  • Methodology: Ab initio multireference molecular orbital methods, specifically CASSCF (Complete Active Space Self-Consistent Field) and MRMP2 (multireference Møller-Plesset perturbation theory of the second order).[2]

  • Basis Set: Not explicitly stated, but appropriate for this level of theory.

  • Procedure: The study located two transition states with C(s) and C1 symmetries, with the C1 symmetry transition state being lower in energy. The activation energy was calculated from the energy difference between the reactant and this lower-energy transition state.[2]

Conclusion for the Bench

From a computational standpoint, the Myers-Saito cyclization presents a significantly more favorable kinetic profile than the Hopf cyclization for the parent systems, with an activation barrier that is nearly half that of the Hopf pathway. This suggests that for thermally induced cycloaromatizations, designing precursors that can access an enyne-allene intermediate will likely lead to milder reaction conditions compared to those required for a dienyne undergoing a Hopf cyclization.

However, it is crucial to note that these computational results are for the parent, unsubstituted systems in the gas phase. Substituent effects, solvent effects, and the potential for catalysis can dramatically alter the activation barriers and even the preferred reaction pathway. Therefore, while this guide provides a fundamental comparison, specific applications will require tailored computational and experimental validation. The provided methodologies serve as a starting point for such bespoke investigations.

References

A Comparative Guide to Spectroscopic Differentiation of C6H6 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C6H6 represents a fascinating array of structural isomers, each possessing unique chemical and physical properties. While benzene (B151609) is the most stable and well-known isomer, several other valence isomers exist, often as transient or highly strained species. Differentiating these isomers is a critical task in various fields, from combustion chemistry to materials science. This guide provides a comprehensive comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for distinguishing between benzene and its common isomers.

Spectroscopic Data Comparison

The unique structural features of each C6H6 isomer give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data used for their identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of C6H6 isomers. The chemical shifts (δ), multiplicities, and coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the carbon-hydrogen framework.

Isomer¹H NMR Data (δ, ppm, multiplicity)¹³C NMR Data (δ, ppm)
Benzene 7.34 (s, 6H)128.7
Fulvene 6.51 (m, 1H), 6.38 (m, 1H), 6.13 (m, 2H), 5.51 (s, 2H)148.3, 134.7, 126.0, 121.5, 109.1
Dewar Benzene 6.70 (t, 2H), 3.82 (m, 2H), 3.52 (t, 2H)138.8, 50.9, 46.8
Benzvalene 6.35 (t, 2H), 4.15 (m, 1H), 3.65 (t, 1H), 1.60 (m, 2H)135.0, 43.0, 31.5, 24.0
Prismane 2.28 (s, 6H)22.5

Note: NMR data can vary slightly depending on the solvent used.

Table 2: IR and UV-Vis Spectroscopic Data

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about functional groups and overall structure.[1] Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for distinguishing conjugated systems.[2][3]

IsomerKey IR Absorptions (cm⁻¹)UV-Vis λ_max (nm)
Benzene ~3062 (Aromatic C-H stretch), ~1479 (C=C stretch), ~673 (C-H bend)[4]184, 204, 256[5]
Fulvene ~3080 (sp² C-H stretch), ~1630 (C=C stretch), ~900 (C-H bend)~240, 360
Dewar Benzene ~3050 (sp² C-H stretch), ~2950 (sp³ C-H stretch), ~1650 (C=C stretch)~260
Benzvalene ~3060 (sp² C-H stretch), ~2980 (sp³ C-H stretch), ~1640 (C=C stretch)Not well-defined, transparent > 230 nm
Prismane ~3000 (sp³ C-H stretch), ~1200 (C-C stretch)Transparent in the near-UV range
Table 3: Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While all C6H6 isomers have the same molecular weight (78.11 amu), their fragmentation patterns upon ionization can differ significantly.[6][7][8]

IsomerMolecular Ion (M⁺, m/z)Key Fragmentation Peaks (m/z)
Benzene 78 (very strong)77 (loss of H), 52, 51, 50, 39
Fulvene 78 (strong)77, 63, 51, 39
Dewar Benzene 78 (strong)77, 65, 52, 39 (rearranges to benzene)
Benzvalene 78 (strong)77, 65, 51, 39
Prismane 78 (strong)77, 66, 51, 39 (rearranges to benzene)

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiating C6H6 isomers using the spectroscopic data presented.

G cluster_0 Isomer Identification Workflow cluster_1 Further Differentiation start Unknown C6H6 Isomer (MS confirms m/z = 78) nmr Record 1H NMR Spectrum start->nmr benzene Benzene (Aromatic) nmr->benzene Single peak ~7.3 ppm prismane Prismane (Saturated, Strained) nmr->prismane Single peak ~2.3 ppm other_isomers Fulvene, Dewar Benzene, or Benzvalene nmr->other_isomers Multiple peaks in olefinic & aliphatic regions c13_nmr Record 13C NMR Spectrum other_isomers->c13_nmr fulvene Fulvene c13_nmr->fulvene 5 distinct signals, including sp2 carbons > 100 ppm dewar_benzvalene Dewar Benzene or Benzvalene c13_nmr->dewar_benzvalene 3 or 4 distinct signals, including sp3 carbons < 60 ppm

References

Unveiling the Fleeting Intermediates of 1,3-Hexadien-5-yne Cyclization: An Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of predicted reaction intermediates in the cyclization of 1,3-hexadien-5-yne reveals a landscape dominated by theoretical predictions with key experimental evidence gradually coming to light. This guide provides a comparative analysis of the thermal and photochemical reaction pathways, presenting available experimental data, detailed methodologies for studying these transient species, and a look at alternative metal-catalyzed transformations.

The study of this compound and its derivatives is of significant interest to researchers in organic synthesis and drug development due to the presence of the enediyne motif, a core component of several potent antitumor antibiotics. The biological activity of these molecules is intrinsically linked to their ability to undergo cyclization to form highly reactive diradical species that can induce DNA cleavage. Understanding the reaction mechanisms and the transient intermediates involved is crucial for the rational design of new therapeutic agents with enhanced selectivity and controlled reactivity.

Thermal Cyclization: The Predicted Pathway and Experimental Hints

Theoretical studies have long predicted a specific pathway for the thermal cyclization of this compound. The reaction is believed to proceed through a high-energy transition state to form the highly reactive and non-aromatic intermediate, cyclohexa-1,2,4-triene, commonly known as isobenzene. This intermediate is then predicted to undergo a series of[1][2]-hydrogen shifts to ultimately yield the stable aromatic product, benzene. A biradical species is also proposed as a transition structure in the enantiomerization of the allenic isobenzene.

While direct spectroscopic observation of these intermediates from the parent this compound remains elusive due to their fleeting nature, "exploratory kinetic experiments" on carbocyclic 1,3-dien-5-ynes have provided indirect evidence supporting the theoretical models.[3][4] These studies have shown that the temperature required for cyclization is dependent on the ring size, with 10- and 11-membered rings cyclizing at lower temperatures, a finding that aligns with theoretical predictions of reduced ring strain in the cyclized products.[3][4]

One of the most compelling pieces of experimental evidence for the existence of isobenzene as a viable intermediate comes from trapping experiments. Although not generated from this compound itself, cyclohexa-1,2,4-triene has been produced from an alternative precursor, 1-bromocyclohexa-1,4-diene, and successfully trapped by dienes, confirming its high reactivity and transient nature.

Quantitative Data from Experimental Studies

To date, a comprehensive set of quantitative experimental data for the thermal cyclization of the parent this compound is not available in the literature. However, data from studies on cyclic analogues provides valuable insights.

Ring Size of Carbocyclic 1,3-dien-5-yneCyclization Temperature (°C)Reference
10-memberedLower than parent system[3][4]
11-memberedLower than parent system[3][4]
12- to 14-memberedHigher than parent system[3][4]

Table 1: Cyclization temperatures for various carbocyclic 1,3-dien-5-ynes, indicating the influence of ring strain on the reaction barrier.

Alternative Pathway: Photochemical Cyclization

As an alternative to thermal activation, photochemical methods offer a different avenue to initiate the cyclization of enediynes. These reactions can often proceed under milder conditions and can sometimes lead to different reaction intermediates or product distributions. For enediyne systems, photochemical activation can provide spatiotemporal control over the generation of the reactive diradical species, a desirable feature for therapeutic applications.[2][5]

Studies on various enediyne compounds have shown that direct irradiation can induce cycloaromatization, although the quantum and chemical yields can be low.[6] The efficiency of photochemical Bergman cyclization can be influenced by electronic properties of substituents on the enediyne core.[1] For instance, the incorporation of electron-donating methoxy (B1213986) groups has been explored to enhance photochemical activation.[1]

To date, specific quantitative data on the photochemical cyclization of the parent this compound, such as quantum yields and detailed intermediate characterization, is not extensively reported in the reviewed literature.

Metal-Catalyzed Cyclization: A Different Mechanistic Route

Transition metal catalysis offers another distinct approach to the cyclization of diynes and enediynes, often proceeding through different mechanisms and intermediates compared to thermal or photochemical methods.[7][8] Gold and indium salts, for example, have been shown to catalyze the formation of 1,3-cyclohexadiene (B119728) derivatives from related precursors.[7] These reactions highlight the potential for catalysts to control the reaction pathway and selectivity. While not directly studying this compound, these findings open up possibilities for future research into metal-catalyzed cyclizations of this specific molecule, potentially leading to novel intermediates and products.

Experimental Protocols for Intermediate Detection

The experimental validation of fleeting reaction intermediates like isobenzene requires specialized techniques capable of capturing and characterizing these transient species.

Flash Vacuum Pyrolysis (FVP) with Matrix Isolation

This technique is a powerful tool for studying high-energy, short-lived molecules.

Methodology:

  • Precursor Sublimation: The precursor, this compound, is vaporized under high vacuum.

  • Pyrolysis: The vapor is passed through a heated quartz tube at high temperatures (e.g., >500 °C) to induce thermal cyclization.

  • Matrix Isolation: The resulting mixture of products and intermediates is immediately co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically at temperatures below 20 K).

  • Spectroscopic Analysis: The frozen matrix, containing the isolated molecules, is then analyzed using various spectroscopic methods, such as infrared (IR), ultraviolet-visible (UV-Vis), or electron spin resonance (ESR) spectroscopy, to identify the trapped species.

Trapping Experiments

Chemical trapping is a classic method to infer the existence of a reactive intermediate.

Methodology:

  • Generation of Intermediate: The reaction to generate the intermediate (e.g., thermal cyclization of this compound) is carried out in the presence of a "trapping agent."

  • Trapping Agent: The trapping agent is a molecule that reacts rapidly and specifically with the intermediate to form a stable, characterizable product. For a diene-like intermediate such as isobenzene, a dienophile would be an effective trapping agent.

  • Product Analysis: The reaction mixture is analyzed to identify the structure of the trapped product. The structure of this product provides evidence for the structure of the transient intermediate.

Visualizing the Reaction Pathways

To better understand the relationships between the reactant, intermediates, and products in the thermal cyclization of this compound, the following reaction pathway diagram is provided.

Reaction_Pathway Reactant This compound TS1 Transition State 1 Reactant->TS1 Thermal Activation Intermediate Cyclohexa-1,2,4-triene (Isobenzene) TS1->Intermediate Biradical Biradical Transition State Intermediate->Biradical Enantiomerization TS2 [1,2]-H Shift Transition State Intermediate->TS2 Intermediate2 Enantiomeric Isobenzene Biradical->Intermediate2 Product Benzene TS2->Product

Caption: Predicted thermal cyclization pathway of this compound.

The following diagram illustrates a general workflow for the experimental detection of reactive intermediates using FVP and matrix isolation spectroscopy.

Experimental_Workflow cluster_FVP Flash Vacuum Pyrolysis cluster_MatrixIsolation Matrix Isolation cluster_Analysis Spectroscopic Analysis Precursor Precursor Vapor Pyrolysis Heated Zone Precursor->Pyrolysis Mixing Mixing with Inert Gas Pyrolysis->Mixing Deposition Deposition on Cryogenic Surface Mixing->Deposition Spectroscopy IR / UV-Vis / ESR Deposition->Spectroscopy Data Intermediate Spectrum Spectroscopy->Data

Caption: Workflow for FVP-matrix isolation experiments.

Conclusion

The experimental validation of the reaction intermediates of this compound is an ongoing area of research. While theoretical calculations provide a solid framework for understanding the thermal cyclization pathway proceeding through the isobenzene intermediate, direct and comprehensive experimental data for the parent molecule remains a challenge. The use of advanced techniques such as flash vacuum pyrolysis with matrix isolation spectroscopy holds the key to the direct observation and characterization of these highly reactive species. Furthermore, the exploration of alternative photochemical and metal-catalyzed pathways not only provides a valuable comparison but also opens up new avenues for controlling the reactivity of enediynes, with potential applications in the development of novel therapeutics and materials. Continued research focusing on quantitative experimental measurements will be crucial to fully elucidate the intricate dance of atoms in these fascinating molecules.

References

A Comparative Guide to Kinetic and Thermodynamic Control in Electrophilic Addition to Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrophilic addition to conjugated dienes presents a classic case of a reaction where the product distribution can be dramatically influenced by the reaction conditions, a phenomenon known as kinetic versus thermodynamic control. Understanding and harnessing this control is pivotal in synthetic chemistry, particularly in the intricate pathways of drug development where precise molecular architecture is paramount. This guide provides an objective comparison of the kinetic and thermodynamic pathways in the electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene (B125203), supported by experimental data, detailed protocols, and visual aids to elucidate the underlying principles.

The Dichotomy of Reaction Pathways: Kinetic vs. Thermodynamic Products

In the electrophilic addition of an acid like HBr to a conjugated diene such as 1,3-butadiene, two principal products can be formed: the 1,2-addition product and the 1,4-addition product. The prevalence of one product over the other is a function of the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[1][2]

  • Kinetic Control: At lower temperatures, the reaction is irreversible, and the product that is formed the fastest (the kinetic product) predominates.[3] This product arises from the reaction pathway with the lower activation energy.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the products.[3] Under these conditions, the more stable product (the thermodynamic product) is the major isomer observed.[3]

The reaction of 1,3-butadiene with HBr serves as a quintessential example. The initial step involves the protonation of the diene to form a resonance-stabilized allylic carbocation.[1][4] This intermediate has two carbons with a partial positive charge, allowing the bromide ion to attack at either position, leading to the 1,2-adduct (3-bromo-1-butene) or the 1,4-adduct (1-bromo-2-butene).[1][4]

Quantitative Data Presentation: Product Distribution

The influence of temperature on the product distribution in the addition of HBr to 1,3-butadiene is summarized in the table below. The data clearly illustrates the shift from kinetic to thermodynamic control as the temperature is increased.

Temperature (°C)1,2-Addition Product (%) (3-bromo-1-butene)1,4-Addition Product (%) (1-bromo-2-butene)Predominant Control
-808020Kinetic
07030Kinetic
401585Thermodynamic

Data compiled from multiple sources.

Visualizing the Reaction Landscape

To better understand the interplay between the kinetic and thermodynamic pathways, the following diagrams illustrate the reaction mechanism and the corresponding energy profile.

Reaction Mechanism for HBr Addition to 1,3-Butadiene.

Energy_Profile Reactants 1,3-Butadiene + HBr Intermediate Allylic Carbocation TS1 Transition State 1 TS2_k TS (Kinetic) TS2_t TS (Thermodynamic) Kinetic_Product 1,2-Adduct (Kinetic Product) Thermodynamic_Product 1,4-Adduct (Thermodynamic Product) p_start->p_ts1_top p_ts1_top->p_int_valley p_int_valley->p_tsk_top p_int_valley->p_tst_top p_tsk_top->p_kin_end p_tst_top->p_therm_end Energy Potential Energy

Energy Profile for Electrophilic Addition.

Experimental Protocols

While precise, detailed experimental protocols from primary literature are often proprietary or specific to a particular laboratory setup, the following general procedures outline the key steps for achieving kinetic and thermodynamic control in the addition of HBr to 1,3-butadiene. These are intended as a guide for experienced researchers who can adapt them to their specific laboratory conditions.

Materials and Equipment:

  • 1,3-butadiene (lecture bottle or generated in situ)

  • Anhydrous hydrogen bromide (gas or solution in a suitable solvent)

  • Anhydrous solvent (e.g., diethyl ether, pentane, or a non-polar solvent)

  • Dry ice/acetone or other suitable cooling bath

  • Heating mantle or oil bath

  • Reaction vessel equipped with a gas inlet, stirrer, and thermometer

  • Apparatus for quenching, extraction, and distillation

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis

Procedure for Kinetic Control (Favoring 1,2-Addition Product):

  • Setup: Assemble a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction vessel to a low temperature, typically between -80°C and 0°C, using a suitable cooling bath.

  • Reagent Addition: In a pre-cooled anhydrous solvent, dissolve a known amount of 1,3-butadiene.

  • Reaction: Slowly bubble anhydrous hydrogen bromide gas through the solution or add a pre-cooled solution of HBr in the same solvent dropwise with vigorous stirring. Maintain the low temperature throughout the addition.

  • Reaction Time: Allow the reaction to proceed for a short duration, as prolonged reaction times, even at low temperatures, can lead to equilibration. The optimal time should be determined empirically.

  • Quenching: Quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate) to neutralize the excess HBr.

  • Work-up: Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Analysis: Analyze the product mixture promptly using GC or NMR to determine the ratio of 1,2- to 1,4-addition products. Due to the potential for isomerization, analysis should be performed without delay.

Procedure for Thermodynamic Control (Favoring 1,4-Addition Product):

  • Setup: Assemble a reaction vessel equipped with a condenser and a heating source.

  • Reagent Addition: In a suitable solvent, dissolve 1,3-butadiene.

  • Reaction: Introduce hydrogen bromide to the solution. The reaction can be initiated at a low temperature and then warmed, or the reagents can be combined at a higher temperature, typically around 40°C.

  • Equilibration: Heat the reaction mixture at the target temperature (e.g., 40°C) for a sufficient period to allow the product mixture to reach equilibrium. This may take several hours.

  • Work-up: After cooling the reaction mixture to room temperature, perform a similar work-up procedure as described for the kinetic control experiment, involving neutralization, extraction, and drying.

  • Analysis: Analyze the product mixture by GC or NMR to determine the final ratio of the 1,4- and 1,2-addition products.

Conclusion

The electrophilic addition of HBr to 1,3-butadiene is a powerful pedagogical tool and a practical example of how reaction outcomes can be steered by manipulating experimental conditions. For researchers in drug development and synthetic chemistry, a firm grasp of kinetic and thermodynamic control is essential for the rational design of synthetic routes to access specific isomers and avoid undesired byproducts. By carefully controlling the reaction temperature, it is possible to selectively favor the formation of either the kinetically controlled 1,2-adduct or the thermodynamically more stable 1,4-adduct, thereby enhancing the efficiency and selectivity of chemical transformations.

References

Stability of Conjugated Dienes: A Comparative Guide Based on Heats of Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of conjugated and non-conjugated dienes, utilizing experimental data from heats of hydrogenation. The lower the heat of hydrogenation, the more stable the initial diene. This principle is a cornerstone in understanding the thermodynamic properties of unsaturated systems, which is crucial in various fields, including drug design and synthesis.

Introduction to Diene Stability and Heat of Hydrogenation

Dienes are hydrocarbons containing two carbon-carbon double bonds. The arrangement of these double bonds significantly influences the molecule's stability. Dienes can be classified as:

  • Conjugated Dienes: The two double bonds are separated by a single bond. This arrangement allows for the delocalization of pi electrons across the p-orbitals of the involved carbon atoms, leading to increased stability.

  • Isolated (Non-conjugated) Dienes: The double bonds are separated by two or more single bonds. The pi systems of the two double bonds do not interact.

  • Cumulated Dienes (Allenes): The double bonds are adjacent to each other. These are generally the least stable of the three types.

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen gas to form a saturated compound. By comparing the heats of hydrogenation of different dienes that yield the same alkane upon complete hydrogenation, we can directly compare their relative stabilities. A more stable compound will have a lower potential energy and will, therefore, release less heat upon hydrogenation.

Comparative Data: Heats of Hydrogenation

The following table summarizes the experimentally determined heats of hydrogenation for a selection of conjugated and non-conjugated dienes. The data clearly illustrates that conjugated dienes have lower heats of hydrogenation compared to their non-conjugated isomers, indicating their enhanced stability.

DieneStructure TypeHeat of Hydrogenation (kcal/mol)Product of Hydrogenation
1,3-Butadiene (B125203)Conjugated-56.5 to -57.1[1][2]Butane
Expected for non-conjugated Butadiene-~ -60.6Butane
1,4-PentadieneIsolated-60.2 to -60.8[3]Pentane
trans-1,3-PentadieneConjugated-54.1 to -54.2[3][4]Pentane
1,5-HexadieneIsolated-60.3 to -60.5Hexane
1,3-CyclohexadieneConjugated-55.4[5]Cyclohexane
1,4-CyclohexadieneIsolated~ -57.2 (Expected: 2 x -28.6)[5]Cyclohexane

Note: The expected heat of hydrogenation for a non-conjugated diene is approximately twice the value for a corresponding monoene.

Experimental Protocol: Determination of Heat of Hydrogenation

This section outlines a general procedure for determining the heat of hydrogenation of a diene using calorimetry.

Principle

A known amount of the diene is catalytically hydrogenated in a high-pressure calorimeter. The heat released by the exothermic reaction causes a temperature increase in the calorimeter, which is measured. From the temperature change and the heat capacity of the calorimeter, the heat of hydrogenation can be calculated.

Apparatus
  • High-pressure reaction calorimeter (e.g., a Parr-type apparatus)

  • High-pressure hydrogen gas cylinder with a regulator

  • Thermometer or thermocouple with high resolution (e.g., 0.01 °C)

  • Stirring mechanism (magnetic or mechanical)

  • Balance for accurate weighing of the sample and catalyst

Materials
  • Diene to be analyzed (e.g., 1,3-butadiene, 1,4-pentadiene)

  • Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))

  • Inert solvent (e.g., hexane, ethanol)

  • High-purity hydrogen gas

Procedure
  • Calorimeter Calibration: The heat capacity of the calorimeter must be determined. This is typically done by performing a reaction with a known enthalpy change or by using an electrical heater to introduce a known amount of heat and measuring the corresponding temperature rise.

  • Sample Preparation: Accurately weigh a specific amount of the diene and dissolve it in a known volume of the inert solvent.

  • Catalyst Introduction: Weigh the hydrogenation catalyst and add it to the calorimeter vessel.

  • Assembly and Purging: Place the diene solution into the calorimeter vessel. Seal the calorimeter and purge the system with a slow stream of hydrogen gas to remove all air.

  • Pressurization: Pressurize the calorimeter with hydrogen gas to the desired reaction pressure.

  • Thermal Equilibration: Allow the system to reach thermal equilibrium while stirring. Record the stable initial temperature (Tinitial).

  • Initiation of Hydrogenation: Start the hydrogenation reaction by initiating vigorous stirring or by heating if necessary (though many hydrogenations proceed at room temperature).

  • Temperature Monitoring: Record the temperature of the calorimeter as a function of time. The temperature will rise as the exothermic hydrogenation reaction proceeds and will then start to cool as heat is lost to the surroundings.

  • Reaction Completion: The reaction is complete when the temperature reaches a maximum and begins to decrease. Continue recording the temperature for a period to establish a post-reaction cooling curve.

  • Data Analysis:

    • Plot the temperature versus time data.

    • Extrapolate the pre-reaction and post-reaction temperature curves to the time of reaction initiation to determine the corrected temperature change (ΔT).

    • Calculate the total heat evolved (q) using the formula: q = Ccalorimeter * ΔT where Ccalorimeter is the heat capacity of the calorimeter.

    • Calculate the molar heat of hydrogenation (ΔH°hydrog) by dividing the total heat evolved by the number of moles of the diene used.

Logical Relationship Diagram

The following diagram illustrates the relationship between the type of diene, its relative stability, and the corresponding heat of hydrogenation.

G Relationship Between Diene Structure, Stability, and Heat of Hydrogenation cluster_0 Diene Structure cluster_1 Relative Stability cluster_2 Heat of Hydrogenation (ΔH°hydrog) Isolated Diene Isolated Diene Less Stable Less Stable Isolated Diene->Less Stable Conjugated Diene Conjugated Diene More Stable More Stable Conjugated Diene->More Stable Higher ΔH°hydrog Higher ΔH°hydrog Less Stable->Higher ΔH°hydrog Lower ΔH°hydrog Lower ΔH°hydrog More Stable->Lower ΔH°hydrog

Caption: Diene structure determines stability and heat of hydrogenation.

References

A Comparative Analysis of Benzannulated versus Parent 1,3-Hexadien-5-yne Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of 1,3-hexadien-5-yne and its derivatives represents a pivotal class of reactions in organic synthesis, with profound implications for the development of anticancer agents and advanced materials. The fusion of a benzene (B151609) ring to the core hexadienyne structure—a modification known as benzannulation—significantly alters the energetic landscape and reaction dynamics of the cyclization process. This guide provides an objective comparison of the cyclization behavior of benzannulated versus parent 1,3-hexadien-5-ynes, supported by experimental and computational data, detailed methodologies, and mechanistic diagrams.

Quantitative Comparison of Cyclization Parameters

The thermal reactivity of this compound systems is critically influenced by their structural features. Benzannulation, in general, tends to increase the thermal stability of the acyclic enediyne, necessitating higher temperatures to induce cyclization compared to the parent system. However, the specific architecture of the benzannulated system and the reaction conditions can lead to varied outcomes. The following tables summarize key quantitative data for the cyclization of representative parent and benzannulated this compound systems.

ParameterParent this compoundBenzannulated this compoundReference
Typical Reaction Bergman/Hopf CyclizationBergman/Hopf Cyclization[1][2]
Activation Energy (Ea) ~28.8 kcal/mol (Bergman)ca. 20 kcal/mol to >35 kcal/mol
Typical Reaction Temp. ~200 °C (Bergman, thermal)>300 °C (Hopf, thermal)[3][4]
Reaction Endothermicity EndothermicGenerally more endothermic

Table 1: General Comparison of Cyclization Parameters. This table provides a high-level overview of the differences between the parent and benzannulated systems. The activation energy and reaction temperature for benzannulated systems can vary significantly based on substitution and strain.

CompoundCyclization TypeActivation Energy (kcal/mol)Onset Temperature (°C)Half-life (t1/2)Yield (%)Reference
(Z)-Hex-3-ene-1,5-diyneBergman28.8 (experimental)~200Not specifiedNot specified
This compoundHopf~30 (calculated)274Not specifiedNot specified
1,2-Bis(phenylethynyl)benzeneBergman35.3 (ΔG‡)220Not specifiedNot specified
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111)HopfNot specified<160 (first cyclization)Not specifiedQuantitative[5]

Table 2: Specific Experimental and Computational Data for Cyclization. This table presents specific data points from the literature for both parent and representative benzannulated systems, highlighting the range of reactivity observed.

Experimental Protocols

Detailed experimental protocols for the cyclization of these compounds are often specific to the substrate and the desired outcome. Below are generalized procedures for the thermal cyclization of a parent and a benzannulated this compound.

Thermal Cyclization of (Z)-Hex-3-ene-1,5-diyne (Parent System)

The thermal cyclization of (Z)-hex-3-ene-1,5-diyne, known as the Bergman cyclization, is typically carried out at elevated temperatures in the presence of a hydrogen atom donor to trap the resulting diradical intermediate.[3][6]

Materials:

  • (Z)-Hex-3-ene-1,5-diyne

  • 1,4-Cyclohexadiene (hydrogen donor)

  • Inert solvent (e.g., benzene, toluene)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

Procedure:

  • A solution of (Z)-hex-3-ene-1,5-diyne is prepared in an inert solvent such as benzene or toluene (B28343) in a Schlenk tube.

  • An excess of a hydrogen atom donor, typically 1,4-cyclohexadiene, is added to the solution.

  • The reaction vessel is sealed and heated to approximately 200 °C.[3]

  • The reaction is monitored by a suitable analytical technique (e.g., GC-MS, NMR) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting product, benzene, and other byproducts can be analyzed and purified by standard chromatographic techniques.

Thermal Cyclization of 1,2-Bis(phenylethynyl)benzene (Benzannulated System)

The thermal cyclization of 1,2-bis(phenylethynyl)benzene, a benzannulated enediyne, generally requires higher temperatures compared to the parent acyclic enediyne.[2]

Materials:

  • 1,2-Bis(phenylethynyl)benzene

  • Hydrogen donor (e.g., 1,4-cyclohexadiene), if trapping of the diradical is desired

  • High-boiling inert solvent (e.g., diphenyl ether)

  • High-temperature reaction vessel

Procedure:

  • 1,2-Bis(phenylethynyl)benzene is dissolved in a high-boiling inert solvent.

  • A hydrogen atom donor can be added if the goal is to form the corresponding dihydroaromatic product.

  • The reaction mixture is heated to temperatures typically exceeding 200 °C. The exact temperature and reaction time will depend on the specific substrate and desired conversion.

  • The progress of the cyclization is followed by techniques such as HPLC or NMR spectroscopy.

  • After cooling, the product is isolated by crystallization or chromatography.

Mechanistic Pathways and Visualizations

The cyclization of 1,3-hexadien-5-ynes can proceed through different mechanistic pathways, primarily the Bergman and Hopf cyclizations. Benzannulation introduces significant electronic and steric effects that alter these pathways.

Parent this compound Cyclization (Hopf Pathway)

The thermal cyclization of the parent this compound typically follows the Hopf cyclization pathway. This involves a 6π-electrocyclization to form a highly strained cyclohexa-1,2,4-triene (isobenzene) intermediate, which then undergoes two consecutive[1][5]-hydrogen shifts to yield the final aromatic product, benzene. For the related (Z)-hex-3-ene-1,5-diyne, the Bergman cyclization proceeds through a p-benzyne diradical intermediate.

Parent_Hopf_Cyclization Start Parent this compound TS1 6π-electrocyclization Start->TS1 Intermediate Cyclohexa-1,2,4-triene (Isobenzene) TS2 [1,2]-H shift Intermediate->TS2 TS1->Intermediate H_Shift_Intermediate Intermediate after first [1,2]-H shift TS3 [1,2]-H shift H_Shift_Intermediate->TS3 TS2->H_Shift_Intermediate Product Benzene TS3->Product Benzannulated_Cyclization Start Benzannulated This compound TS1 Cyclization Start->TS1 Intermediate Biradical Intermediate (Energy Minimum) H_Abstraction Hydrogen Abstraction (from donor) Intermediate->H_Abstraction TS1->Intermediate Product Naphthalene Derivative H_Abstraction->Product

References

Safety Operating Guide

Proper Disposal Procedures for 1,3-Hexadien-5-yne: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1,3-Hexadien-5-yne and all materials contaminated with it as hazardous waste. Due to its reactive nature as a terminal alkyne, specific handling procedures are required to mitigate the risk of forming explosive compounds. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Core Safety Precautions and Hazard Identification

This compound is an organic compound featuring a terminal alkyne. The primary and most immediate hazard associated with terminal alkynes is their ability to form highly unstable and potentially explosive metal acetylides, especially with heavy metals like copper, silver, and mercury.[1][2] Therefore, all disposal procedures must focus on preventing the formation of these hazardous byproducts.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant nitrile gloves.[2][3]

  • Ventilation: All handling and disposal steps must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors and to contain any potential reactions.[1][2][3]

  • Ignition Sources: As a flammable organic compound, keep this compound and its waste away from heat, sparks, and open flames.[3][4][5]

  • Incompatible Materials: Avoid all contact between this compound waste and heavy metal salts, strong oxidizing agents, and strong bases (unless part of a controlled quenching procedure).[1]

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its form: as unused or expired pure product, as a reaction mixture, or as contaminated solid waste.

Pure or residual this compound should not be opened or treated.

  • Procedure: Keep the chemical in its original, sealed container. Ensure the label is intact and legible.

  • Disposal: The securely sealed container should be labeled as hazardous waste and transferred to your institution's Environmental Health and Safety (EHS) department for disposal.[1]

Reaction mixtures must be carefully quenched to neutralize any reactive acetylide species before collection for disposal.[1]

  • Experimental Protocol: Quenching Procedure

    • Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath to manage any exothermic reactions.[1]

    • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran) to help dissipate heat.[1]

    • Quenching: While maintaining the cold temperature and inert atmosphere, slowly add a proton source, such as methanol (B129727) or isopropanol, to the reaction mixture with stirring.

    • Verification: After the addition is complete, allow the mixture to slowly warm to room temperature. A sample can be taken to test for the presence of the terminal alkyne to ensure the quench was successful, if a suitable analytical method is available.

    • Collection: Once the reaction is fully quenched, transfer the mixture to a designated hazardous waste container.

  • Solid Waste (Non-sharps): This includes contaminated gloves, pipette tips, and absorbent paper.

    • Procedure: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]

  • Liquid Waste (Rinsate):

    • Procedure: Rinse any glassware that was in contact with this compound with a suitable organic solvent like acetone (B3395972) or ethanol.[2] This initial rinsate must be collected as hazardous liquid waste.[2] Subsequent washes with detergent and water may be permissible for drain disposal, but always confirm with your institution's EHS guidelines.[2]

Waste Segregation, Labeling, and Storage

Proper segregation is the most critical step to prevent hazardous reactions in the waste container.[2]

  • Segregation:

    • Establish separate, clearly labeled hazardous waste containers for different waste streams.

    • Crucially, never mix this compound waste with waste containing heavy metal salts. [2]

    • Keep non-halogenated organic waste separate from halogenated organic waste to reduce disposal costs and complexity.[6]

  • Container Management:

    • Use chemically compatible containers (e.g., glass or high-density polyethylene) with secure, tight-fitting lids.[5][7] The container must be in good condition and free of leaks.[8]

    • The best container for hazardous waste is often the original chemical container.[8]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents and their approximate percentages.[1][6][7]

  • Storage:

    • Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area until they are collected by your institution's EHS office or a licensed hazardous waste disposal service.[1][9]

Quantitative Data for Quenching Protocol

The following table provides an illustrative example for quenching a reaction mixture. These values must be adjusted based on the specific reaction scale and concentration of this compound.

ParameterExample ValueNotes
Initial Reaction Volume50 mLAssumed laboratory scale.[1]
Dilution Solvent (THF)50 mLEqual volume to dissipate heat.[1]
Quenching Agent (Methanol)10 mLShould be added slowly at 0 °C.
Reaction Temperature0 °CCrucial to control exothermic reactions during quenching.[1]
AtmosphereInert (N₂/Ar)Prevents unwanted side reactions.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type Categorize Waste Type cluster_pure cluster_mixture cluster_contaminated cluster_collection Collection & Final Disposal start Identify this compound Waste WasteType Pure Product, Reaction Mixture, or Contaminated Material? start->WasteType Pure Unused/Expired Pure Product WasteType->Pure Pure Mixture Reaction Mixture WasteType->Mixture Mixture Contaminated Contaminated Materials (Gloves, Glassware, etc.) WasteType->Contaminated Contaminated Seal Keep in Original Sealed Container Pure->Seal Collect Collect in Designated Hazardous Waste Container Seal->Collect Quench Perform Controlled Quenching (Cool to 0°C, Dilute, Add Proton Source) Mixture->Quench Quench->Collect SegregateSolid Collect Solids in Lined Bin Contaminated->SegregateSolid SegregateLiquid Collect Solvent Rinsate Contaminated->SegregateLiquid SegregateSolid->Collect SegregateLiquid->Collect Label Label Container Correctly (Name, Components, Hazard) Collect->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS/ Licensed Waste Service Store->EHS

Caption: Decision workflow for the safe disposal of this compound waste.

References

Navigating the Risks: A Safety Protocol for Handling 1,3-Hexadien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers

The handling of 1,3-Hexadien-5-yne, a highly reactive and potentially unstable enyne, demands stringent safety protocols to mitigate risks of explosion, fire, and chemical exposure. This guide provides essential procedural information for laboratory professionals, emphasizing personal protective equipment (PPE), operational plans, and disposal methods. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural analogs, such as vinylacetylene, and general best practices for managing unstable and peroxide-forming chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a volatile and flammable liquid. Its conjugated enyne structure suggests a high degree of reactivity and a propensity to polymerize or decompose explosively, especially when heated, exposed to air, or in the presence of impurities. It is also classified as a potential peroxide-former, which can lead to the formation of shock-sensitive explosive crystals over time.

A comprehensive PPE strategy is the first line of defense against the inherent dangers of this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<1g) in a Fume Hood Safety goggles with side shieldsNitrile or Neoprene gloves (double-gloving recommended)Flame-resistant lab coatNot generally required with proper fume hood ventilation
High-Volume Handling (>1g) or Distillation Chemical splash goggles and a face shieldHeavy-duty Nitrile or Butyl rubber glovesFlame-resistant lab coat and a chemical-resistant apronAir-purifying respirator with organic vapor cartridges or a supplied-air respirator
Emergency (Spill or Release) Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full-body chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Note: Always inspect gloves for tears or degradation before and during use. Change gloves frequently, especially after direct contact with the chemical.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect upon receipt: Check for any signs of container damage or crystallization. Do not accept damaged containers.

  • Date and label: Immediately upon receipt, label the container with the date received and the date opened. This is crucial for tracking the age of the chemical and managing the risk of peroxide formation.

  • Storage conditions: Store in a cool, dry, dark, and well-ventilated area, away from heat, light, and ignition sources. Use a dedicated, explosion-proof refrigerator or a flammables cabinet.

  • Inert atmosphere: Store the container under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent peroxide formation.

  • Segregation: Store separately from oxidizing agents, acids, bases, and other incompatible materials.

Handling and Experimental Procedures
  • Work in a fume hood: All manipulations of this compound must be performed in a certified chemical fume hood with the sash at the lowest practical height.

  • Use appropriate equipment: Utilize glassware that is free of cracks and scratches. Avoid using metal spatulas or other equipment that could cause friction or sparks.

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.

  • Temperature control: Avoid heating the compound unless absolutely necessary and under strict temperature control. Be aware that distillation can concentrate peroxides to dangerous levels.

  • Inhibitors: If possible, use this compound that contains a polymerization inhibitor.

Peroxide Detection and Management
  • Regular testing: Test for the presence of peroxides before each use, especially if the container has been opened for an extended period. Peroxide test strips are commercially available for this purpose.

  • Do not use if peroxides are present: If peroxides are detected at a concentration greater than 25 ppm, do not handle the chemical. Contact your institution's Environmental Health and Safety (EHS) department for guidance on safe disposal.

  • Visual inspection: Never attempt to open a container that shows signs of crystallization, discoloration, or has a crystalline deposit around the cap, as these may be shock-sensitive peroxides.

Disposal Plan

The disposal of this compound and contaminated materials requires careful planning to prevent accidental reactions.

  • Quenching: Unused or residual this compound should be quenched before disposal. A common method is to slowly add the reactive compound to a stirred, cooled solution of a reducing agent, such as sodium bisulfite, in a suitable solvent under an inert atmosphere. This should only be performed by experienced personnel.

  • Waste collection: Collect all quenched waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.

  • Segregation of waste: Do not mix this compound waste with other waste streams, particularly those containing oxidizers or other incompatible chemicals.

  • EHS disposal: All hazardous waste must be disposed of through your institution's EHS department. Provide a clear and accurate description of the waste contents.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate the logical workflows for PPE selection and the overall chemical management process.

PPE_Selection_Workflow start Start: Plan to handle This compound assess_op Assess Operation: - Volume - Procedure (e.g., transfer, reaction, distillation) start->assess_op low_vol Low Volume (<1g) in Fume Hood assess_op->low_vol Low Risk high_vol High Volume (>1g) or Distillation assess_op->high_vol High Risk emergency Emergency Spill or Release assess_op->emergency Incident ppe_low Standard PPE: - Safety goggles - Nitrile/Neoprene gloves - Flame-resistant lab coat low_vol->ppe_low ppe_high Enhanced PPE: - Chemical goggles & face shield - Heavy-duty gloves - FR lab coat & apron - Respirator high_vol->ppe_high ppe_emergency Emergency PPE: - Goggles & face shield - Chemical-resistant suit - Heavy-duty gloves - SCBA emergency->ppe_emergency proceed Proceed with caution ppe_low->proceed ppe_high->proceed ppe_emergency->proceed After containment

Caption: PPE selection workflow for handling this compound.

Chemical_Handling_Disposal_Workflow start Start: Receive Chemical inspect_label Inspect, Date & Label Container start->inspect_label storage Store in Cool, Dark, Inert Atmosphere (Explosion-proof/Flammables Cabinet) inspect_label->storage pre_use Before Use: - Visual Inspection - Test for Peroxides storage->pre_use peroxide_check Peroxides > 25 ppm or Crystals Present? pre_use->peroxide_check handle Handle in Fume Hood with appropriate PPE peroxide_check->handle No ehs_contact STOP! Contact EHS for Disposal peroxide_check->ehs_contact Yes quench Quench Residual Material (if safe and trained) handle->quench end Dispose via EHS ehs_contact->end waste_collection Collect in Designated Hazardous Waste Container quench->waste_collection waste_collection->end

Caption: Chemical handling and disposal workflow for this compound.

By adhering to these stringent safety protocols, researchers can minimize the significant risks associated with handling this compound and maintain a safe laboratory environment. Always consult with your institution's safety professionals for any specific questions or concerns.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.